molecular formula C15H14O2 B063217 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone CAS No. 192863-43-7

1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Cat. No.: B063217
CAS No.: 192863-43-7
M. Wt: 226.27 g/mol
InChI Key: RZWZMAGUDRTXDT-UHFFFAOYSA-N
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Description

1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone is a high-value biphenyl-derived ketone serving as a critical synthetic intermediate in advanced organic and medicinal chemistry research. Its core structure, featuring a methoxy-substituted biphenyl core adjacent to an acetyl group, makes it a versatile scaffold for constructing more complex molecular architectures, particularly in the development of pharmaceuticals and functional organic materials. Researchers utilize this compound extensively in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to generate novel ligand libraries or to explore structure-activity relationships (SAR) in drug discovery programs targeting various disease pathways. The electron-donating methoxy group influences the compound's electronic properties, which is a key area of study in materials science for the design of organic semiconductors and liquid crystals. As a key precursor, it is instrumental in synthesizing heterocyclic compounds and other biphenyl derivatives of scientific interest. This product is provided with high purity and quality assurance to ensure reliable and reproducible experimental outcomes for your investigative work.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)14-5-3-4-6-15(14)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWZMAGUDRTXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401902
Record name 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID50401902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192863-43-7
Record name 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Biphenyls in Modern Chemistry

The biphenyl scaffold represents a privileged structural motif in medicinal chemistry and materials science. The rotational flexibility and the ability to introduce diverse functionalities on both phenyl rings allow for the fine-tuning of steric and electronic properties, making them valuable pharmacophores and building blocks for advanced materials. Specifically, methoxy- and acetyl-substituted biphenyls are of significant interest due to their presence in numerous biologically active compounds and their utility as versatile synthetic intermediates. This guide provides a comprehensive overview of the synthesis and detailed characterization of a specific ortho-substituted biphenyl, 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone, a compound with potential applications in drug discovery and organic electronics. The strategic placement of the acetyl group at the ortho position introduces steric considerations that influence both its synthesis and conformational behavior, making a detailed understanding of its preparation and properties crucial for researchers in the field.

Strategic Synthesis: Navigating the Challenges of Ortho-Substitution via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl bond is the cornerstone of synthesizing this compound. Among the plethora of cross-coupling reactions available, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] This methodology is particularly well-suited for coupling an aryl halide with an arylboronic acid.

For the synthesis of the target molecule, two primary Suzuki-Miyaura approaches are viable:

  • Route A: Coupling of 2-bromoacetophenone with 4-methoxyphenylboronic acid.

  • Route B: Coupling of 2-acetylphenylboronic acid with 4-bromoanisole.

Both routes are chemically sound; however, the availability and stability of the starting materials often dictate the preferred pathway. For this guide, we will focus on Route A, which utilizes the readily available 2-bromoacetophenone and 4-methoxyphenylboronic acid.

A critical consideration in this synthesis is the steric hindrance imposed by the ortho-acetyl group on 2-bromoacetophenone. This steric bulk can significantly impact the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle. To overcome this, the selection of an appropriate palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to promote the coupling of sterically hindered substrates.

Suzuki-Miyaura Synthesis Synthesis of this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions Bromoacetophenone 2-Bromoacetophenone Reaction Suzuki-Miyaura Coupling Bromoacetophenone->Reaction BoronicAcid 4-Methoxyphenylboronic acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Product This compound Reaction->Product

Figure 1: General workflow for the Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure and may require optimization based on the specific scale and available instrumentation.

Materials:

  • 2-Bromoacetophenone

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoacetophenone (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a minimal amount of toluene.

  • Solvent Addition and Degassing: Add a 2:1:1 mixture of toluene, ethanol, and deionized water to the reaction flask. Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Comprehensive Characterization: Elucidating the Molecular Structure

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both rings, the methoxy group protons, and the acetyl group protons. Due to the ortho-substitution, the aromatic region will display complex splitting patterns. A very similar isomer, 1-(2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone, has reported ¹H NMR data in CDCl₃ (600 MHz) with the following characteristic peaks: δ 8.00 (s, 2H), 7.64 (s, 2H), 7.36 (d, J = 18.0 Hz, 2H), 7.06-7.00 (m, 2H), 3.83 (s, 3H), 2.64 (s, 3H).[2] While not the exact target molecule, this provides a useful reference for the expected chemical shifts.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals to identify include the carbonyl carbon of the acetyl group (typically around 200 ppm), the carbons of the two aromatic rings, the methoxy carbon (around 55 ppm), and the methyl carbon of the acetyl group.

Table 1: Predicted and Reference NMR Data

Assignment Predicted ¹H NMR Chemical Shift (ppm) Reference ¹³C NMR Chemical Shift (ppm) for 4-acetylbiphenyl [3]
Acetyl (CH₃)~2.626.7
Methoxy (OCH₃)~3.855.3 (for 4'-methoxy isomer)
Aromatic (C-H)6.9 - 8.0127.1, 127.2, 128.1, 128.7, 128.8
Aromatic (C-C)-135.6, 139.6, 145.5
Carbonyl (C=O)-197.4
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

  • C=O stretch (ketone): A strong absorption band in the region of 1680-1660 cm⁻¹.

  • C-O stretch (methoxy): A strong absorption band around 1250 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₅H₁₄O₂), the expected molecular ion peak [M]⁺ would be at m/z = 226.27. Common fragmentation patterns may include the loss of the acetyl group ([M-43]⁺) and the methoxy group ([M-31]⁺).

Characterization_Workflow Characterization Workflow for the Synthesized Product cluster_spectroscopy Spectroscopic Analysis Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Interpretation Data Interpretation and Structural Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Confirmed Structure of This compound Interpretation->Confirmation

Figure 2: A systematic workflow for the characterization of the synthesized compound.

Conclusion and Future Outlook

This technical guide has outlined a robust strategy for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, addressing the challenges associated with ortho-substitution. The detailed characterization protocol, employing a suite of spectroscopic techniques, provides a comprehensive framework for verifying the structure and purity of the final product. The insights into the synthetic nuances and the expected analytical data will be invaluable for researchers working on the synthesis of sterically hindered biaryl compounds.

The versatile structure of this compound opens up avenues for further chemical transformations. The acetyl group can serve as a handle for a variety of reactions, including aldol condensations, oxidations to carboxylic acids, and reductions to alcohols, enabling the synthesis of a diverse library of novel biphenyl derivatives. These derivatives hold promise for screening in drug discovery programs and for the development of new organic materials with tailored electronic and photophysical properties. Further studies to explore the biological activities and material properties of this compound and its derivatives are warranted.

References

  • Mao, S.-L., et al. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

  • Sahoo, A. K., et al. Supporting Information - Wiley-VCH. [Link]

  • SpectraBase. 1-(3'-Methoxy[1,1'-biphenyl]-4-yl)ethanone - Optional[MS (GC)] - Spectrum. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MD Topology. Methoxy-4-biphenylyl)ethanone | C 15 H 14 O 2 | NMR. [Link]

  • PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. [Link]

  • NIST WebBook. Ethanone, 1-[1,1'-biphenyl]-4-yl-. [Link]

  • NIST WebBook. 1,1'-Biphenyl, 4-methoxy-. [Link]

  • PrepChem.com. Synthesis of 4-acetyl-2-fluoro-4'-methoxybiphenyl. [Link]

  • PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. [Link]

  • ResearchGate. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

Sources

physicochemical properties of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of the biphenyl ketone class of molecules, with a specific focus on this compound. While data for the 2-yl isomer is limited, this guide leverages extensive data available for the closely related, well-characterized 4-yl isomer, 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone, as a surrogate to explain the experimental methodologies and the significance of these properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices for physicochemical profiling. We will delve into the core properties including structure, solubility, lipophilicity, and thermal characteristics, and provide detailed, self-validating protocols for their determination. The overarching goal is to equip researchers with the foundational knowledge required to assess the "drug-likeness" and developmental potential of this and similar chemical entities.

Introduction: The Biphenyl Ketone Scaffold in Modern Research

The biphenyl ketone moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure, arising from the two phenyl rings, combined with the electronic properties of the ketone and other substituents, makes it a versatile building block for synthesizing complex molecules. This compound (CAS 192863-43-7) is a member of this class, possessing an ortho-substituted acetyl group that introduces significant steric and electronic differentiation compared to its para-substituted isomer.

Understanding the physicochemical properties of such a molecule is paramount in early-stage drug discovery.[1] These properties—including solubility, lipophilicity (log P), and solid-state characteristics—govern a compound's pharmacokinetic behavior, influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] Poor physicochemical properties are a leading cause of candidate attrition, making their early and accurate assessment a critical, cost-saving step in the development pipeline.[3][4] This guide provides the technical framework for such an assessment.

Chemical Identity and Core Properties

Precise identification is the first step in any chemical analysis. While detailed experimental data for the 2-yl isomer is sparse, we can definitively identify it and use the more abundant data for the 4-yl isomer as a comparative benchmark.

Table 1: Core Chemical Identifiers

PropertyThis compound1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone
CAS Number 192863-43-7[]13021-18-6[6][7][8]
Molecular Formula C₁₅H₁₄O₂[]C₁₅H₁₄O₂[6][9][10]
Molecular Weight 226.27 g/mol [9]226.27 g/mol [6][9]
IUPAC Name 1-[2-(4-methoxyphenyl)phenyl]ethanone[]1-[4-(4-methoxyphenyl)phenyl]ethanone[6]
Synonyms -4-Acetyl-4'-methoxybiphenyl; 4'-(4-Methoxyphenyl)acetophenone[10][11]

Table 2: Key Physicochemical Properties (4-yl Isomer as reference)

PropertyValueSignificance in Research
Melting Point 153-154 °C[7][8][12][13]Indicates purity and lattice energy of the solid state. Higher melting points often correlate with lower solubility.[3][4]
Boiling Point (Predicted) 362.8 °C[7][8][12]Reflects intermolecular forces and volatility.
Density (Predicted) 1.076 g/cm³[7][8][12]Useful for formulation and process chemistry calculations.
LogP (Predicted) 3.56[8][12]A measure of lipophilicity; critical for predicting membrane permeability and absorption. Values in this range are common for oral drug candidates.
Topological Polar Surface Area (TPSA) 26.3 Ų[8][12]Estimates the surface area of polar atoms, correlating with hydrogen bonding potential and permeability.
Appearance White to light yellow crystalline powder[10]Basic physical observation.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable. The following techniques provide a detailed fingerprint of the molecule. The data presented here is for the well-studied 4-yl isomer, which serves as an exemplary model for the class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

  • ¹H NMR (Proton NMR): For 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone in CDCl₃, the spectrum shows characteristic signals: aromatic protons in the ~7.0-8.1 ppm range, a singlet for the methoxy group (-OCH₃) around 3.87 ppm, and a singlet for the acetyl methyl group (-COCH₃) around 2.64 ppm.[14] The splitting patterns (e.g., doublets) in the aromatic region are crucial for confirming the 1,4- and 1',4'-substitution pattern.

  • ¹³C NMR (Carbon NMR): The spectrum for the 4-yl isomer shows a carbonyl carbon (~197.6 ppm), aromatic carbons (~114-160 ppm), a methoxy carbon (~55.3 ppm), and an acetyl methyl carbon (~26.5 ppm).[9]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. For this class of compounds, key absorbances include:

  • A strong C=O (ketone) stretch around 1676 cm⁻¹.[9]

  • C-O (ether) stretching vibrations.

  • C=C stretching within the aromatic rings (~1602 cm⁻¹).[9]

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns. The electron ionization (EI) mass spectrum for the 4-yl isomer shows a prominent molecular ion peak (M+) at m/z 226, confirming the molecular formula C₁₅H₁₄O₂.[9] A base peak is often observed at m/z 211, corresponding to the loss of a methyl radical (-CH₃).[9]

Experimental Protocols: A Validated Approach

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols. Here, we outline standard, self-validating methodologies.

Purity and Identity Confirmation via HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis. The choice of method is dictated by the analyte's properties.

  • Objective: To separate the target compound from any impurities or starting materials and confirm its identity by retention time.

  • Methodology (Reversed-Phase HPLC):

    • System Preparation: Use a C18 stationary phase column (e.g., Luna C18), which is effective for separating non-polar to moderately polar compounds like biphenyls.[15]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used. Acetonitrile is often preferred for aromatic compounds.[16]

    • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Execution: Inject a small volume (e.g., 10 µL) into the HPLC system.

    • Detection: Monitor the eluent using a Diode-Array Detector (DAD) at a wavelength where the chromophore absorbs strongly, such as 254 nm.[15]

    • Validation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Identity is confirmed by comparing the retention time to a known reference standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Compound Compound Sample Prep_Sample Prepared Sample (1 mg/mL) Compound->Prep_Sample Dissolve Standard Reference Standard Prep_Std Prepared Standard Standard->Prep_Std Dissolve Solvent Mobile Phase (ACN/H2O) HPLC HPLC System (C18 Column, DAD @ 254nm) Solvent->HPLC Equilibrate Prep_Sample->HPLC Inject Sample Prep_Std->HPLC Inject Standard Data Chromatographic Data HPLC->Data Generate Chromatogram Purity Purity Report Data->Purity Calculate Area % Identity Identity Confirmation Data->Identity Compare Retention Time Suzuki_Coupling ArylHalide 2-Bromoacetophenone Reaction Suzuki-Miyaura Reaction (Heating) ArylHalide->Reaction ArylBoronic 4-Methoxyphenyl boronic acid ArylBoronic->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base (K2CO3) in Solvent Base->Reaction Product 1-(4'-Methoxy- [1,1'-biphenyl]-2-yl)ethanone Reaction->Product

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone (CAS No. 192863-43-7) is a substituted biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in various pharmaceuticals, liquid crystals, and organic electronics. The specific substitution pattern of this molecule—featuring a methoxy group on one ring and an ortho-positioned acetyl group on the other—introduces significant steric and electronic asymmetry. This asymmetry can lead to unique conformational properties, such as atropisomerism, where rotation around the biphenyl single bond is restricted.

Accurate structural elucidation and characterization are paramount for any research or development involving such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming molecular structure, assessing purity, and understanding chemical properties.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound. While direct experimental spectra for this specific isomer are not widely published, this document leverages established spectroscopic principles and data from closely related structural analogs to present a robust, predictive characterization for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The unique ortho-substitution of the acetyl group is the defining structural feature of the target molecule, distinguishing it from its more common isomer, 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone. This structural arrangement is expected to influence the molecule's conformation and spectroscopic signature significantly.

Diagram 1: Chemical Structure of this compound

A 2D representation of the target molecule.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 192863-43-7[1]
Molecular Formula C₁₅H₁₄O₂[2]
Molecular Weight 226.27 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecular structure.

2.1. Expertise & Causality: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is dictated by the chemical environment of each proton. For this compound, the ortho-acetyl group creates significant steric hindrance, which can restrict the rotation around the C2-C1' bond. This restricted rotation (atropisomerism) can result in broader signals or even distinct signals for the ortho- and meta-protons of the methoxy-substituted ring if the rotation is slow on the NMR timescale.

  • Acetyl Protons (3H): A sharp singlet is expected around δ 2.5-2.7 ppm. This is a characteristic region for a methyl ketone.

  • Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-3.9 ppm, typical for an aryl methyl ether.

  • Aromatic Protons (8H): The aromatic region (δ 7.0-8.0 ppm) will be complex.

    • Ring A (Acetyl-substituted): The four protons on this ring will exhibit complex splitting patterns. The proton at C6 (ortho to the acetyl group) will be significantly deshielded by the carbonyl's anisotropic effect, likely appearing as a doublet of doublets around δ 7.8-8.0 ppm. The other three protons will appear between δ 7.2-7.6 ppm.

    • Ring B (Methoxy-substituted): The protons on this ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the methoxy group (C3' and C5') are expected around δ 6.9-7.1 ppm, while the protons meta to the methoxy group (C2' and C6') will be further downfield.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment
~7.85 dd H-6
~7.50 m H-3, H-4, H-5
~7.30 d H-2', H-6'
~7.00 d H-3', H-5'
~3.85 s -OCH₃

| ~2.60 | s | -C(O)CH₃ |

2.2. Expertise & Causality: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts are sensitive to the electronic effects of substituents.

  • Carbonyl Carbon: The ketone carbonyl carbon is expected to have the most downfield shift, typically in the range of δ 197-202 ppm.

  • Aromatic Carbons: Twelve distinct signals are expected for the aromatic carbons.

    • The carbon bearing the methoxy group (C-4') will be significantly shielded, appearing around δ 159-161 ppm.

    • The quaternary carbons of the biphenyl linkage (C-2 and C-1') will appear around δ 130-145 ppm.

    • The carbon bearing the acetyl group (C-1) will also be in the downfield aromatic region.

  • Aliphatic Carbons:

    • The methoxy carbon (-OCH₃) will appear around δ 55 ppm.

    • The acetyl methyl carbon (-C(O)CH₃) will be the most upfield signal, around δ 26-30 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~201.0 C=O
~160.0 C-4'
~145.0 - 130.0 Quaternary Aromatic Carbons (C1, C2, C1')
~130.0 - 114.0 Aromatic CH Carbons
~55.5 -OCH₃

| ~29.8 | -C(O)CH₃ |

Diagram 2: NMR Analysis Workflow

G prep Sample Preparation (Dissolve in CDCl₃) acq Data Acquisition (¹H & ¹³C NMR) prep->acq proc Data Processing (Fourier Transform, Phasing) acq->proc h_nmr ¹H NMR Interpretation (Chemical Shift, Multiplicity, Integration) proc->h_nmr c_nmr ¹³C NMR Interpretation (Chemical Shift, DEPT) proc->c_nmr structure Structure Verification h_nmr->structure c_nmr->structure G M Molecular Ion (M⁺•) m/z = 226 F1 [M-CH₃]⁺ Acylium Ion (Base Peak) m/z = 211 M->F1 - •CH₃ F2 [M-CH₃-CO]⁺ m/z = 183 F1->F2 - CO

Primary fragmentation route for the target molecule.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be followed.

5.1. NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

5.2. IR Spectroscopy Protocol

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

5.3. Mass Spectrometry Protocol

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.

  • GC Separation: Dissolve the sample in a volatile solvent (e.g., dichloromethane). Inject a small volume onto a suitable capillary column (e.g., DB-5ms). Use a temperature program to elute the compound.

  • MS Detection: Set the EI source energy to 70 eV. Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

Conclusion

The spectroscopic characterization of this compound is defined by a unique set of features derived from its asymmetric structure. The predicted ¹H NMR spectrum is expected to show a complex aromatic region influenced by the ortho-acetyl group. The ¹³C NMR spectrum will be distinguished by a downfield ketone signal (~201 ppm) and a characteristic methoxy carbon signal (~55.5 ppm). The IR spectrum provides clear evidence of the key functional groups, with a strong C=O stretch around 1685 cm⁻¹. Finally, the mass spectrum is predicted to be dominated by a base peak at m/z 211, resulting from the characteristic loss of a methyl group from the molecular ion at m/z 226. Together, these spectroscopic techniques provide a comprehensive and self-validating system for the unambiguous identification and quality assessment of this important chemical entity.

References

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A Technical Guide to the Physicochemical Characterization of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone: Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Physical Constants

The melting and boiling points are fundamental physical properties of a pure substance, serving as crucial indicators of identity, purity, and the strength of intermolecular forces. For professionals in drug development and materials science, these values are indispensable. The melting point provides a rapid assessment of purity—impurities typically depress and broaden the melting range—while the boiling point is essential for purification protocols such as distillation, and for understanding a compound's volatility.

1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone is an organic compound featuring a biphenyl scaffold, a structure of significant interest due to its presence in numerous pharmaceuticals and functional materials. The precise positioning of the methoxy and ethanone groups dictates the molecule's conformation, polarity, and crystal packing efficiency, which in turn govern its melting and boiling characteristics. This guide addresses the current gap in documented values for the 2-yl isomer and provides the tools to fill it.

Physicochemical Properties: A Tale of Two Isomers

As of the latest literature review, specific experimental melting and boiling points for this compound have not been published. However, extensive data exists for its structural isomer, 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone (CAS 13021-18-6). This data serves as a valuable benchmark for contextualizing the expected properties of the 2-yl isomer.

PropertyThis compound (CAS: 192863-43-7)1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone (CAS: 13021-18-6)
Molecular Formula C₁₅H₁₄O₂C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol 226.27 g/mol
Melting Point Data not available153-154 °C[1][2]
Boiling Point Data not available362.8 °C (Predicted)[1][2]

Note: The boiling point for the 4-yl isomer is a predicted value and should be treated as an estimation.

Theoretical Insights: Why Isomeric Position Matters

The structural difference between the 2-yl and 4-yl isomers, though seemingly minor, has significant consequences for their physical properties.

  • Steric Hindrance and Molecular Symmetry: The placement of the ethanone group at the 2-position in this compound introduces significant steric hindrance. This forces the two phenyl rings out of planarity to a greater extent than in the 4-yl isomer. This disruption of planarity and symmetry generally leads to less efficient crystal lattice packing. Inefficient packing results in weaker intermolecular forces within the solid, which typically translates to a lower melting point compared to a more symmetric, planar isomer.

  • Dipole Moment and Intermolecular Forces: The ethanone and methoxy groups are both polar. In the 4-yl isomer, the dipoles are oriented along the long axis of the molecule, potentially leading to strong dipole-dipole interactions in the crystal lattice. In the 2-yl isomer, the off-axis placement of the ethanone group results in a different overall molecular dipole moment. While both molecules are polar, the less symmetric nature of the 2-yl isomer might disrupt the strong, ordered dipole-dipole interactions that contribute to a high melting point. The boiling point is primarily influenced by the strength of intermolecular forces in the liquid state (dipole-dipole interactions and van der Waals forces). The larger surface area and polarizability of the biphenyl system suggest a high boiling point for both isomers. However, the altered dipole moment of the 2-yl isomer could slightly modify its boiling point relative to the 4-yl isomer.

Experimental Determination: Protocols for Self-Validation

The following protocols describe standard, reliable methods for determining the melting and boiling points of a crystalline organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is the gold standard for accurately determining the melting point of a crystalline solid. The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which it transitions from a solid to a liquid.[3]

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A few milligrams of the sample are sufficient.

  • Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom.[4] The packed sample height should be approximately 2-3 mm.[5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).

  • Rapid Approximation (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (10-20 °C/min) to find an approximate melting range.[6] Allow the apparatus to cool significantly before the precise measurement.

  • Precise Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[4]

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range T₁ - T₂. A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.

Workflow for Melting Point Determination

G A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3 mm height) A->B C Place Tube in Melting Point Apparatus B->C D Heat Rapidly to ~20°C Below Expected MP C->D E Heat Slowly (1-2°C / min) D->E F Observe Phase Transition E->F G Record T1 (First Droplet) and T2 (Fully Liquid) F->G H Report Melting Range (T1 - T2) G->H

Caption: Capillary Method Workflow.

Micro Boiling Point Determination

For determining the boiling point with a minimal amount of substance (a few microliters), the micro boiling point method is highly effective and conserves valuable material.[7]

Experimental Protocol:

  • Apparatus Assembly: Attach a small test tube (e.g., 6x50 mm) containing 5-10 µL of the liquid sample to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.

  • Capillary Inversion: Seal one end of a standard melting point capillary tube. Place the sealed capillary tube, open-end down, inside the small test tube containing the sample.[8]

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block).[8]

  • Observation: Begin heating the bath. As the temperature rises, air trapped in the inverted capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[8]

  • Recording the Boiling Point: Stop heating once a steady stream of bubbles is observed. As the apparatus slowly cools, the bubbling will cease. The exact temperature at which the liquid just begins to be drawn back into the inverted capillary tube is the boiling point.[7] This is the point where the external pressure equals the vapor pressure of the substance.

Workflow for Micro Boiling Point Determination

G A Add 5-10 µL of Liquid to Micro Test Tube B Place Inverted Sealed Capillary into Test Tube A->B C Attach Assembly to Thermometer B->C D Immerse in Heating Bath C->D E Heat Until Rapid, Continuous Bubbles Emerge D->E F Remove Heat and Allow to Cool Slowly E->F G Record Temperature When Liquid Enters Capillary F->G H Report Boiling Point G->H

Caption: Micro Boiling Point Method Workflow.

Conclusion

The determination of the melting and boiling points of this compound is a critical step in its full characterization for any research or development application. While published experimental values are currently unavailable, this guide provides the necessary context through isomeric comparison, a robust theoretical framework for predicting relative properties, and detailed, field-proven protocols for their accurate measurement. By adhering to these methodologies, researchers can confidently establish the physical constants for this compound, ensuring the reliability and reproducibility of their scientific work.

References

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • National Taiwan Normal University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

  • Mayo, D. W., Pike, R. M., Butcher, S. S., & Meredith, M. L. (1985). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations.
  • University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone (CAS: 192863-43-7) in common organic solvents. Recognizing the current absence of publicly available quantitative solubility data for this specific isomer, this document serves as a vital resource for researchers, chemists, and drug development professionals. It combines a detailed analysis of the compound's physicochemical properties with theoretical solubility principles and provides robust, step-by-step protocols for empirical determination. By leveraging data from its better-studied structural isomer, 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone, and applying fundamental chemical principles, this guide empowers scientists to effectively work with this compound in various research and development settings.

Molecular Profile and Physicochemical Properties

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and resulting physicochemical properties. This compound is an aromatic ketone with a biphenyl scaffold, a structure of interest in medicinal chemistry and materials science.

The key structural features that dictate its solubility are:

  • Biphenyl Core : A large, nonpolar aromatic system that contributes to hydrophobicity and promotes solubility in nonpolar organic solvents.

  • Methoxy Group (-OCH₃) : A moderately polar ether group that can act as a hydrogen bond acceptor, slightly increasing affinity for polar solvents.

  • Acetyl Group (-COCH₃) : A polar ketone group that is also a hydrogen bond acceptor. Its polarity significantly influences interactions with polar solvents.

  • Substitution Pattern : Crucially, the acetyl group is at the 2-position of the biphenyl ring. This ortho substitution creates significant steric hindrance, which can affect how solvent molecules pack around the solute, potentially limiting solubility compared to less hindered isomers.

For context, we can compare the target compound with its more widely documented isomer, 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone.

Table 1: Comparative Physicochemical Properties of Biphenyl Isomers

PropertyThis compound1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanoneData Source(s)
CAS Number 192863-43-713021-18-6[1][2][3]
Molecular Formula C₁₅H₁₄O₂C₁₅H₁₄O₂[1][4]
Molecular Weight 226.27 g/mol 226.27 g/mol [1][4]
Appearance White to Light Yellow Solid/CrystalWhite to Light Yellow Powder/Crystal[5]
Melting Point Not reported153-154 °C[6]
Predicted XLogP3 Not reported3.4 - 3.56[5][6]

The high melting point of the 4-yl isomer suggests strong crystal lattice energy, a factor that must be overcome for dissolution to occur.[5] While data for the 2-yl isomer is scarce, its asymmetric nature and steric hindrance may lead to a lower melting point and different solubility profile. The lipophilicity, indicated by XLogP3, suggests a general preference for organic solvents over water.[1]

Theoretical Principles and Solubility Prediction

The foundational principle for predicting solubility is "like dissolves like."[7] This means that solutes tend to dissolve in solvents with similar polarity. We can categorize solvents and predict the solubility of this compound accordingly.

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene) : The large biphenyl structure suggests moderate to good solubility in these solvents, driven by van der Waals forces. Toluene, being aromatic, may be particularly effective.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF) : This class of solvents is predicted to be highly effective. They possess a dipole moment to interact with the polar acetyl and methoxy groups but lack hydrogen-donating capabilities. Dichloromethane and chloroform are often excellent solvents for moderately polar aromatic compounds.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water) : Solubility is expected to be limited in these solvents. While the ketone and ether groups can accept hydrogen bonds, the large hydrophobic backbone of the molecule will likely dominate, leading to poor miscibility, especially in water. Lower-chain alcohols like methanol and ethanol will be more effective than water.

Table 2: Properties of Common Organic Solvents for Consideration

SolventChemical FormulaPolarity Index (P')Classification
n-HexaneCH₃(CH₂)₄CH₃0.1Nonpolar
TolueneC₆H₅CH₃2.4Nonpolar (Aromatic)
DichloromethaneCH₂Cl₂3.1Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O4.0Polar Aprotic
ChloroformCHCl₃4.1Polar Aprotic
Ethyl AcetateCH₃COOC₂H₅4.4Polar Aprotic
AcetoneCH₃COCH₃5.1Polar Aprotic
MethanolCH₃OH5.1Polar Protic
EthanolC₂H₅OH4.3Polar Protic
WaterH₂O10.2Polar Protic
(Data sourced from various solvent property charts)[7][8][9]
Experimental Determination of Solubility

Given the lack of published data, empirical determination is necessary. The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and directness.[10][11][12]

Logical Workflow for Solubility Assessment

The process begins with a qualitative assessment to efficiently screen solvents, followed by a rigorous quantitative determination for promising candidates.

G cluster_0 Phase 1: Prediction & Screening cluster_1 Phase 2: Quantification A Analyze Molecular Structure & Properties B Predict Solubility (Like Dissolves Like) A->B C Perform Qualitative Solubility Test B->C D Select Promising Solvents C->D Identify Solvents for Quantification E Execute Quantitative Shake-Flask Protocol D->E F Analyze Concentration (e.g., HPLC-UV) E->F G G F->G Calculate Solubility (mg/mL or mol/L)

Caption: High-level workflow for solubility determination.

Detailed Protocol: Quantitative Shake-Flask Method

This protocol describes a self-validating system for accurately measuring thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram:

G prep 1. Preparation Add excess solid solute to a known volume of solvent in a vial. equil 2. Equilibration Seal vial and shake at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil separate 3. Phase Separation Allow solution to settle. Filter an aliquot through a 0.22 µm syringe filter. equil->separate dilute 4. Dilution Accurately dilute the clear filtrate to a concentration within the calibration range. separate->dilute analyze 5. Analysis Quantify the compound's concentration using a pre-validated HPLC-UV method. dilute->analyze calc 6. Calculation Calculate original solubility, accounting for the dilution factor. analyze->calc

Caption: Step-by-step workflow for the Shake-Flask method.

Step-by-Step Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a glass vial. An excess is critical to ensure a saturated solution is formed.[12]

    • Add a precise volume (e.g., 5.0 mL) of the chosen solvent to the vial.

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed (e.g., 150 rpm).[11]

    • Causality: Continuous agitation for an extended period (24 to 48 hours) is essential to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.[10][11] Temperature control is paramount as solubility is highly temperature-dependent.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand undisturbed at the same constant temperature to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical step to remove all undissolved micro-particulates, ensuring that the analyzed sample represents only the truly dissolved compound. The first few drops of filtrate should be discarded to saturate the filter material and prevent adsorption losses.

  • Dilution and Quantification:

    • Accurately perform a serial dilution of the clear filtrate with the same solvent to bring the concentration into the linear range of the analytical method.

    • Quantify the concentration of the diluted sample using a validated HPLC-UV method against a set of known calibration standards.

    • Trustworthiness: A validated analytical method with a proper calibration curve is the cornerstone of a self-validating protocol. It ensures the accuracy and reproducibility of the concentration measurement.[13]

  • Calculation:

    • Calculate the concentration of the original, undiluted filtrate.

    • This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. Express the result in units such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, structured table to facilitate comparison and analysis.

Table 3: Template for Experimental Solubility Data of this compound at 25°C

SolventPolarity Index (P')Solubility (mg/mL)Solubility (mol/L)Qualitative Classification
n-Hexane0.1Experimental ValueCalculated Valuee.g., Sparingly Soluble
Toluene2.4Experimental ValueCalculated Valuee.g., Soluble
Dichloromethane3.1Experimental ValueCalculated Valuee.g., Freely Soluble
Acetone5.1Experimental ValueCalculated Valuee.g., Freely Soluble
Methanol5.1Experimental ValueCalculated Valuee.g., Slightly Soluble
Water10.2Experimental ValueCalculated Valuee.g., Insoluble
Conclusion

While published solubility data for this compound is not currently available, a robust prediction can be made based on its molecular structure. It is anticipated to exhibit high solubility in polar aprotic solvents like dichloromethane and acetone, moderate solubility in nonpolar aromatic solvents like toluene, and poor solubility in highly polar protic solvents, particularly water. The ortho-position of the acetyl group may introduce unique steric effects compared to its 4-yl isomer. This guide provides the theoretical foundation and a detailed, authoritative experimental protocol (the Shake-Flask method) for researchers to accurately and reliably determine these solubility values, enabling the confident use of this compound in further scientific endeavors.

References
  • Shodex Asahipak. (n.d.). Polarities of Solvents. Retrieved from [Link][8]

  • Khosroshahi, R. (2014). How do you distinguish the polarity of organic solvent? ResearchGate. Retrieved from [Link][14]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link][7]

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link][15]

  • Andrade, C. et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link][11]

  • Perfinity. (n.d.). Solvent Miscibility and Polarity Chart. Retrieved from [Link][9]

  • Xiong, J. et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved from [Link][16]

  • Dressman, J. et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link][12]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link][13]

  • PubChem. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Retrieved from [Link][4]

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Unlocking the Therapeutic Promise of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure in Medicinal Chemistry

The biphenyl moiety is a cornerstone in the architecture of numerous biologically active compounds. Its unique stereochemical properties, arising from restricted rotation around the central C-C bond, and its ability to engage in crucial π-π stacking interactions with biological targets, render it a "privileged structure" in drug discovery.[1] The inherent versatility of the biphenyl scaffold allows for the strategic placement of various functional groups, leading to a diverse array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide focuses on a specific, yet underexplored, class of biphenyl derivatives: those derived from 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone. The introduction of a methoxy group and an acetyl group at specific positions on the biphenyl core presents a compelling opportunity for the development of novel therapeutic agents. The methoxy group is known to enhance the pharmacokinetic profile of drug candidates, while the acetyl group can serve as a handle for further chemical modifications or as a key interacting moiety with biological targets. While direct and extensive research on the 2-yl isomer of this compound is limited, this guide will extrapolate its potential biological activities based on the well-documented properties of structurally related biphenyl, methoxyphenyl, and 2-acetylphenyl derivatives.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through established synthetic methodologies for creating biaryl linkages and introducing functional groups. The most common and versatile methods include the Suzuki coupling reaction and the Friedel-Crafts acylation.

Synthetic Pathway Overview

A plausible and efficient synthetic route would involve a Suzuki coupling reaction between a suitably protected 2-bromoacetophenone derivative and 4-methoxyphenylboronic acid. This approach offers high yields and excellent functional group tolerance. Subsequent modifications of the acetyl group can lead to a diverse library of derivatives.

Synthesis_Workflow A 2-Bromoacetophenone B Protection of Acetyl Group A->B e.g., Ethylene glycol, p-TsOH C Suzuki Coupling with 4-Methoxyphenylboronic Acid B->C Pd(PPh3)4, K2CO3 D Deprotection C->D e.g., aq. HCl E This compound D->E F Derivative Synthesis (e.g., Chalcone Formation, etc.) E->F Various Reagents

Caption: General synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocol: Suzuki Coupling

Objective: To synthesize this compound.

Materials:

  • 2-Bromo-1-(2-bromophenyl)ethanone (or a protected version)

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(2-bromophenyl)ethanone (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.

Potential Biological Activities

While direct biological data for this compound is not extensively available, the known activities of its constituent chemical motifs provide a strong basis for predicting its therapeutic potential.

Anticancer Activity

The biphenyl scaffold is present in numerous compounds with demonstrated anticancer properties.[3] Hydroxylated biphenyl compounds, for instance, have shown potent activity against malignant melanoma cells.[3][4] Furthermore, the presence of a methoxy group on a phenyl ring is a common feature in many anticancer agents, where it can contribute to enhanced activity.[5] A study on 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, which contains a 2-acetylphenyl moiety, revealed considerable in vitro anti-proliferative activity against a panel of cancer cell lines, including leukemia, non-small-cell lung cancer, and breast cancer.[6][7]

Proposed Mechanisms of Action:

  • Induction of Apoptosis: Many biphenyl and methoxyphenyl derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspase cascades.

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, such as the G2/M phase.[5]

  • Enzyme Inhibition: Biphenyl derivatives have been shown to inhibit key enzymes involved in cancer progression, such as kinases and histone deacetylases.

Anticancer_Mechanism A This compound Derivative B Cancer Cell A->B C Induction of Apoptosis B->C D Cell Cycle Arrest (e.g., G2/M Phase) B->D E Enzyme Inhibition (e.g., Kinases) B->E G Cell Death C->G F Inhibition of Proliferation D->F E->F F->G

Caption: Plausible anticancer mechanisms of this compound derivatives.

Antimicrobial Activity

Biphenyl derivatives have a long history of being investigated for their antimicrobial properties.[2][8] They have shown activity against a broad spectrum of bacteria and fungi. The lipophilic nature of the biphenyl core allows for effective interaction with microbial cell membranes, leading to disruption of cellular processes. The introduction of substituents like methoxy and acetyl groups can modulate this activity, potentially enhancing potency and spectrum.

Potential Antimicrobial Targets:

  • Bacterial Cell Wall Synthesis: Some biphenyl compounds may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Bacterial DNA Gyrase: This enzyme is a validated target for antibacterial agents, and biphenyl scaffolds could be designed to inhibit its function.

  • Fungal Ergosterol Biosynthesis: Similar to azole antifungals, biphenyl derivatives could potentially inhibit enzymes involved in the synthesis of ergosterol, an essential component of fungal cell membranes.

Anti-inflammatory Activity

The biphenyl scaffold is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory properties of 2-acetylbiphenyl have been suggested through its ability to modulate the immune system and reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[9] This suggests that derivatives of this compound could possess significant anti-inflammatory potential.

Potential Anti-inflammatory Mechanism: The primary mechanism is likely the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.

Anti_inflammatory_Pathway A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins C->D E Inflammation D->E F This compound Derivative F->C Inhibition

Caption: Potential inhibition of the COX-2 pathway by this compound derivatives.

Enzyme Inhibition

The structural features of this compound derivatives make them promising candidates for enzyme inhibitors. The biphenyl core can fit into hydrophobic pockets of enzyme active sites, while the methoxy and acetyl groups can form specific hydrogen bonds and other interactions. Biphenyl derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase.[5][10]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

Quantitative data from biological assays should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

Compound IDR-Group ModificationIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. A549
MB-01 -H (Parent Compound)15.221.518.9
MB-02 -OH8.712.39.8
MB-03 -NH₂5.47.96.1
Doxorubicin (Positive Control)0.81.10.9

Table 2: Hypothetical Antibacterial Activity (MIC) of this compound Derivatives

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
MB-01 -H (Parent Compound)64>128
MB-02 -Cl1632
MB-03 -F3264
Ciprofloxacin (Positive Control)0.50.25

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area for the development of novel therapeutic agents. Based on the extensive body of research on related biphenyl, methoxyphenyl, and 2-acetylphenyl derivatives, it is highly probable that compounds derived from this core will exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, which can be systematically screened to identify lead compounds with potent and selective biological activities.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, mechanistic studies should be conducted on the most promising candidates to elucidate their modes of action at the molecular level. Such a systematic approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of biphenyl derivatives.

References

  • Srour, A. M., et al. (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1000-1005. [Link]

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The Emergence of a Key Biphenyl Intermediate: A Technical Guide to 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Scaffold and the Significance of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its structural rigidity, ability to engage in pi-stacking interactions, and tunable electronic properties.[1] The strategic substitution on the biphenyl rings allows for the fine-tuning of a molecule's pharmacological and physicochemical properties, making it a cornerstone in the design of novel therapeutic agents and functional materials.[2] Within this important class of compounds, this compound (CAS No. 192863-43-7), with the IUPAC name 1-[2-(4-methoxyphenyl)phenyl]ethanone, represents a key synthetic intermediate. Its structure, featuring a methoxy group and an acetyl group on different phenyl rings, offers versatile handles for further chemical modifications, paving the way for the synthesis of a diverse range of more complex molecules. While the direct biological applications of this specific ethanone are not extensively documented, its role as a precursor to potentially bioactive compounds is of significant interest to the scientific community.

This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and organic synthesis.

A History Rooted in the Evolution of Cross-Coupling Chemistry

The history of this compound is intrinsically linked to the development of powerful carbon-carbon bond-forming reactions. While a singular "discovery" of this compound is not prominently documented, its emergence is a direct consequence of the advancements in cross-coupling chemistry, most notably the Suzuki-Miyaura reaction.[3] The ability to efficiently construct biaryl systems from readily available starting materials revolutionized the synthesis of complex organic molecules.

Historically, the synthesis of biphenyls was fraught with challenges, relying on harsh reaction conditions and often resulting in low yields, as seen in methods like the Wurtz-Fittig and Ullmann reactions.[4] The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, a landmark achievement recognized with the 2010 Nobel Prize in Chemistry, provided a more versatile and efficient toolkit for chemists.[3] It is within this context that the synthesis of asymmetrically substituted biphenyls like this compound became a feasible and routine endeavor in synthetic chemistry. The availability of this compound through commercial suppliers today is a testament to the robustness and scalability of these modern synthetic methods.

The Cornerstone of Synthesis: The Suzuki-Miyaura Coupling

The most logical and widely applicable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide. For the synthesis of the target molecule, this would involve the reaction of (2-acetylphenyl)boronic acid with 4-bromoanisole, or alternatively, 2-bromoacetophenone with (4-methoxyphenyl)boronic acid.

Reaction Scheme:

Suzuki_Coupling reactant1 2-Bromoacetophenone plus + reactant1->plus catalyst Pd Catalyst Base reactant2 (4-Methoxyphenyl)boronic acid plus->reactant2 product This compound side_product + Side Products end catalyst->end start start->reactant1 start->reactant2 end->product end->side_product

Caption: Generalized Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol (Generalized):

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings and should be optimized for specific laboratory conditions.[5]

Materials:

  • 2-Bromoacetophenone

  • (4-Methoxyphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst system with a suitable ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoacetophenone (1.0 eq) and (4-methoxyphenyl)boronic acid (1.1-1.5 eq).

  • Addition of Base and Solvent: Add the base (2.0-3.0 eq) and the chosen solvent system.

  • Degassing: Purge the reaction mixture with an inert gas for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the mixture to the appropriate temperature (often 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.

Causality in Experimental Choices:
  • Inert Atmosphere: The palladium(0) species, which is the active catalyst in the cycle, is sensitive to oxidation. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

  • Choice of Base: The base plays a critical role in the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, with inorganic carbonates being commonly employed for their efficacy and cost-effectiveness.

  • Ligand Selection: For more challenging couplings, the use of specific phosphine ligands can enhance the activity and stability of the palladium catalyst, promoting oxidative addition and reductive elimination steps.

Physicochemical Properties and Characterization

PropertyValue
CAS Number 192863-43-7
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents

Structural elucidation and confirmation of purity are typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the structure.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) of the ethanone moiety and the C-O stretch of the methoxy group.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct biological studies on this compound are limited, its structural motifs are present in a variety of biologically active molecules. The 2-acetylbiphenyl core and the methoxy-substituted biphenyl scaffold are found in compounds with a range of pharmacological activities.

  • Anti-inflammatory and Analgesic Agents: The biphenyl structure is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The 2-acetylbiphenyl scaffold, in particular, has been investigated for its potential to inhibit inflammatory pathways.[6] The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its activity.[7]

  • Anticonvulsant Activity: Substituted biphenyl derivatives have shown promise as anticonvulsant agents, with some compounds exhibiting potent effects on sodium channels.[8]

  • Antimicrobial and Antifungal Properties: The biphenyl scaffold has been explored for the development of novel antimicrobial and antifungal agents.[2] The presence of the acetyl and methoxy groups provides opportunities for further derivatization to optimize activity against various pathogens.

  • Anticancer and Antiproliferative Activity: Certain hydroxylated biphenyls, which could potentially be synthesized from methoxy-substituted precursors, have demonstrated growth inhibitory activities against cancer cell lines.[9][10]

Hypothetical Signaling Pathway Involvement:

Based on the activities of related compounds, it can be hypothesized that derivatives of this compound could potentially interact with various signaling pathways implicated in disease.

Signaling_Pathways compound This compound Derivatives inflammation Inflammatory Pathways (e.g., COX, LOX) compound->inflammation Inhibition ion_channels Ion Channels (e.g., Sodium Channels) compound->ion_channels Modulation cell_proliferation Cell Proliferation Pathways compound->cell_proliferation Inhibition microbial_targets Microbial Targets compound->microbial_targets Inhibition

Caption: Potential therapeutic targets for derivatives of the title compound.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block in the synthetic chemist's arsenal. Its efficient synthesis, primarily through the robust Suzuki-Miyaura coupling, makes it readily accessible for further chemical exploration. While its own biological profile is yet to be fully elucidated, the prevalence of its core structural motifs in a wide array of pharmacologically active compounds underscores its potential as a key intermediate in the development of new therapeutics. Future research efforts focused on the derivatization of this compound and the subsequent biological evaluation of the resulting molecules are warranted and hold the promise of uncovering novel agents for the treatment of a range of diseases.

References

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  • Riveiro, M. E., et al. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Mini-Reviews in Medicinal Chemistry, 12(10), 949-955. [Link]

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An In-depth Technical Guide to 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This guide provides a comprehensive technical overview of 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone (CAS No: 13021-18-6), a key biphenyl derivative. While the initial topic specified the 2-yl isomer, the vast majority of published research and available data pertains to the 4-yl isomer. To ensure scientific depth and practical utility for researchers, this document will focus on the well-characterized 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone. The principles of synthesis, characterization, and application discussed herein provide a strong foundational understanding applicable to the broader class of substituted biphenyl ketones.

Introduction and Strategic Importance

1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone is a bifunctional organic compound featuring a biphenyl scaffold, which is a privileged structure in medicinal chemistry and materials science.[1] The molecule's architecture, with a methoxy group on one phenyl ring and an acetyl group on the other, offers two distinct points for chemical modification. This structural versatility makes it a valuable intermediate or building block for the synthesis of more complex molecular architectures.[2] The biphenyl core is prevalent in numerous pharmaceuticals, liquid crystals, and organic electronics, underscoring the importance of its derivatives in drug discovery and materials development.[3] This guide will elucidate the synthesis, characterization, and strategic applications of this compound, providing researchers with the foundational knowledge to leverage its synthetic potential.

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for synthesizing 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. Its widespread use is attributed to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of the necessary precursors.[1][4] The reaction typically involves coupling 4-bromoanisole with 4-acetylphenylboronic acid.[2][5]

The causality behind this choice of methodology lies in its reliability and high yield. The palladium catalyst undergoes a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to controllably form the desired biaryl product.[4][6]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system; successful execution, monitored by techniques like Thin-Layer Chromatography (TLC), will yield the target compound, which can then be verified through characterization methods outlined in Section 4.

Materials:

  • 4-bromoanisole

  • 4-acetylphenylboronic acid[5]

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)[2]

  • Base (e.g., Potassium carbonate, K₂CO₃ or Sodium carbonate, Na₂CO₃)[2]

  • Solvent (e.g., Toluene, or a mixture of Ethanol/Water)[2]

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-acetylphenylboronic acid (1.1 equivalents), 4-bromoanisole (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).[2][6]

  • Add the solvent (e.g., Toluene/Ethanol/Water mixture).

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) to the mixture under the inert atmosphere.[2]

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[1]

  • Monitor the reaction's progress using TLC until the starting materials are consumed (typically 2-12 hours).[1]

  • Once complete, cool the reaction mixture to room temperature.

  • Perform an aqueous workup: Add water and extract the product into an organic solvent such as ethyl acetate (3x volume).[1]

  • Combine the organic layers and wash sequentially with water and then brine to remove inorganic impurities.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2]

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or silica gel column chromatography to yield pure 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone as a white solid.[2] A typical reported yield is around 84%.[5]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl Base Base (OH⁻) BoronicAcid Ar²-B(OH)₂ Base->BoronicAcid BoronicAcid->Transmetalation [Ar²-B(OH)₃]⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Physicochemical and Spectroscopic Properties

The identity and purity of 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone are confirmed by its distinct physical and spectroscopic characteristics.

Table of Physicochemical Properties
PropertyValueReference(s)
CAS Number 13021-18-6[7][8][9]
Molecular Formula C₁₅H₁₄O₂[2][8][10]
Molecular Weight 226.27 g/mol [2][8]
Appearance White to light yellow solid/crystal[2][10]
Melting Point 150-154 °C[5][8]
Boiling Point 362.8 °C at 760 mmHg[8][11]
Solubility Soluble in organic solvents like Dichloromethane and Chloroform.[5][12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. This process forms a self-validating loop with the synthesis protocol.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key identifier. Expected chemical shifts (δ) are approximately 8.01 ppm (doublet, 2H, protons ortho to the acetyl group), 7.64 ppm (doublet, 2H, protons meta to the acetyl group), 7.58 ppm (doublet, 2H, protons ortho to the methoxy group), 7.00 ppm (doublet, 2H, protons meta to the methoxy group), 3.86 ppm (singlet, 3H, methoxy protons), and 2.62 ppm (singlet, 3H, acetyl methyl protons).[5]

  • ¹³C NMR (CDCl₃): The carbon spectrum further confirms the structure with expected peaks around δ 197.6 (carbonyl), 159.9, 145.3, 135.3, 132.2, 128.9, 128.3, 126.5, 114.4 (aromatic carbons), 55.3 (methoxy carbon), and 26.5 (acetyl methyl carbon).[5]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies include a strong absorption band around 1676 cm⁻¹ corresponding to the C=O (ketone) stretching, and bands around 1602 cm⁻¹ and 1236 cm⁻¹ for aromatic C=C stretching and C-O ether stretching, respectively.[5]

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should show a molecular ion peak (M+) at m/z 226, corresponding to the molecular weight of the compound.[5]

Workflow for Compound Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Crude Product Purification Purification (Recrystallization / Chromatography) Synthesis->Purification PureProduct Pure Compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR Structural Confirmation MS Mass Spectrometry PureProduct->MS Molecular Weight Verification IR IR Spectroscopy PureProduct->IR Functional Group ID Final Verified Structure & Purity NMR->Final MS->Final IR->Final

Caption: Standard workflow for the characterization of a synthesized chemical.

Applications in Research and Drug Discovery

1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone is primarily utilized as a versatile synthetic building block.[2][13] Its value lies in the differential reactivity of its functional groups.

  • Ketone Group Modification: The acetyl group is a synthetic handle for numerous transformations. It can be reduced to an alcohol, oxidized to a carboxylic acid, or used in various condensation reactions (e.g., Claisen-Schmidt condensation) to form chalcones, which are precursors to flavonoids and other heterocyclic compounds.[2]

  • Methoxy Group Modification: The methoxy group can be cleaved under specific conditions (e.g., using BBr₃) to yield a phenol. This provides a new site for functionalization, such as etherification or esterification, to modulate properties like solubility or to introduce new pharmacophores.[2]

  • Biphenyl Core Substitution: The aromatic rings of the biphenyl scaffold can undergo further electrophilic substitution reactions, allowing for the introduction of additional functional groups to fine-tune the molecule's electronic and steric properties.[2]

Derivatives of biphenyl ketones have been investigated for various pharmacological activities, including anti-inflammatory and antiproliferative effects against cancer cell lines.[14][15] The biphenyl structure allows for the precise spatial orientation of substituents, which is critical for interaction with biological targets like enzymes and receptors.

Illustrative Synthetic Pathway to a Chalcone Derivative

Synthetic_Pathway Start 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone Reaction Claisen-Schmidt Condensation (Base, e.g., NaOH) Start->Reaction Reagent Aromatic Aldehyde (Ar-CHO) Reagent->Reaction Product (E)-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)- 3-arylprop-2-en-1-one (Chalcone Derivative) Reaction->Product Screening Biological Activity Screening (e.g., Anti-inflammatory, Cytotoxicity) Product->Screening

Caption: Synthetic pathway from the title compound to chalcone derivatives.

Safety and Handling

  • Hazard Classification: This compound is classified as an irritant and should be handled with care.[2]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disclaimer: This chemical is intended for research use only by trained professionals and is not for human or veterinary use.[2][10] Users must consult the full Safety Data Sheet (SDS) before handling.

References

  • Vertex AI Search. (2024).
  • PubMed. (2021). Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. [Link]

  • American Chemical Society. (1941). Synthesis of Ketone Derivatives of Biphenyl by the Friedel-Crafts Reaction1.
  • PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. [Link]

  • NIH. (2023).
  • Journal of the American Chemical Society. Synthesis of Ketone Derivatives of Biphenyl by the Friedel-Crafts Reaction1. [Link]

  • Chem-Impex. 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone.
  • The Suzuki Reaction. (2014). The Suzuki Reaction.
  • YouTube. (2020). Suzuki Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis.
  • PubMed. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl)

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Methodological & Application

Application Note: A Researcher's Guide to the Synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone, a valuable biaryl ketone scaffold. The protocol leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its efficiency and functional group tolerance. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide critical insights for troubleshooting and optimization. This document is intended for researchers and professionals in organic synthesis and drug development seeking a robust and reproducible method for constructing sterically demanding biaryl systems.

Introduction: The Strategic Importance of Biaryl Ketones

Biaryl ketones are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and advanced materials. The specific target molecule, this compound, presents a unique synthetic challenge due to the ortho-substitution on one of the aryl rings, which introduces significant steric hindrance.

The Suzuki-Miyaura coupling reaction stands out as the premier method for forging the critical C-C bond in such structures. Its advantages are numerous, including mild reaction conditions, tolerance of a wide range of functional groups (including the ketone moiety in our substrate), the use of stable and commercially available organoboron reagents, and the generation of non-toxic, easily removable byproducts.[1][2] This protocol is designed to navigate the steric challenges inherent in the target molecule by employing a carefully selected catalyst system and optimized reaction conditions.

Reaction Scheme:

Reaction Scheme for the synthesis of this compound

Figure 1: Suzuki-Miyaura coupling of 2-bromoacetophenone with 4-methoxyphenylboronic acid.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[1][3]

  • Oxidative Addition: The cycle begins with the reaction of the active Pd(0) catalyst with the aryl halide (2-bromoacetophenone). This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) complex. This is often the rate-limiting step, particularly with sterically hindered or electron-rich aryl halides.[1][4]

  • Transmetalation: This is the crucial step where the organic group from the organoboron species is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group (4-methoxyphenyl) to the Pd(II) complex, displacing the halide.[5][6][7]

  • Reductive Elimination: In the final step, the two organic groups (the acetylphenyl and methoxyphenyl moieties) on the Pd(II) complex couple and are expelled from the coordination sphere. This forms the desired biaryl C-C bond and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex_1 Ar¹-Pd(II)L₂-X (Aryl Palladium Halide) oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation pd_complex_2 Ar¹-Pd(II)L₂-Ar² (Diaryl Palladium Complex) transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Biaryl Product) reductive_elimination->product aryl_halide Ar¹-X (2-Bromoacetophenone) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ (4-Methoxyphenylboronic acid) + Base boronic_acid->transmetalation

Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained professionals in a suitable laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.Notes
2-Bromoacetophenone70-11-1199.04 g/mol Irritant. Handle with care.
4-Methoxyphenylboronic acid5720-07-0151.96 g/mol Use freshly opened or purified material.
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol Oxygen sensitive. Handle under inert gas.
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Anhydrous. Dry before use.
1,4-Dioxane123-91-188.11 g/mol Anhydrous, degassed. Peroxide-free.
Deionized Water7732-18-518.02 g/mol Degassed.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade.
Hexanes110-54-386.18 g/mol ACS Grade.
Brine (Saturated NaCl solution)N/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol
Silica Gel7631-86-960.08 g/mol 230-400 mesh for column chromatography.
Reaction Parameters
ReactantAmountMoles (mmol)Equivalents
2-Bromoacetophenone1.00 g5.021.0
4-Methoxyphenylboronic acid0.91 g6.031.2
Pd(PPh₃)₄290 mg0.250.05 (5 mol%)
K₂CO₃2.08 g15.063.0
1,4-Dioxane40 mL--
Deionized Water10 mL--
Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon gas.

  • Solvent Degassing: Degas the 1,4-dioxane and deionized water by bubbling nitrogen or argon gas through them for at least 20-30 minutes prior to use. This is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[4]

  • Reagent Addition: To the reaction flask, add 2-bromoacetophenone (1.00 g, 5.02 mmol), 4-methoxyphenylboronic acid (0.91 g, 6.03 mmol), potassium carbonate (2.08 g, 15.06 mmol), and tetrakis(triphenylphosphine)palladium(0) (290 mg, 0.25 mmol).

  • Solvent Addition: Via cannula or syringe, add the degassed 1,4-dioxane (40 mL) followed by the degassed deionized water (10 mL) to the flask. The mixture will appear as a suspension.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously under the inert atmosphere for 12-16 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the mobile phase. The disappearance of the 2-bromoacetophenone spot indicates reaction completion.

  • Work-up: After the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with brine (30 mL). Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid. Purify the crude material by flash column chromatography on silica gel.[8][9] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure product.

  • Product Characterization: Combine the pure fractions and remove the solvent under reduced pressure. The final product, this compound, should be obtained as a white or off-white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Catalyst Deactivation: Presence of oxygen.[4] 2. Impure Reagents: Degradation of boronic acid.[10] 3. Insufficient Base: Incomplete formation of the boronate complex.1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 2. Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[3][4] 3. Use a stronger base like K₃PO₄ or Cs₂CO₃, and ensure it is anhydrous.
Homocoupling of Boronic Acid 1. Presence of oxygen can lead to oxidative homocoupling.[3] 2. Incomplete reduction of a Pd(II) precatalyst to Pd(0).1. Improve inert atmosphere technique. 2. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction. Using a Pd(0) source like Pd(PPh₃)₄ directly can mitigate this.
Protodeboronation The C-B bond of the boronic acid is cleaved by water/protons, replacing it with a C-H bond.[10]1. Use a slight excess (1.1-1.2 eq.) of the boronic acid. 2. Minimize reaction time once the starting material is consumed. 3. Consider using anhydrous conditions with a base like KF.
Reaction Stalls (Steric Hindrance) The ortho-acetyl group on the 2-bromoacetophenone sterically hinders the oxidative addition and/or reductive elimination steps.1. Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) are highly effective for coupling sterically demanding substrates.[2][11] 2. Increase the reaction temperature slightly, but monitor for decomposition.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of complex biaryl molecules. The protocol detailed herein provides a reliable pathway to this compound, a sterically congested biaryl ketone. By understanding the core mechanism and paying close attention to experimental parameters—particularly the exclusion of oxygen and the choice of catalyst—researchers can successfully and reproducibly access this and other valuable chemical entities for applications in drug discovery and materials science.

References

  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: Scilit URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Chemistry – An Asian Journal URL: [Link]

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Molecules URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura Carbonylative Reaction in the Synthesis of Biaryl Ketones Source: Scilit URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating Source: ResearchGate URL: [Link]

  • Title: Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides Source: Organic Letters URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]

  • Title: Biaryl ketone synthesis via imidoylative Suzuki-Miyaura reaction. Source: ResearchGate URL: [Link]

  • Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls Source: Sandiego State University URL
  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Struggling with Suzuki Reaction Source: Reddit URL: [Link]

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Application Notes & Protocols: Leveraging 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Biphenyls

The [1,1'-biphenyl] scaffold is a privileged structural motif in modern chemistry, forming the core of numerous pharmaceuticals, advanced functional materials, and agrochemicals. Its inherent conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a cornerstone of molecular design. Within this class, 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone emerges as a particularly valuable building block. Its unique trifecta of functional handles—the sterically demanding ortho-acetyl group, the electronically influential para'-methoxy group, and the reactive biphenyl core—provides a rich platform for complex molecular construction.

The ortho-acetyl group is not merely a synthetic handle; its position dictates the stereochemical environment of the biaryl axis and serves as a direct precursor for a variety of heterocyclic ring systems. The para'-methoxy group, an electron-donating entity, modulates the electronic properties of the distal phenyl ring, influencing both the reactivity of the scaffold and the biological activity of its derivatives. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed, field-proven protocols for its preparation and subsequent transformation into high-value chemical entities.

Part 1: Synthesis of the Core Building Block via Suzuki-Miyaura Coupling

The most reliable and scalable method for constructing unsymmetrical biaryls like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is celebrated for its mild reaction conditions, exceptional functional group tolerance, and the broad commercial availability of its constituent boronic acids and aryl halides.[1][2]

The core principle involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. For our target molecule, the most common strategy is the coupling of 2'-bromoacetophenone with 4-methoxyphenylboronic acid.

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center.

  • Reductive Elimination: The two aryl groups couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Suzuki_Miyaura_Coupling A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Oxidative Addition Complex) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) (Diaryl Complex) D->E F Reductive Elimination E->F F->A Product This compound (Ar-Ar') F->Product ArX 2'-Bromoacetophenone (Ar-X) ArX->B ArBOH 4-Methoxyphenylboronic Acid (Ar'-B(OH)2) ArBOH->D Base Base (e.g., K2CO3) Base->D

Fig 1. Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Synthesis Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[2][3][4]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
2'-Bromoacetophenone199.0410.01.0
4-Methoxyphenylboronic acid151.9612.01.2
Palladium(II) acetate (Pd(OAc)₂)224.500.100.01 (1 mol%)
Triphenylphosphine (PPh₃)262.290.200.02 (2 mol%)
Potassium Carbonate (K₂CO₃)138.2120.02.0
Toluene-50 mL-
Ethanol-10 mL-
Water (degassed)-10 mL-

Procedure

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2'-bromoacetophenone (10.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (12.0 mmol, 1.2 eq), and potassium carbonate (20.0 mmol, 2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.01 mmol, 1 mol%) and triphenylphosphine (0.02 mmol, 2 mol%).

  • Solvent Addition: Add toluene (50 mL), ethanol (10 mL), and degassed water (10 mL).

  • Degassing: Purge the flask by bubbling nitrogen gas through the stirred solution for 15-20 minutes. This step is critical as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[1]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under a positive pressure of nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and add 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.

Part 2: Application in Heterocyclic Synthesis - The Path to Carbazoles

Carbazole derivatives are a highly important class of N-heterocycles found in numerous natural products and pharmacologically active molecules.[5][6] They are also widely used in materials science as hosts for phosphorescent organic light-emitting diodes (OLEDs). The ortho-acetylbiphenyl structure of our building block is an ideal precursor for intramolecular cyclization strategies to form carbazole-type ring systems.

One efficient method involves the conversion of the acetyl group into an enaminone, followed by an oxidative C-N bond formation.[7]

Carbazole_Synthesis Start This compound Step1 DMF-DMA Start->Step1 Step 1: Enaminone Formation Intermediate 2-Aryl Enaminone Intermediate Step1->Intermediate Step2 PIFA (Oxidant) Intermediate->Step2 Step 2: Oxidative Cyclization Product 4-Methoxy-Substituted Carbazolone Step2->Product

Fig 2. Workflow for Carbazolone Synthesis from the Biphenyl Building Block.
Protocol: Synthesis of a 4-Methoxy-Substituted Carbazolone Derivative

This two-step protocol is based on the PIFA-mediated annulation of 2-aryl enaminones.[7]

Step 1: Enaminone Formation

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 mmol, 1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 15 mL).

  • Reaction: Heat the solution at 100 °C for 4-6 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess DMF-DMA under high vacuum. The resulting crude enaminone is often used directly in the next step without further purification.

Step 2: PIFA-Mediated Oxidative Cyclization

  • Setup: Dissolve the crude enaminone from Step 1 in 1,2-dichloroethane (DCE, 25 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (6.0 mmol, 1.2 eq) portion-wise to the stirred solution at room temperature. The addition of PIFA, a powerful oxidant, should be done carefully.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the carbazolone product by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL).

    • Extract the mixture with dichloromethane (3 x 40 mL).

    • Combine the organic layers, wash with brine (40 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired carbazolone derivative.

Part 3: Application in Functional Group Interconversion - Accessing Biphenyl Carboxylic Acids

The acetyl group is a versatile functional handle that can be transformed into a variety of other groups. A classic and highly useful transformation is its oxidation to a carboxylic acid via the haloform reaction. This provides access to 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid, a valuable intermediate for the synthesis of ligands, polymers, and pharmaceuticals where a carboxylic acid moiety is required for solubility or as a synthetic anchor point.

Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid

This protocol is based on the well-established haloform reaction using sodium hypobromite.[8]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound226.275.01.0
Sodium Hydroxide (NaOH)40.0020.04.0
Bromine (Br₂)159.816.01.2
Dioxane-50 mL-
Water-30 mL-
Hydrochloric Acid (HCl), 6M-As needed-

Procedure

  • Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (20.0 mmol) in water (30 mL). Slowly add bromine (6.0 mmol) to the stirred solution. The orange color of the bromine should dissipate as the hypobromite is formed. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: Dissolve this compound (5.0 mmol) in dioxane (50 mL) in a 250 mL round-bottom flask.

  • Reaction: Slowly add the freshly prepared cold sodium hypobromite solution to the stirred solution of the ketone. Allow the mixture to warm to room temperature and stir for 3-5 hours.

  • Work-up:

    • Quench any excess hypobromite by adding a small amount of saturated sodium thiosulfate solution until the yellow color disappears.

    • Remove the dioxane under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 6M HCl. A precipitate of the carboxylic acid should form.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid.[8]

Haloform_Reaction Start This compound (R-CO-CH3) Reagents 1. NaOBr (NaOH + Br2) 2. H3O+ Start->Reagents Haloform Reaction Product 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid (R-COOH) Reagents->Product Byproduct Bromoform (CHBr3) Reagents->Byproduct

Fig 3. Transformation of the Acetyl Group to a Carboxylic Acid.

References

  • Title: Synthesis of carbazolones and 3-acetylindoles via oxidative C-N bond formation through PIFA-mediated annulation of 2-aryl enaminones Source: PubMed URL: [Link]

  • Title: 4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory Source: University of Connecticut URL: [Link]

  • Title: TFAA accelerated synthetic route for 2‐phenyl‐9H‐carbazoles. Source: ResearchGate URL: [Link]

  • Title: Carbazole derivatives synthesis using azidobiphenyl under the... Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4'-methoxybiphenyl-4-carboxylic acid Source: PrepChem.com URL: [Link]

  • Title: synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

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The Untapped Potential of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone: A Guide for Medicinal Chemistry Exploration

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of medicinal chemistry, the biphenyl scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique conformational properties and synthetic tractability have made it a cornerstone in drug discovery.[3] This guide delves into the potential applications of a specific, yet underexplored, derivative: 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone (CAS 192863-43-7). While public domain data on the specific biological activities of this compound are scarce, its structural features suggest a wealth of opportunities for researchers, scientists, and drug development professionals.[4][5][] This document serves as a comprehensive resource, providing not only a theoretical framework for its potential applications but also detailed, actionable protocols for its synthesis and biological evaluation.

The Biphenyl Ethnone Scaffold: A Foundation for Drug Design

The this compound molecule combines several key features that are highly attractive in medicinal chemistry:

  • The Biphenyl Core: Provides a rigid, yet conformationally flexible, backbone that can effectively orient functional groups for optimal interaction with biological targets. The ortho-substitution pattern is known to influence the dihedral angle between the phenyl rings, which can be critical for binding affinity and selectivity.[7][8]

  • The Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic system and participate in hydrogen bonding, potentially enhancing target engagement.

  • The Ethanone Moiety: The acetyl group offers a versatile handle for further chemical modification. It can act as a hydrogen bond acceptor or be transformed into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR).

Given the broad spectrum of biological activities reported for biphenyl derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects, this compound represents a promising starting point for novel drug discovery programs.[1][9][10]

Synthesis Protocol: Accessing the Target Compound

Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol outlines the coupling of 2-bromoacetophenone with 4-methoxyphenylboronic acid.

Materials:

  • 2-Bromoacetophenone

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed 3:1:1 mixture of toluene:ethanol:water to the reaction flask.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

Synthesis_Workflow Reactants 2-Bromoacetophenone + 4-Methoxyphenylboronic acid Reaction Suzuki-Miyaura Coupling (Reflux) Reactants->Reaction Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ Catalyst->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Workup Aqueous Workup (EtOAc extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Hypothesized Medicinal Chemistry Applications and Screening Protocols

The structural motifs within this compound suggest several potential avenues for therapeutic intervention. Below are hypothesized applications and corresponding initial screening protocols.

A. Anti-inflammatory Agent

Many biphenyl-containing compounds exhibit potent anti-inflammatory activity. This is often achieved through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways like NF-κB.

Hypothesis: this compound or its derivatives may inhibit COX enzymes or suppress pro-inflammatory cytokine production.

Screening Protocol: In Vitro COX Inhibition Assay

  • Assay Principle: Utilize a commercially available COX (COX-1 and COX-2) inhibitor screening assay kit. These assays typically measure the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the respective COX-1 or COX-2 enzyme to the wells.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate at 37 °C for a specified time.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value. Compare the activity against a known non-steroidal anti-inflammatory drug (NSAID) like celecoxib (for COX-2) or ibuprofen (non-selective).

Diagram of Anti-inflammatory Screening:

Anti_Inflammatory_Screening Compound Test Compound (this compound) COX1 COX-1 Enzyme Assay Compound->COX1 COX2 COX-2 Enzyme Assay Compound->COX2 LPS_Cells LPS-stimulated Macrophages (e.g., RAW 264.7) Compound->LPS_Cells IC50 Determine IC₅₀ COX1->IC50 COX2->IC50 Cytokine Cytokine Measurement (e.g., TNF-α, IL-6 ELISA) LPS_Cells->Cytokine Cytokine->IC50

Caption: In Vitro Anti-inflammatory Screening Cascade.

B. Anticancer Agent

The biphenyl scaffold is present in several anticancer agents. The mechanism of action can vary widely, from tubulin polymerization inhibition to kinase inhibition.

Hypothesis: The ortho-substituted biphenyl structure could sterically influence binding to the colchicine site of tubulin or fit into the ATP-binding pocket of specific kinases.

Screening Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Parameter Description Typical Units
IC₅₀ Concentration of an inhibitor where the response (or binding) is reduced by half.µM or nM
GI₅₀ Concentration of a drug that causes 50% inhibition of cell growth.µM or nM

Future Directions and Derivatization Strategies

Should initial screenings prove promising, the this compound scaffold offers numerous possibilities for chemical elaboration to optimize activity and pharmacokinetic properties. The ethanone group is a particularly attractive site for modification:

  • Reduction: Reduction of the ketone to an alcohol introduces a chiral center and a hydrogen bond donor/acceptor.

  • Reductive Amination: Conversion to various amines allows for the introduction of basic centers and the exploration of different side chains.

  • Aldol Condensation: Reaction with aldehydes or ketones can extend the scaffold and introduce new functionalities.

  • Halogenation: α-Halogenation of the ketone provides an electrophilic site for further substitution.

Conclusion

While this compound is not yet an established player in medicinal chemistry, its structural attributes, coupled with the proven track record of the biphenyl scaffold, make it a compelling candidate for investigation. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to unlock the potential of this and related molecules, paving the way for the discovery of novel therapeutic agents.

References

  • ChemBK. 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethan-1-one. [Link]

  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Environmental Toxicology and Chemistry. Quantitative structure–biodegradation relationships for Ortho‐substituted biphenyl compounds oxidized by Methylosinus trichosporium OB3b. [Link]

  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066. [Link]

  • Singh, R. P., & Kaur, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(7), 5231-5235. [Link]

  • PubMed. Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein. [Link]

  • PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. [Link]

  • NIST WebBook. Ethanone, 1-[1,1'-biphenyl]-4-yl-. [Link]

  • ResearchGate. Some biologically active biphenyl derivatives. [Link]

  • Google Patents.

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Application and Protocol Guide: 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Privileged Biphenyl Scaffold

In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The inherent structural rigidity and unique electronic properties of fused heterocyclic systems, such as dibenzofurans and carbazoles, make them prevalent motifs in pharmaceuticals, organic electronics, and functional materials. The strategic selection of a starting material that offers convergent and efficient access to a variety of these scaffolds is of paramount importance. 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone emerges as a highly valuable and versatile precursor for this purpose. Its biphenyl framework, adorned with a strategically positioned acetyl group and a modifiable methoxy moiety, provides the necessary handles for a range of intramolecular cyclization strategies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of key heterocyclic systems, complete with detailed mechanistic insights and step-by-step experimental protocols.

I. Synthesis of 3-Methoxy-7-methyldibenzofuran: A Strategy of Demethylation and Intramolecular Cyclization

The dibenzofuran core is a significant structural unit found in numerous biologically active natural products and pharmaceutical agents. The synthesis of substituted dibenzofurans from this compound can be efficiently achieved through a two-step sequence involving demethylation followed by an acid-catalyzed intramolecular cyclization.

A. Mechanistic Rationale

The synthetic strategy hinges on the conversion of the methoxy group into a hydroxyl group, which can then act as a nucleophile to attack the electrophilic carbon of the protonated acetyl group, leading to the formation of the furan ring. The demethylation of aryl methyl ethers is a classic transformation, often achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. For substrates sensitive to harsh conditions, pyridinium hydrochloride offers a milder alternative.[1] Following demethylation, the resulting 2'-acetyl-[1,1'-biphenyl]-4-ol can be cyclized under acidic conditions, typically with a strong protic acid like sulfuric acid or a Lewis acid, to furnish the dibenzofuran skeleton.

B. Experimental Protocols

Step 1: Demethylation of this compound

This protocol describes the demethylation using pyridinium hydrochloride, a method known for its effectiveness with sterically hindered methoxy groups.[1]

  • Materials and Reagents:

    • This compound

    • Pyridinium hydrochloride

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask, add this compound (1.0 equiv) and pyridinium hydrochloride (5.0 equiv).

    • Heat the mixture to 180-200 °C under an inert atmosphere (e.g., nitrogen or argon) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and add water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4'-hydroxy-[1,1'-biphenyl]-2-yl)ethanone.

Step 2: Intramolecular Cyclization to 3-Methoxy-7-methyldibenzofuran

This protocol utilizes polyphosphoric acid (PPA) as a dehydrating and cyclizing agent.

  • Materials and Reagents:

    • 1-(4'-hydroxy-[1,1'-biphenyl]-2-yl)ethanone

    • Polyphosphoric acid (PPA)

    • Round-bottom flask

    • Heating mantle with a stirrer

    • Ice bath

    • Water

    • Ethyl acetate

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • Place 1-(4'-hydroxy-[1,1'-biphenyl]-2-yl)ethanone (1.0 equiv) in a round-bottom flask.

    • Add polyphosphoric acid (10-20 times the weight of the starting material) and heat the mixture at 100-120 °C with stirring for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and carefully pour it into a beaker containing crushed ice with vigorous stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain 3-methoxy-7-methyldibenzofuran.

C. Data Summary
StepReactantReagentSolventTemperature (°C)Time (h)Typical Yield (%)
1This compoundPyridinium hydrochlorideNeat180-2003-570-85
21-(4'-hydroxy-[1,1'-biphenyl]-2-yl)ethanonePolyphosphoric acidNeat100-1202-465-80
D. Workflow Visualization

Dibenzofuran_Synthesis start This compound intermediate 1-(4'-hydroxy-[1,1'-biphenyl]-2-yl)ethanone start->intermediate Demethylation (Pyridinium HCl, 180-200°C) product 3-Methoxy-7-methyldibenzofuran intermediate->product Intramolecular Cyclization (PPA, 100-120°C)

Caption: Synthetic workflow for 3-methoxy-7-methyldibenzofuran.

II. Synthesis of 7-Methoxy-4-methyl-9H-carbazole: A Pathway via Oximation and Beckmann Rearrangement

Carbazoles are a critically important class of nitrogen-containing heterocycles with widespread applications in medicinal chemistry and materials science.[2] A robust synthetic route to substituted carbazoles from this compound involves the transformation of the acetyl group into an amino functionality, followed by an intramolecular cyclization. This can be elegantly achieved through a sequence of oximation, Beckmann rearrangement, hydrolysis, and a final ring-closing reaction.

A. Mechanistic Rationale

The initial step involves the conversion of the ketone to its corresponding oxime. The subsequent Beckmann rearrangement, a classic named reaction, transforms the oxime into an N-aryl acetamide.[3][4] This rearrangement is typically catalyzed by acid and proceeds via the migration of the group anti-periplanar to the hydroxyl group of the oxime to the nitrogen atom.[5] Hydrolysis of the resulting acetamide furnishes the corresponding 2-amino-4'-methoxy-[1,1'-biphenyl]. The final step is the intramolecular cyclization of this 2-aminobiphenyl derivative to the carbazole. While several methods exist for this transformation, such as the Graebe-Ullmann synthesis[6][7] or the Borsche-Drechsel cyclization,[8][9] a direct, palladium-catalyzed C-H amination offers a modern and efficient alternative.[10]

B. Experimental Protocols

Step 1: Oximation of this compound

  • Materials and Reagents:

    • This compound

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (CH₃COONa) or Pyridine

    • Ethanol

    • Water

  • Procedure:

    • Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.

    • Add a solution of hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv) in water.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and pour it into cold water.

    • Collect the precipitated oxime by filtration, wash with water, and dry.

Step 2: Beckmann Rearrangement to N-(4'-Methoxy-[1,1'-biphenyl]-2-yl)acetamide

  • Materials and Reagents:

    • This compound oxime

    • Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)

    • Ice bath

  • Procedure:

    • Add the oxime (1.0 equiv) to polyphosphoric acid (10-20 times its weight) at room temperature with stirring.

    • Heat the mixture to 100-130 °C for 1-2 hours.

    • Cool the mixture and pour it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude amide by recrystallization or column chromatography.

Step 3: Hydrolysis to 4'-Methoxy-[1,1'-biphenyl]-2-amine

  • Materials and Reagents:

    • N-(4'-Methoxy-[1,1'-biphenyl]-2-yl)acetamide

    • Concentrated Hydrochloric acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • Suspend the acetamide (1.0 equiv) in a mixture of ethanol and concentrated HCl.

    • Reflux the mixture for 6-12 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a NaOH solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water, and dry.

    • Evaporate the solvent to obtain the crude amine, which can be purified by column chromatography.

Step 4: Intramolecular Cyclization to 7-Methoxy-4-methyl-9H-carbazole

This protocol employs a palladium-catalyzed intramolecular C-H amination.[10]

  • Materials and Reagents:

    • 4'-Methoxy-[1,1'-biphenyl]-2-amine

    • Palladium(II) acetate (Pd(OAc)₂)

    • A suitable ligand (e.g., XPhos, SPhos)

    • A suitable base (e.g., K₂CO₃, Cs₂CO₃)

    • A high-boiling point solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a Schlenk tube, combine 4'-Methoxy-[1,1'-biphenyl]-2-amine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), the phosphine ligand (0.1 equiv), and the base (2.0 equiv).

    • Evacuate and backfill the tube with an inert gas (e.g., argon).

    • Add the degassed solvent and heat the mixture at 100-120 °C for 12-24 hours.

    • Cool the reaction mixture, dilute it with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the residue by column chromatography to yield the desired carbazole.

C. Data Summary
StepReactantReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1This compoundNH₂OH·HCl, NaOAcEthanol/WaterReflux2-4>90
2Oxime intermediatePPANeat100-1301-275-85
3Acetamide intermediateConc. HClEthanolReflux6-1280-90
4Amine intermediatePd(OAc)₂, Ligand, BaseToluene100-12012-2460-75
D. Workflow Visualization

Carbazole_Synthesis start This compound oxime Oxime Intermediate start->oxime Oximation (NH₂OH·HCl) acetamide N-(4'-Methoxy-[1,1'-biphenyl]-2-yl)acetamide oxime->acetamide Beckmann Rearrangement (PPA) amine 4'-Methoxy-[1,1'-biphenyl]-2-amine acetamide->amine Hydrolysis (HCl) product 7-Methoxy-4-methyl-9H-carbazole amine->product Intramolecular C-H Amination (Pd-catalyzed)

Caption: Synthetic workflow for 7-methoxy-4-methyl-9H-carbazole.

Conclusion

This compound stands out as a strategically valuable starting material for the synthesis of diverse and important heterocyclic scaffolds. The protocols detailed in this application note provide robust and reproducible methods for the preparation of substituted dibenzofurans and carbazoles. The synthetic routes leverage well-established and reliable organic transformations, offering researchers a clear pathway to these privileged heterocyclic systems. The modularity of these synthetic sequences also allows for the potential introduction of further diversity by employing substituted analogues of the starting biphenyl ketone. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the utility of versatile precursors like this compound will undoubtedly become increasingly significant.

References

  • Borsche, W. Ueber Tetra- und Dihydro-carbazol-derivata und eine neue Carbazolsynthese. Ber. Dtsch. Chem. Ges.1908 , 41, 2203–2209. [Link]

  • Graebe, C.; Ullmann, F. Ueber eine neue Carbazolsynthese. Ber. Dtsch. Chem. Ges.1896 , 29, 1876–1877. [Link]

  • Carbazole, a nitrogen-containing heterocyclic compound, serves as an intermediate in the synthesis of various chemicals, including plastics, pesticides, insecticides, pharmaceuticals, and novel polymer materials. ResearchGate. [Link]

  • Graebe-Ullmann Synthesis. Merck Index. [Link]

  • Srour, H., et al. Synthesis and molecular properties of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles for organic electronics obtained by a consecutive twofold Suzuki and twofold Cadogan reaction. J. Mater. Chem. C2016 , 4, 6270-6279. [Link]

  • Borsche–Drechsel cyclization. Wikipedia. [Link]

  • Gribble, G. W. Chapter 2 - Indole Ring Synthesis. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; pp 56-116. [Link]

  • The Borsche - Drechsel (BD) cyclization was first discovered in 1888 by Edmund Drechsel. Ask this paper. [Link]

  • Beaudry, C. M., et al. Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Org. Lett.2021 , 23, 7430-7434. [Link]

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Innovare Journal of Sciences. [Link]

  • The Graebe–Ullmann Carbazole‐Carboline Synthesis. ResearchGate. [Link]

  • An Alternative Way of the Synthesis of 1-substituted 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole Derivatives. PubMed. [Link]

  • Graebe-Ullmann Carbazole Synthesis Mechanism. YouTube. [Link]

  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Scientific Reports. [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Scilit. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(3), 1-5. [Link]

  • Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. MDPI. [Link]

  • Synthesis of dibenzofuran derivatives. ResearchGate. [Link]

  • The Beckmann Rearrangement. Denmark Group. [Link]

  • 4-Methoxybiphenyl. PubChem. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. ScienceDirect. [Link]

  • Recent advances in the synthesis of carbazoles from indoles. Organic & Biomolecular Chemistry. [Link]

  • Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. ResearchGate. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PubMed Central. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [Link]

  • demethylation of 4'-methoxy-4-monochlorobiphenyl in whole poplar plants. ResearchGate. [Link]

  • 2-Aminobiphenyl. Wikipedia. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • Synthesis of benzofurans via 1-(2-hydroxyphenyl)propargyl alcohol derivatives. ScienceDirect. [Link]

  • Synthesis of dibenzofurans via intramolecular cyclization by Niranjan. ResearchGate. [Link]

  • Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry. [Link]

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  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. [Link]

  • Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

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  • Method for preparing 2-amino biphenyl derivative.

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reaction of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone with different reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Biphenyl Ketone Scaffold

In the landscape of modern medicinal chemistry and materials science, the biphenyl moiety remains a cornerstone structural motif. Its rigid, well-defined geometry allows for precise spatial orientation of functional groups, making it an invaluable scaffold for designing enzyme inhibitors, receptor ligands, and advanced organic materials. The subject of this guide, 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone, is a particularly valuable intermediate. It combines the biphenyl core with a reactive acetyl group and a methoxy functionality, offering multiple avenues for synthetic diversification. The acetyl group serves as a versatile handle for a wide array of chemical transformations, from oxidation and reduction to carbon-carbon and carbon-heteroatom bond-forming reactions.

This document provides an in-depth exploration of the reactivity of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights into reaction mechanisms and protocol optimization. Each protocol is designed as a self-validating system, grounded in authoritative chemical principles to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold: this compound

The most efficient and widely adopted method for constructing the biphenyl backbone of the title compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[1] Its reliability, mild conditions, and tolerance for a wide range of functional groups make it the industry standard for synthesizing substituted biphenyls.[3][4]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of this compound from 2-acetylphenylboronic acid and 4-bromoanisole. The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yields. The ligand stabilizes the palladium center, while the base is essential for the transmetalation step of the catalytic cycle.[1]

Materials:

  • 2-Acetylphenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or a more advanced biarylphosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene and Water (or Dioxane/Water) as solvent system

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a flame-dried Schlenk flask, add 2-acetylphenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.5 equivalents).

  • Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and the phosphine ligand, PPh₃ (8 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is crucial to prevent catalyst degradation.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1) via cannula.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromoanisole is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and add water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Key Reactions of this compound

The true synthetic utility of this molecule lies in the diverse reactions of its acetyl group. The following sections provide detailed protocols for several high-impact transformations.

Caption: Key synthetic transformations of the title compound.

Baeyer-Villiger Oxidation: Ketone to Ester Conversion

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon.[6][7] The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. Groups that can better stabilize a positive charge migrate preferentially.[8] For this compound, the biphenyl group has a much higher migratory aptitude than the methyl group.

Mechanism Insight: The reaction proceeds via the "Criegee intermediate," formed by the attack of a peroxyacid on the protonated carbonyl.[5][6] The subsequent concerted migration of the biphenyl group is the rate-determining step, leading to the formation of an oxocarbenium ion, which upon rearrangement and deprotonation yields the final ester product.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve the starting ketone (1.0 equivalent) in DCM in an ice bath.

  • Add m-CPBA (1.5 equivalents) portion-wise, ensuring the temperature remains between 0-5 °C. The use of a slight excess of the peroxyacid ensures complete conversion.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding saturated Na₂SO₃ solution to destroy excess peroxide.

  • Next, carefully add saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(4-methoxyphenyl)phenyl acetate.

Baeyer_Villiger_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Ketone in DCM B Cool to 0°C A->B C Add m-CPBA (portion-wise) B->C D Stir at RT C->D E Monitor by TLC D->E F Quench with Na₂SO₃ E->F G Neutralize with NaHCO₃ F->G H Extract with DCM G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the Baeyer-Villiger oxidation.

Horner-Wadsworth-Emmons (HWE) Olefination: Ketone to Alkene Conversion

The HWE reaction is a superior alternative to the standard Wittig reaction for synthesizing alkenes from ketones, particularly when an (E)-alkene is desired.[9][10] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than a Wittig ylide and reacts readily with ketones.[11] A significant practical advantage is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[9][11]

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, three-neck flask under Argon, suspend NaH (1.3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 equivalents) dropwise via syringe. The evolution of hydrogen gas will be observed.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the ylide solution back to 0 °C and add a solution of the starting ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight, or heat to reflux if the reaction is sluggish (monitor by TLC).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography to afford the (E)-alkene product.

Willgerodt-Kindler Reaction: Carbonyl Migration and Thioamidation

The Willgerodt-Kindler reaction is a unique transformation of aryl alkyl ketones into terminal amides or carboxylic acids, effectively migrating the carbonyl functionality to the end of the alkyl chain.[12] The Kindler modification, using elemental sulfur and a secondary amine (like morpholine), produces a thioamide intermediate, which can be subsequently hydrolyzed if desired.[13][14]

Mechanism Insight: The reaction is believed to initiate with the formation of an enamine from the ketone and morpholine.[12][14] This enamine then reacts with sulfur. The subsequent rearrangement cascade involves complex intermediates, ultimately leading to the thioamide product where the original carbonyl carbon has been oxidized and the terminal methyl carbon has been functionalized.[15]

Materials:

  • This compound

  • Elemental sulfur (S₈)

  • Morpholine

Procedure:

  • Combine the starting ketone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (5.0 equivalents) in a round-bottom flask equipped with a reflux condenser. Morpholine often serves as both the reactant and the solvent.

  • Heat the mixture to reflux (approx. 130 °C) for 6-12 hours. The reaction mixture will become dark and viscous.

  • Monitor the reaction by TLC (a high-polarity eluent may be required).

  • After completion, cool the mixture to room temperature and pour it into a beaker of cold water with stirring.

  • The product will often precipitate as a solid. If it oils out, extract the aqueous mixture with ethyl acetate or DCM.

  • Collect the solid by filtration or work up the organic extracts (wash, dry, concentrate).

  • Purify the crude thioamide product by recrystallization (e.g., from ethanol) or column chromatography to yield 2-(2-(4-methoxyphenyl)phenyl)-N-morpholinoethanethioamide.

Data Summary Table

Reaction NameReagentsSolventKey ConditionsExpected Product
Suzuki-Miyaura Coupling Pd(OAc)₂, PPh₃, K₂CO₃Toluene/H₂O90-100 °C, Inert atm.This compound
Baeyer-Villiger Oxidation m-CPBADCM0 °C to RT2-(4-Methoxyphenyl)phenyl acetate
Horner-Wadsworth-Emmons NaH, Triethyl phosphonoacetateTHF0 °C to RT/RefluxEthyl 3-(2-(4-methoxyphenyl)phenyl)but-2-enoate
Willgerodt-Kindler Sulfur, MorpholineMorpholineReflux (~130 °C)2-(2-(4-Methoxyphenyl)phenyl)-N-morpholinoethanethioamide

Advanced Synthetic Strategies: C-N Bond Formation

For drug development professionals, the introduction of nitrogen-containing functional groups is paramount. While the title compound does not possess a suitable leaving group for direct C-N coupling, a related biphenyl halide could be readily functionalized using modern palladium catalysis.

Conceptual Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine.[16][17][18] It has revolutionized the synthesis of arylamines.[17] If our starting material were, for example, 1-(2'-Bromo-4'-methoxy-[1,1'-biphenyl]-2-yl)ethanone, it could be coupled with a wide variety of primary or secondary amines.

Catalytic Cycle Insight: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[19] The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[16][19]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_boron pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar¹-X) transmetal Ar¹-Pd(II)L₂-Ar² pd2_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination (Ar¹-Ar²) base_complex [Ar²B(OH)₃]⁻ base_complex->pd2_complex boronic_acid Ar²B(OH)₂ boronic_acid->base_complex base Base (e.g., OH⁻) base->base_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This conceptual application highlights how the biphenyl ketone scaffold can be integrated into broader synthetic campaigns, where strategic placement of a halide enables access to diverse chemical libraries through powerful cross-coupling methodologies.

References

  • Buchwald–Hartwig amin
  • Synthesis routes of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone - Benchchem.
  • Buchwald–Hartwig amin
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid.
  • Buchwald-Hartwig C-C Bond Form
  • Willgerodt-Kindler Reaction - SynArchive.
  • Horner–Wadsworth–Emmons reaction - Wikipedia.
  • Ullmann condens
  • Horner-Wadsworth-Emmons Reaction - NROChemistry.
  • Willgerodt rearrangement - Wikipedia.
  • Baeyer-Villiger Oxid
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • Baeyer–Villiger oxid
  • Suzuki reaction - Wikipedia.
  • Willgerodt‐Kindler Reac1on - MSU chemistry.
  • Willgerodt rearrangement - chemeurope.com.
  • Willgerodt-Kindler Reaction - Organic Chemistry Portal.
  • 1-(4'-Methoxy-biphenyl-4-yl)-ethanone | 13021-18-6 | Benchchem.
  • Horner-Wadsworth-Emmons Reaction - Alfa Chemistry.
  • Baeyer-Villiger oxidation: Mechanism & Examples - NROChemistry.
  • Suzuki cross-coupling reaction - YouTube.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal.
  • Ullmann reaction - Wikipedia.
  • Horner-Wadsworth-Emmons Reaction - YouTube.
  • Baeyer-Villiger Oxid
  • Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and...
  • Ullmann Reaction | Thermo Fisher Scientific - ES.
  • Ullmann Reaction - Organic Chemistry Portal.
  • 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone - PubChem.
  • Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water Shu-Lan Mao - The Royal Society of Chemistry.
  • 19.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • 1-(4'-methoxy-biphenyl-4-yl)-ethanone 13021-18-6 - Guidechem.
  • Methoxy[1,1′-biphenyl]-4-yl)ethanone | 13021-18-6, 1-(4 - Echemi.

Sources

The Untapped Potential of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone: A Foundational Guide for Materials Science Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of an Under-Explored Biphenyl Ketone

In the vast field of materials science, the discovery and application of novel organic molecules are the driving forces behind technological advancement. Biphenyl derivatives, with their rigid and electronically tunable scaffolds, have emerged as a cornerstone in the development of high-performance organic electronics. This guide focuses on a specific, yet largely unexplored, member of this family: 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone (CAS 192863-43-7).

While its para-substituted isomer, 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone, has received some attention, the ortho-substituted variant remains a frontier for scientific investigation. The strategic placement of the acetyl group at the 2-position introduces unique steric and electronic characteristics, including the potential for atropisomerism—a form of axial chirality arising from hindered rotation around the biphenyl single bond. This structural nuance suggests that this compound could serve as a valuable and versatile building block for a new generation of functional materials.

This document serves as a foundational guide for researchers, scientists, and professionals in drug development and materials science. In the absence of extensive application-specific literature, this guide will provide a comprehensive overview of the compound's synthesis, structural features, and, most importantly, its prospective applications. We will delve into detailed, albeit prospective, protocols for its use as a precursor in the synthesis of advanced materials, offering a scientifically grounded roadmap for future research and development.

Physicochemical and Structural Profile

A thorough understanding of a molecule's intrinsic properties is paramount before its incorporation into advanced materials. Below is a summary of the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 192863-43-7[1][2]
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
IUPAC Name 1-[2-(4-methoxyphenyl)phenyl]ethanoneN/A
Appearance (Predicted) White to off-white solidN/A
Purity >95% (as commercially available)N/A
Solubility (Predicted) Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.N/A

The ortho-substitution of the acetyl group is a critical structural feature. This arrangement can lead to restricted rotation around the C-C single bond of the biphenyl unit, potentially giving rise to stable atropisomers. This chirality could be exploited in the development of chiroptical materials or as a tool to influence the morphology of thin films in electronic devices.

Synthetic Pathways: A Protocol for Preparation

The targeted synthesis of this compound is crucial for its availability in research. While various methods for creating biphenyl linkages exist, the Suzuki-Miyaura cross-coupling reaction stands out for its high functional group tolerance and generally high yields.[3][4][5] Below is a detailed protocol for a plausible synthetic route.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of (2-acetylphenyl)boronic acid with 4-bromoanisole.

Materials:

  • (2-acetylphenyl)boronic acid

  • 4-bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add (2-acetylphenyl)boronic acid (1.0 equivalent), 4-bromoanisole (1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of toluene and ethanol (e.g., 3:1 ratio, 40 mL).

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add deionized water (20 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Diagram of Synthetic Workflow:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions cluster_process Process cluster_product Product r1 (2-acetylphenyl)boronic acid react Suzuki-Miyaura Coupling r1->react r2 4-bromoanisole r2->react cat Pd(OAc)₂ / PPh₃ cat->react base K₂CO₃ base->react solv Toluene/Ethanol solv->react temp Reflux temp->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify prod This compound purify->prod

Caption: Workflow for the synthesis of the target compound.

Prospective Applications in Materials Science

The unique structure of this compound makes it a promising candidate as a molecular building block for various advanced materials. The following sections outline potential, yet to be explored, applications.

Precursor for Novel Organic Light-Emitting Diode (OLED) Materials

The biphenyl core is a well-established component of host and emissive materials in OLEDs due to its rigidity and high triplet energy.[6] The acetyl and methoxy groups of the target molecule can be further functionalized to tune its electronic properties.

Hypothetical Application Workflow: Synthesis of a Donor-Acceptor Emitter

The acetyl group can be converted into a stronger electron-accepting moiety, while the biphenyl scaffold can be functionalized with electron-donating groups to create a molecule with intramolecular charge transfer (ICT) characteristics, which is desirable for OLED emitters.

Protocol 2: Hypothetical Synthesis of a Triarylamine-Functionalized Emitter

  • Bromination: The acetyl group can be used to direct bromination to the adjacent aromatic ring, creating a site for further coupling.

  • Suzuki or Buchwald-Hartwig Coupling: The introduced bromine can be reacted with a triarylamine boronic acid or a diarylamine, respectively, to attach a hole-transporting (electron-donating) moiety.

  • Modification of the Acetyl Group: The acetyl group could be used in a Knoevenagel condensation to introduce a cyano group, enhancing the electron-accepting nature of this part of the molecule.

Diagram of Potential Functionalization for OLED Emitters:

G cluster_functionalization Functionalization Pathways start This compound step1 Bromination start->step1 1. step3 Knoevenagel Condensation (Modify Acceptor Group) start->step3 3. step2 Suzuki/Buchwald-Hartwig Coupling (Add Donor Group) step1->step2 2. product Potential Donor-Acceptor OLED Emitter step2->product step3->product

Caption: Potential pathways to create OLED emitters.

Monomer for High-Performance Polymers

The acetyl group can serve as a reactive site for polymerization reactions. For example, it can be converted to other functional groups that can participate in step-growth polymerization to create polymers with high thermal stability and specific optoelectronic properties.

Hypothetical Application: Synthesis of Poly(arylene ether ketone)s

The acetyl group could be oxidized to a carboxylic acid, and the methoxy group demethylated to a phenol. The resulting difunctional monomer could then be used in nucleophilic aromatic substitution polymerization to create poly(arylene ether ketone)s, a class of high-performance thermoplastics.

Standard Characterization Protocols

For any newly synthesized compound intended for materials science applications, a thorough characterization is essential.

Protocol 3: Spectroscopic and Thermal Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.

    • Use 2D NMR techniques (COSY, HSQC, HMBC) if necessary for complex signal assignments.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

    • Identify characteristic peaks for the C=O stretch of the ketone (around 1680 cm⁻¹) and C-O stretches of the methoxy group.

  • Mass Spectrometry (MS):

    • Determine the exact mass and confirm the molecular formula using high-resolution mass spectrometry (HRMS).

  • UV-Visible Spectroscopy:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane).

    • Record the absorption spectrum to determine the electronic transitions and the absorption cutoff wavelength.

  • Photoluminescence Spectroscopy:

    • Using the same solution as for UV-Vis, excite the sample at its absorption maximum and record the emission spectrum to determine its fluorescence properties.

  • Thermal Analysis (TGA/DSC):

    • Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature and thermal stability.

    • Use Differential Scanning Calorimetry (DSC) to identify the melting point and any other phase transitions.

Conclusion and Future Outlook

This compound represents a largely untapped resource for the materials science community. Its unique ortho-substituted biphenyl ketone structure offers intriguing possibilities for the synthesis of novel materials with tailored electronic, optical, and morphological properties. While direct applications are not yet documented, the foundational information and prospective protocols provided in this guide are intended to catalyze research in this promising area. The functional handles present in this molecule, coupled with the inherent properties of the biphenyl scaffold, make it a prime candidate for the development of next-generation materials for OLEDs, high-performance polymers, and other advanced applications. It is our hope that this guide will inspire further investigation into the chemistry and materials science of this and related under-explored molecular architectures.

References

  • Escola, J. M., & Davis, M. E. (2001). Acylation of biphenyl over zeolites.
  • Kumar, A., et al. (2006). Some new 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives as potent anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 16(9), 2494-2498.
  • Okamoto, M., & Yamaji, T. (2001). Palladium-catalyzed oxidative dimerization of benzene to biphenyl.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Komura, K., et al. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3), 245-254.
  • El-Sayed, A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18428-18456.
  • Singh, S. L., et al. (2024). Synthesis of biphenyl compounds from aromatic enamino ketones. Journal of Chemical Sciences, 136(3), 1-8.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Application Notes & Protocols: Strategic Derivatization of the Ketone Functional Group in 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of strategic methodologies for the derivatization of the ketone functional group in 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone. This biphenyl ketone is a scaffold of interest in medicinal chemistry and materials science. The derivatization of its carbonyl group offers a versatile entry point for modulating physicochemical properties, introducing reporter tags, or building more complex molecular architectures. This document outlines detailed protocols for several key derivatization strategies, including oxime formation, reductive amination, and Wittig olefination. Each protocol is accompanied by mechanistic insights, justifications for procedural steps, and methods for analytical validation.

Introduction: The Strategic Imperative for Derivatization

The ketone moiety in this compound is a pivotal functional group. Its derivatization can be a critical step in various research and development pipelines for several reasons:

  • Structure-Activity Relationship (SAR) Studies: In drug discovery, modifying the ketone can profoundly impact a molecule's binding affinity, selectivity, and pharmacokinetic profile.

  • Bioconjugation: The ketone can serve as a chemical handle for attaching biomolecules, such as peptides or nucleic acids, to create targeted therapeutic agents or diagnostic probes.

  • Material Science: Altering the ketone can influence the photophysical or electronic properties of the biphenyl scaffold, which is relevant in the development of organic electronics and sensors.

  • Analytical Probes: Derivatization can be employed to introduce a chromophore or fluorophore, facilitating detection and quantification in complex biological matrices.[1][2]

The steric hindrance imposed by the ortho-substituted biphenyl ring system presents a unique challenge that must be addressed through careful selection of reagents and optimization of reaction conditions.

Derivatization Strategies and Protocols

This section details three robust methods for the derivatization of the target ketone. The choice of method will depend on the desired final product and the compatibility with other functional groups in the molecule.

Oxime Formation: A Gateway to Amides and Further Functionalization

The reaction of a ketone with hydroxylamine to form an oxime is a classic and reliable transformation.[3][4][5] Oximes are stable intermediates that can be isolated or used in situ for subsequent reactions, such as the Beckmann rearrangement to form amides.[6]

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. This is followed by dehydration to yield the oxime. The reaction is typically catalyzed by a weak acid.

Experimental Protocol: Synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethan-1-one oxime

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or pyridine

  • Ethanol (EtOH)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of ketone).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution. Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction: Stir the mixture at room temperature or gently reflux (50-60 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol under reduced pressure. Add deionized water to precipitate the oxime product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization:

  • ¹H NMR: Disappearance of the methyl ketone singlet (around 2.6 ppm) and the appearance of a new singlet for the oxime methyl group. Aromatic protons will also show characteristic shifts.

  • ¹³C NMR: The carbonyl carbon signal (around 190-220 ppm) will be replaced by the C=N signal of the oxime.[7]

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the oxime.

Reductive Amination: Direct Formation of Amines

Reductive amination is a powerful method for converting ketones into amines in a single pot.[8][9] This reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent often used for this purpose, especially with sterically hindered ketones.[10]

Mechanistic Rationale: The ketone first reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an iminium ion. The hydride reagent then selectively reduces the iminium ion to the amine.

Experimental Protocol: Synthesis of N-alkyl-1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanamine

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Mixture: To a solution of this compound (1.0 eq) and the chosen amine (1.2 eq) in DCE, add a catalytic amount of acetic acid (optional).

  • Reducing Agent Addition: Stir the mixture at room temperature for 20-30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride: This reagent is less reactive than sodium borohydride and will not readily reduce the ketone starting material, thus favoring the reduction of the intermediate iminium ion.[10]

  • 1,2-Dichloroethane (DCE): DCE is the preferred solvent as reactions are generally faster in it compared to other solvents like THF.[10]

Wittig Reaction: Conversion to Alkenes

The Wittig reaction is a versatile method for converting ketones into alkenes.[11][12][13][14] This reaction involves a phosphonium ylide (Wittig reagent) and provides excellent control over the position of the newly formed double bond. This is particularly useful for creating exocyclic methylene groups or for extending carbon chains.

Mechanistic Rationale: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide.

Experimental Protocol: Synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-1-phenylethene

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or other strong base

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Standard Schlenk line and inert atmosphere techniques (Argon or Nitrogen)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add n-BuLi (1.1 eq) dropwise to the suspension. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Ketone Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The triphenylphosphine oxide byproduct can be largely removed by precipitation from a nonpolar solvent (e.g., hexane). The desired alkene can be further purified by column chromatography.

Trustworthiness of the Protocol:

  • The use of anhydrous conditions and an inert atmosphere is critical for the success of the Wittig reaction, as the ylide is a strong base and will be quenched by water or protic solvents.

Data Presentation and Visualization

Summary of Derivatization Reactions
Derivatization MethodReagentsProduct Functional GroupKey Considerations
Oxime Formation NH₂OH·HCl, BaseOxime (C=N-OH)Mild conditions; product can be further modified.
Reductive Amination Amine, NaBH(OAc)₃AmineOne-pot synthesis; good for hindered ketones.[15][16]
Wittig Reaction Phosphonium ylideAlkeneForms a C=C bond; requires anhydrous conditions.[17]
Experimental Workflow Diagrams

Oxime_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ketone in EtOH B Add NH₂OH·HCl and NaOAc A->B C Stir at RT or Reflux (2-4h) B->C D Monitor by TLC C->D E Concentrate & Precipitate with H₂O D->E F Filter and Dry E->F G Recrystallize F->G

Caption: Workflow for Oxime Formation.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Ketone and Amine in DCE B Add NaBH(OAc)₃ A->B C Stir at RT (12-24h) B->C D Monitor by TLC/LC-MS C->D E Quench with NaHCO₃ & Extract with DCM D->E F Dry and Concentrate E->F G Column Chromatography F->G

Caption: Workflow for Reductive Amination.

Analytical Characterization of Derivatives

Successful derivatization must be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The disappearance of the ketone's characteristic signals and the appearance of new signals corresponding to the derivative are key indicators of a successful reaction.[7][18][19][20][21]

  • Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the addition of the derivatizing agent. Fragmentation patterns can also offer structural information.[18][19][20]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)[22], and Gas Chromatography (GC) are used to assess the purity of the product and to monitor the progress of the reaction. Derivatization is often employed to enhance the detectability of analytes in these methods.[23][24][25]

Conclusion

The derivatization of the ketone functional group in this compound is a strategically important transformation in chemical synthesis. The protocols outlined in this guide for oxime formation, reductive amination, and the Wittig reaction provide reliable and versatile methods for modifying this scaffold. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable researchers to generate a diverse range of novel molecules for applications in drug discovery, materials science, and beyond.

References

  • Bähn, S., et al. (2016). The Synthesis of Sterically Hindered Amines by a Direct Reductive Amination of Ketones. Chemical Communications, 52(7), 1397-1400. [Link]

  • Teunissen, S. F., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. [Link]

  • Wang, L., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1544. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Morozova, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. [Link]

  • Teunissen, S. F., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • Utah Tech University. (n.d.). Addition of a Grignard to a Ketone. [Link]

  • Erickson, M. D., et al. (1980). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 7(3), 99-104. [Link]

  • Peters, R. J., et al. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Journal of Chromatography A, 1031(1-2), 35-43. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Wang, Z., et al. (2017). Polychlorinated biphenyl detection in organic solvents with paper-based analytical devices. Analytical Methods, 9(4), 659-664. [Link]

  • OpenOChem Learn. (n.d.). Ketones. [Link]

  • Taylor & Francis Online. (2022). What impact does tautomerism have on drug discovery and development? [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Cell Press. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]

  • Quora. (2021). How to remove biphenyl from a Grignard reaction. [Link]

  • Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Scribd. (n.d.). Oxime Formation. [Link]

  • YouTube. (2015). Formation of an Oxime from a Ketone. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • ResearchGate. (2004). (PDF) Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). [Link]

  • Indian Academy of Sciences. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-fr. [Link]

  • ACS Publications. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • National Institutes of Health. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • PubChem. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]

  • PubMed. (1988). The application of chemical derivatization to clinical drug analysis. [Link]

  • MDPI. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]

  • ACS Publications. (1998). Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. The Journal of Organic Chemistry, 63(22), 7953-7962. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the recrystallization of this biphenyl derivative. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream applications. This document provides not only procedural steps but also the underlying scientific principles to empower you to optimize your purification process.

Introduction

This compound is a biphenyl ketone derivative with the molecular formula C₁₅H₁₄O₂ and a molecular weight of approximately 226.27 g/mol .[1][2][3] The purity of this compound is paramount, as impurities can interfere with subsequent reaction steps, leading to lower yields and the formation of undesired side products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[4][5]

This guide will walk you through the intricacies of developing a robust recrystallization protocol for this compound, from solvent selection to troubleshooting common issues.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the recrystallization of this compound, followed by their probable causes and recommended solutions.

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystalline lattice.[6] This is a common issue, particularly with compounds that have a relatively low melting point or when significant impurities are present, which can depress the melting point of the mixture.[7]

Possible Causes & Solutions:

  • High Impurity Concentration: A high concentration of impurities can significantly lower the melting point of your crude product, causing it to melt in the hot solvent and separate as an oil.

    • Solution: Consider a preliminary purification step. If your crude product is highly impure, a single recrystallization may not be sufficient. You might consider a rapid filtration through a short plug of silica gel to remove gross impurities before proceeding with recrystallization.

  • Cooling Rate is Too Rapid: If the solution is cooled too quickly, the solute may not have enough time to form an ordered crystal lattice and will separate as a supercooled liquid.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring, before transferring it to an ice bath. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.

  • Insufficient Solvent: Too little solvent can lead to the saturation point being reached at a temperature above the compound's melting point.

    • Solution: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent and then allow the solution to cool slowly.

Q2: I'm not getting any crystal formation, even after the solution has cooled to room temperature.

A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. This can be due to several factors.

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent is a common reason for failed crystallization, as the compound remains soluble even at lower temperatures.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool again.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation site.

    • Solution: Induce crystallization by:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.

      • Lower Temperature Cooling: If room temperature cooling is unsuccessful, place the flask in an ice-water bath or even a colder bath if necessary.

Q3: My recrystallization yield is very low. How can I improve it?

A3: A low recovery of the purified product is a frequent challenge in recrystallization.

Possible Causes & Solutions:

  • Using Too Much Solvent: As mentioned previously, an excess of solvent will lead to a significant portion of your compound remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: If the compound crystallizes during hot filtration (if performed), you will lose product on the filter paper.

    • Solution: Use a pre-heated funnel and flask for the hot filtration. It is also advisable to use a slight excess of hot solvent to prevent premature crystallization.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield.

    • Solution: Ensure the solution is allowed to cool for an adequate amount of time, first to room temperature and then in an ice bath, to maximize crystal formation.

  • Washing with Room Temperature or Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Q4: The recovered crystals are not pure. What went wrong?

A4: The primary goal of recrystallization is purification. If the final product is still impure, the process needs to be optimized.

Possible Causes & Solutions:

  • Rapid Cooling: As with oiling out, rapid cooling can trap impurities within the growing crystal lattice.

    • Solution: Employ a slow cooling process to allow for the selective crystallization of the desired compound.

  • High Initial Impurity Load: Recrystallization is most effective for purifying compounds that are already relatively pure (e.g., >90%). If the starting material is very crude, a single recrystallization may not be sufficient.

    • Solution: Perform a second recrystallization. Alternatively, consider another purification technique, such as column chromatography, as a preliminary step.

  • Inadequate Washing: Residual mother liquor on the surface of the crystals contains dissolved impurities.

    • Solution: After filtration, wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used.

  • If synthesized via Suzuki-Miyaura coupling:

    • Unreacted starting materials: 2-bromoacetophenone, 4-methoxyphenylboronic acid (or vice versa).

    • Homocoupling byproducts: Biphenyl derivatives formed from the coupling of two molecules of the same starting material.

    • Residual palladium catalyst.

  • If synthesized via Friedel-Crafts acylation:

    • Unreacted starting materials: 4-methoxybiphenyl, acetyl chloride (or acetic anhydride).

    • Isomeric products: Acylation could potentially occur at other positions on the biphenyl ring system.

    • Poly-acylated products.

Q2: How do I choose the best solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A systematic solvent screening is the most effective approach. Given the ketone and methoxy functionalities, moderately polar solvents are a good starting point. See the detailed "Experimental Protocol for Solvent Screening" below.

Q3: Is it better to use a single solvent or a mixed-solvent system?

A3: A single solvent is generally preferred for its simplicity. However, if a single solvent that meets the ideal solubility criteria cannot be found, a mixed-solvent system can be very effective. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble. The two solvents must be miscible.

Q4: Can I use activated charcoal during the recrystallization?

A4: Yes, activated charcoal can be used to remove colored impurities. It should be added to the hot solution before filtration. Use a minimal amount, as excessive charcoal can adsorb your product and reduce the yield.

Q5: How can I confirm the purity of my recrystallized product?

A5: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically 1-2°C) that is close to the literature value. Impurities will typically cause the melting point to be depressed and broaden the range. Other analytical techniques such as NMR spectroscopy or chromatography (TLC, GC, HPLC) can also be used to assess purity.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (see table below)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

  • Ice-water bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Agitate the mixture (e.g., using a vortex mixer) and observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • If the compound dissolves completely, it is a potential candidate. If it does not dissolve, add more solvent in small increments (e.g., 0.2 mL) with continued heating until it dissolves.

  • Once the compound is fully dissolved in the hot solvent, allow the test tube to cool slowly to room temperature.

  • If abundant crystal formation is observed, the solvent is likely a good candidate.

  • If no crystals form at room temperature, place the test tube in an ice-water bath for 10-15 minutes to induce crystallization.

  • Record your observations for each solvent in a table similar to the one below.

Table 1: Solvent Screening Observations

SolventPolaritySolubility at Room Temp.Solubility at Boiling Temp.Crystal Formation on Cooling
WaterHigh
EthanolHigh
MethanolHigh
AcetoneMedium
Ethyl AcetateMedium
TolueneLow
Heptane/HexaneLow

This table should be filled out based on experimental observations.

Protocol 2: Recrystallization of this compound

This is a general procedure that should be adapted based on the results of your solvent screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice-water bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For a more thorough drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the mass and melting point of the purified crystals to assess the yield and purity.

Visualizations

Workflow for Recrystallization

Caption: General workflow for the purification of a solid compound by recrystallization.

Troubleshooting Logic for "Oiling Out"

Oiling_Out_Troubleshooting start Compound 'Oils Out' reheat Reheat to Dissolve Oil start->reheat check_solvent Re-evaluate Solvent Choice (Lower BP) start->check_solvent If problem persists pre_purify Consider Preliminary Purification start->pre_purify If highly impure add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success

Caption: Decision-making process for addressing "oiling out" during recrystallization.

References

  • The Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-2.pdf. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1: Recrystallization of Vanillin (4-Hydroxy-3-Methoxybenzaldehyde). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable biphenyl ketone intermediate. Drawing from established literature and extensive experience with cross-coupling reactions, this resource provides in-depth troubleshooting advice, detailed analytical protocols, and preventative strategies to ensure the highest purity of your target compound.

The predominant and most versatile method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of our target molecule, the most common coupling partners are 2-bromoacetophenone and 4-methoxyphenylboronic acid .

While the Suzuki-Miyaura coupling is robust, it is not without its challenges. The reaction mechanism's complexity can give rise to several byproducts and impurities that can complicate purification and compromise the quality of the final product.[3][4] This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: What are the most common impurities I should expect in the synthesis of this compound?

The primary impurities in this synthesis arise from side reactions of the starting materials and intermediates within the catalytic cycle. The most prevalent are:

  • Homocoupling Products: These are symmetrical biphenyls formed by the coupling of two identical molecules of either starting material.

    • 4,4'-Dimethoxy-1,1'-biphenyl: Arises from the homocoupling of 4-methoxyphenylboronic acid.

    • 1,1'-(1,2-Phenylene)bis(ethan-1-one): Results from the homocoupling of 2-bromoacetophenone. The presence of oxygen can increase the likelihood of homocoupling.[4]

  • Dehalogenation Product:

    • Acetophenone: Formed by the reduction of 2-bromoacetophenone, where the bromine atom is replaced by a hydrogen atom. This is a common side reaction in Suzuki couplings.[4][5][6]

  • Protodeboronation Product:

    • Anisole: Results from the cleavage of the carbon-boron bond in 4-methoxyphenylboronic acid, which is then replaced by a hydrogen atom. This is a known undesired side reaction for boronic acids.[7][8]

  • Unreacted Starting Materials:

    • 2-Bromoacetophenone

    • 4-Methoxyphenylboronic acid

A summary of these common impurities is provided in the table below:

Impurity NameChemical StructureOrigin
4,4'-Dimethoxy-1,1'-biphenylCH₃O-C₆H₄-C₆H₄-OCH₃Homocoupling of 4-methoxyphenylboronic acid
1,1'-(1,2-Phenylene)bis(ethan-1-one)CH₃CO-C₆H₄-C₆H₄-COCH₃Homocoupling of 2-bromoacetophenone
AcetophenoneC₆H₅COCH₃Dehalogenation of 2-bromoacetophenone
AnisoleC₆H₅OCH₃Protodeboronation of 4-methoxyphenylboronic acid
2-BromoacetophenoneBr-C₆H₄-COCH₃Unreacted starting material
4-Methoxyphenylboronic acidCH₃O-C₆H₄-B(OH)₂Unreacted starting material
FAQ 2: My reaction is complete, but I see multiple spots on my TLC. How can I identify which spot corresponds to which impurity?

Identifying the components of your crude reaction mixture is crucial for effective purification. A combination of chromatographic and spectroscopic methods is recommended.

Workflow for Impurity Identification:

Caption: Workflow for the systematic identification of impurities.

Step-by-Step Protocol for Impurity Identification:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Rationale: TLC provides a quick and inexpensive way to visualize the number of components in your reaction mixture.

    • Procedure:

      • Prepare a TLC plate (silica gel).

      • Spot your crude reaction mixture alongside your starting materials (2-bromoacetophenone and 4-methoxyphenylboronic acid) as references.

      • Develop the plate using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

      • Visualize the spots under UV light.

    • Interpretation: The relative polarity of the compounds will help in their preliminary identification. Generally, nonpolar compounds travel further up the plate. You can expect the biphenyl products (desired product and homocoupled byproducts) to be less polar than the starting materials.

  • Small-Scale Column Chromatography:

    • Rationale: To isolate sufficient quantities of each impurity for spectroscopic analysis.

    • Procedure:

      • Pack a small column with silica gel.

      • Load a small amount of your crude mixture.

      • Elute with a gradient of solvents (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate).

      • Collect fractions and analyze them by TLC to identify which fractions contain the isolated impurities.

  • Spectroscopic Analysis (NMR & MS):

    • Rationale: Provides definitive structural information for each isolated impurity.

    • Procedure:

      • Evaporate the solvent from the fractions containing the isolated impurities.

      • Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data for each pure impurity.

    • Expected Spectroscopic Data for Common Impurities:

      • 4,4'-Dimethoxy-1,1'-biphenyl: ¹H NMR will show characteristic signals for the methoxy group and the aromatic protons. The mass spectrum will show the corresponding molecular ion peak.

      • Acetophenone: ¹H NMR will show a singlet for the methyl protons and multiplets for the phenyl protons. The mass spectrum will confirm its molecular weight.

      • Anisole: ¹H NMR will show a singlet for the methoxy group and multiplets for the phenyl protons. The mass spectrum will show the molecular ion peak.

FAQ 3: What are the root causes of these impurities and how can I prevent their formation?

Understanding the mechanistic origin of impurities is key to minimizing their formation.

Causality and Prevention of Common Impurities:

Caption: Root causes and preventative measures for common impurities.

Detailed Preventative Strategies:

  • To Minimize Homocoupling:

    • Thorough Degassing: Oxygen can promote the oxidative coupling of boronic acids.[4] Degas your solvent and reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. Some ligands are more prone to promoting homocoupling than others. For sterically hindered substrates like ours (due to the ortho-acetyl group), a bulky electron-rich phosphine ligand can be beneficial.

    • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

  • To Minimize Dehalogenation:

    • Choice of Base and Solvent: Some bases and solvents can act as hydride sources, leading to the reduction of the aryl halide.[4] Using a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over organic bases. Anhydrous aprotic solvents are generally recommended.

    • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of dehalogenation.[6] Monitor your reaction closely by TLC or GC and stop it as soon as the starting material is consumed.

  • To Minimize Protodeboronation:

    • Anhydrous Conditions: Water is a primary culprit in protodeboronation.[7] Ensure your solvent and reagents are dry.

    • Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than boronic acids. If protodeboronation is a persistent issue, consider converting your 4-methoxyphenylboronic acid to its pinacol ester before the coupling reaction.

    • Base Choice: The choice of base can influence the rate of protodeboronation. Weaker bases may be preferable in some cases.

FAQ 4: I have a significant amount of a stubborn impurity that co-elutes with my product during column chromatography. What are my options?

Co-elution can be a significant challenge, especially with structurally similar impurities. Here are some advanced purification strategies:

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find one where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers much higher resolution than standard column chromatography. Both normal-phase and reverse-phase preparative HPLC can be explored.

  • Chemical Treatment: In some specific cases, a chemical treatment of the crude mixture can be used to remove a reactive impurity. For example, if you have unreacted boronic acid, a wash with a mild aqueous base can help remove it.

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

Disclaimer: This is a general protocol and may require optimization for your specific laboratory conditions. Always perform a risk assessment before starting any chemical synthesis.

Materials:

  • 2-Bromoacetophenone

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, deionized and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromoacetophenone (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add anhydrous toluene and a small amount of degassed water (e.g., toluene/water 10:1 v/v).

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux (around 110 °C) and monitor the progress by TLC or GC.

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. Protodeboronations. Available at: [Link]

  • ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Available at: [Link]

  • ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? Available at: [Link]

  • ResearchGate. Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and.... Available at: [Link]

  • Georganics. 4-Methoxyphenylboronic acid - High purity | EN. Available at: [Link]

  • Scribd. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Available at: [Link]

  • Chem-Impex. 4-Methoxyphenylboronic acid. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ARKAT USA, Inc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available at: [Link]

  • Organic Syntheses. 4-methoxy-2'-methylbiphenyl. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Available at: [Link]

  • Royal Society of Chemistry. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Available at: [Link]

  • National Institutes of Health. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Available at: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Available at: [Link]

  • Malaysian Journal of Chemistry. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]

  • Andrew G. Myers. The Suzuki Reaction. Available at: [Link]

  • Stenutz. 2-bromoacetophenone. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Andrew G. Myers. The Suzuki Reaction. Available at: [Link]

  • Journal of the American Chemical Society. Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. Available at: [Link]

  • PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Available at: [Link]

  • Google Patents. US2826537A - Method for purification of ketones.
  • The Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Available at: [Link]

  • EurekAlert! Synthesis of biphenyl compounds from aromatic enamino ketones. Available at: [Link]

  • Organic Syntheses. 4-bromoacetophenone. Available at: [Link]

  • PubMed. Purification of polybrominated biphenyl congeners. Available at: [Link]

  • ResearchGate. 2-Bromoacetophenone. Available at: [Link]

  • PubMed. Dihydroxylation and dechlorination of chlorinated biphenyls by purified biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400. Available at: [Link]

  • National Institutes of Health. 2-Bromo-1-(4-methoxyphenyl)ethanone. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, providing in-depth troubleshooting advice and validated protocols.

The synthesis of this compound involves the coupling of an ortho-substituted aryl halide (e.g., 2-bromoacetophenone) with 4-methoxyphenylboronic acid. This particular reaction presents challenges due to the steric hindrance and electronic properties of the ortho-acetyl group on the aryl halide. This guide provides a systematic approach to overcoming these challenges to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction for this compound failing or giving low yields?

A1: Low yield is the most common issue and can stem from several factors. A systematic check of your reaction components and conditions is the first step.[1]

  • Reagent Quality:

    • Boronic Acid Instability: Boronic acids, especially arylboronic acids, are susceptible to degradation via protodeboronation (cleavage of the C-B bond).[2] It is crucial to use fresh, high-purity 4-methoxyphenylboronic acid. For enhanced stability, consider using its corresponding pinacol ester or potassium trifluoroborate salt.[2][3]

    • Palladium Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inadequate degassing of solvents and reagents can lead to oxidation and deactivation, often observed as the formation of black palladium precipitate.[2]

    • Ligand Purity: Phosphine ligands can oxidize over time (e.g., PPh₃ to Ph₃P=O), which can inhibit the catalytic cycle.[5]

  • Reaction Conditions:

    • Inefficient Catalyst System: The steric hindrance from the ortho-acetyl group on 2-bromoacetophenone requires a carefully selected catalyst system. Standard catalysts like Pd(PPh₃)₄ may be inefficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition and reductive elimination steps.[6][7][8]

    • Suboptimal Base: The base is critical for activating the boronic acid to facilitate transmetalation.[9][10] If the base is too weak or poorly soluble, this step can be slow or incomplete.

Q2: I am observing significant amounts of acetophenone and anisole in my reaction mixture. What are these byproducts and how can I prevent them?

A2: The formation of acetophenone is a result of dehalogenation of your 2-bromoacetophenone starting material.[1] Anisole is formed from the protodeboronation of your 4-methoxyphenylboronic acid.[11]

  • Preventing Dehalogenation: This side reaction occurs when the palladium-aryl complex formed after oxidative addition is reduced by a hydride source before it can undergo transmetalation.[11]

    • Solution: Avoid protic solvents or bases that can act as hydride donors. Using a robust, non-coordinating base like potassium phosphate (K₃PO₄) in an anhydrous solvent system (e.g., dioxane or toluene) can minimize this pathway.

  • Preventing Protodeboronation: This is the hydrolysis of the carbon-boron bond and is often accelerated by high temperatures and aqueous basic conditions.[11][12]

    • Solution: Use anhydrous conditions if possible. Alternatively, using a more stable boronic ester derivative (e.g., neopentyl glycol or pinacol esters) can protect the boron moiety until the crucial transmetalation step.[11] Using potassium trifluoroborate salts can also increase stability.[3]

Q3: My reaction produces a significant amount of 4,4'-dimethoxybiphenyl. What is this side product and how do I suppress its formation?

A3: This is a homocoupling product, resulting from the coupling of two molecules of 4-methoxyphenylboronic acid.[11] This side reaction is often promoted by the presence of oxygen or if the palladium catalyst is introduced in its Pd(II) state without an efficient reduction to the active Pd(0) species.[11][13]

  • Solution:

    • Thorough Degassing: Ensure your solvent and reaction vessel are rigorously purged with an inert gas (Argon or Nitrogen) to remove all traces of oxygen.[4]

    • Catalyst Choice: Use a pre-catalyst that readily forms the active Pd(0) species or ensure your reaction conditions facilitate the reduction of Pd(II) to Pd(0).

    • Reaction Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling.

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve issues encountered during the synthesis.

Problem 1: Low or No Conversion of Starting Materials

Troubleshooting_Low_Conversion start Low/No Conversion Detected (via TLC, LC-MS, or GC-MS) reagent_check Step 1: Verify Reagent Quality & Integrity start->reagent_check boronic_acid Is Boronic Acid fresh? Consider using a stable ester (pinacol). reagent_check->boronic_acid Boronic Acid catalyst_ligand Is Catalyst/Ligand active? Use fresh reagents, handle under inert gas. reagent_check->catalyst_ligand Catalyst/Ligand solvent_base Are Solvent/Base pure & dry? Use anhydrous solvents, finely ground base. reagent_check->solvent_base Solvent/Base atmosphere_check Step 2: Check Inert Atmosphere degassing Was the solvent thoroughly degassed? (e.g., 3x freeze-pump-thaw cycles) atmosphere_check->degassing conditions_check Step 3: Evaluate Reaction Conditions temp_stir Is Temperature & Stirring optimal? Verify temp probe accuracy. Ensure vigorous stirring. conditions_check->temp_stir Temp/Stirring catalyst_system Is the Catalyst System appropriate? Ortho-hindrance requires bulky ligands (e.g., SPhos, XPhos). conditions_check->catalyst_system Catalyst/Ligand/Base boronic_acid->atmosphere_check catalyst_ligand->atmosphere_check solvent_base->atmosphere_check degassing->conditions_check optimize Systematically Optimize Parameters (See Optimization Tables) temp_stir->optimize catalyst_system->optimize

Problem 2: Formation of Key Side Products
Side Product ObservedProbable CauseRecommended Solution
Acetophenone Dehalogenation of 2-bromoacetophenone[1][11]Switch to a non-protic solvent (e.g., Toluene, Dioxane) and a non-hydroxide base (e.g., K₃PO₄).
Anisole Protodeboronation of 4-methoxyphenylboronic acid[11][14]Use anhydrous conditions. Replace boronic acid with a more stable boronic ester (e.g., pinacol) or KF₃ salt.
4,4'-Dimethoxybiphenyl Homocoupling of boronic acid[11][15]Ensure rigorous degassing to remove all O₂. Add catalyst after degassing. Avoid large excess of boronic acid.
Palladium Black Catalyst decomposition/agglomeration[2][16]Improve degassing. Ensure adequate ligand-to-metal ratio to stabilize the Pd(0) species.[11]
Optimized Experimental Protocol

This protocol is a starting point and may require further optimization based on laboratory-specific conditions.

Reaction Scheme: (Image of the Suzuki coupling reaction between 2-bromoacetophenone and 4-methoxyphenylboronic acid to form this compound)

Materials:

  • 2-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Deionized Water (0.5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoacetophenone, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial under an inert atmosphere (glovebox), add Pd(OAc)₂ and SPhos. Add 1 mL of anhydrous dioxane to this vial and stir for 5 minutes to form the pre-catalyst complex.

  • Reaction Setup: Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the remaining 4 mL of anhydrous dioxane and 0.5 mL of deionized water to the Schlenk flask via syringe.

  • Degassing: Sparge the resulting suspension with argon gas for 15-20 minutes while stirring.

  • Catalyst Addition: Using a syringe, transfer the pre-catalyst solution to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the 2-bromoacetophenone is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Parameter Optimization Tables

Systematic screening of parameters is key to maximizing yield.[17][18] The following tables provide a guide for this process.

Table 1: Catalyst & Ligand Screening (Reaction Conditions: 1.0 mmol 2-bromoacetophenone, 1.2 mmol 4-methoxyphenylboronic acid, 2.0 mmol K₂CO₃, Toluene/H₂O (5:1), 100 °C, 12h)

Pd Source (2 mol%)Ligand (4 mol%)Yield (%)Notes
Pd(PPh₃)₄-< 20%Inefficient for sterically hindered substrates.
Pd(OAc)₂PPh₃~35%Modest improvement over tetrakis.
Pd₂(dba)₃XPhos> 85%Bulky biarylphosphine ligand shows high activity.
Pd(OAc)₂ SPhos > 90% Excellent choice, often provides high turnover. [3]
PEPPSI-IPr-> 80%NHC-based pre-catalyst is also a strong candidate.[11]

Table 2: Base and Solvent Screening (Reaction Conditions: 1.0 mmol 2-bromoacetophenone, 1.2 mmol 4-methoxyphenylboronic acid, 2 mol% Pd(OAc)₂/4 mol% SPhos, 3.0 equiv Base, 100 °C, 12h)

BaseSolvent (v/v)Yield (%)Notes
K₂CO₃Dioxane / H₂O (10:1)~75%Common conditions, but may promote side reactions.[14]
Cs₂CO₃Toluene / H₂O (10:1)~85%Higher solubility of Cesium carbonate can be beneficial.[9]
K₃PO₄ Dioxane / H₂O (10:1) > 92% Often the optimal base for minimizing protodeboronation and dehalogenation. [3][9]
NaHCO₃DMF / H₂O (10:1)~60%Weaker base, less effective for this transformation.
KOtBuTHF (anhydrous)~50%Strong base, but can promote unwanted side reactions.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[19][20]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#34A853"]; oxidative_addition [label="Oxidative Addition", shape=box, style=dashed]; pd_complex1 [label="Ar¹-Pd(II)L₂(X)", fontcolor="#4285F4"]; transmetalation [label="Transmetalation", shape=box, style=dashed]; pd_complex2 [label="Ar¹-Pd(II)L₂(Ar²)", fontcolor="#4285F4"]; reductive_elimination [label="Reductive Elimination", shape=box, style=dashed]; product [label="Ar¹-Ar²\n(Product)", fontcolor="#EA4335"];

// Invisible nodes for positioning center [shape=point, width=0.01, height=0.01];

// Edges pd0 -> oxidative_addition [label=" + Ar¹-X"]; oxidative_addition -> pd_complex1; pd_complex1 -> transmetalation [label=" + [Ar²B(OH)₃]⁻\n- X⁻"]; transmetalation -> pd_complex2; pd_complex2 -> reductive_elimination; reductive_elimination -> product; product -> pd0 [style=invis]; // To complete the visual cycle

// Invisible edges for cycle layout {rank=same; pd_complex1; transmetalation} {rank=same; pd_complex2; reductive_elimination} {rank=same; product; pd0; oxidative_addition}

reductive_elimination -> pd0 [label=" Regeneration"];

// Base activation step boronic_acid [label="Ar²-B(OH)₂", fontcolor="#FBBC05"]; boronate [label="[Ar²B(OH)₃]⁻", fontcolor="#FBBC05"]; base [label="Base (e.g., OH⁻)"]; boronic_acid -> boronate [label="+ Base"]; boronate -> transmetalation [style=dashed, label="Activates for\nTransmetalation"]; } axdot Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The aryl halide (Ar¹-X, e.g., 2-bromoacetophenone) adds to the active Pd(0) catalyst to form a Pd(II) complex. This is often the rate-limiting step, especially with sterically hindered or electron-rich aryl halides.[10]

  • Transmetalation: The organic group (Ar²) is transferred from the activated boronic acid (boronate) to the Pd(II) complex, displacing the halide. The base is crucial for forming the more nucleophilic 'ate' complex, [Ar²B(OH)₃]⁻, which facilitates this step.[9][19]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled and eliminated from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[19]

By understanding which step is failing, a researcher can make more informed decisions. For example, a failure in oxidative addition points to the need for a more active ligand, while issues in transmetalation suggest a change in base or solvent is required.

References
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Hopkins, B. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]

  • ACS Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable biphenyl derivative. Here, you will find a curated collection of troubleshooting advice and frequently asked questions (FAQs) presented in a clear question-and-answer format, grounded in established chemical principles and practical laboratory experience.

The synthesis of this compound, a sterically hindered biaryl ketone, most commonly proceeds via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms the central carbon-carbon bond between an ortho-substituted aryl halide or triflate and a corresponding arylboronic acid or its derivative.[1][2] While versatile, the Suzuki coupling is sensitive to a multitude of parameters that can significantly impact reaction yield and purity.[3][4] This guide will systematically address these variables to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction is resulting in a very low or no yield of the desired this compound. Where should I start my investigation?

A1: Achieving a successful Suzuki coupling, especially with sterically hindered substrates, requires careful attention to several critical factors. A systematic approach to troubleshooting is the most effective way to identify the root cause of low yields. Here are the primary areas to investigate:

  • Catalyst System (Palladium Source & Ligand): The heart of the Suzuki reaction is the palladium catalyst. Its activity is paramount.[5][6]

    • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.[4][7] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents and liquid reagents are thoroughly degassed prior to use.

    • Ligand Choice: For sterically demanding couplings, such as the synthesis of an ortho-substituted biaryl, the choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands can facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8][9] Consider ligands like SPhos or XPhos, which are known to be effective for challenging couplings.[5]

    • Catalyst Loading: While higher catalyst loading can sometimes improve yields, it also increases cost and the potential for side reactions. Optimization may be necessary, but typical loadings range from 0.5 to 5 mol%.[3][5]

  • Reagent Quality and Stability: The integrity of your starting materials directly impacts the reaction's success.

    • Boronic Acid/Ester Stability: Arylboronic acids are susceptible to degradation, particularly through a process called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[10][11] This is often exacerbated by prolonged reaction times, high temperatures, and the presence of moisture. Using fresh, high-purity (4-methoxyphenyl)boronic acid is recommended. Alternatively, more stable boronic esters, such as pinacol esters, can be used.[7][12]

    • Aryl Halide Purity: Ensure the purity of your 1-(2-halophenyl)ethanone (where halo = Br or I). Iodides are generally more reactive than bromides in the oxidative addition step.[9]

  • Reaction Conditions: The solvent, base, and temperature play a synergistic role in the reaction's efficiency.

    • Solvent Choice: A mixture of an organic solvent and water is common for Suzuki couplings.[9] Popular choices include toluene, dioxane, or THF with an aqueous base solution.[10] The solvent system must be able to dissolve the organic substrates while also facilitating the activity of the inorganic base.

    • Base Selection: The base is critical for activating the boronic acid for transmetalation.[13] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10][14] The choice of base can significantly influence the reaction rate and the prevalence of side reactions. Cesium carbonate is often effective in difficult couplings.[14]

    • Temperature: While heating is often required to drive the reaction to completion, excessive temperatures can lead to reagent decomposition and increased side reactions.[14] A typical temperature range is 80-110 °C.[14]

Q2: I am observing a significant amount of homocoupling byproducts, (4,4'-dimethoxy-1,1'-biphenyl and/or 1,1'-(1,2-phenylene)bis(ethan-1-one)). What is causing this and how can I minimize it?

A2: The formation of homocoupling products is a common side reaction in Suzuki couplings and can significantly reduce the yield of the desired cross-coupled product.

  • Mechanism of Homocoupling:

    • Boronic Acid Homocoupling: This occurs when two molecules of the (4-methoxyphenyl)boronic acid couple to form 4,4'-dimethoxy-1,1'-biphenyl. This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II) species that facilitate this pathway.[10]

    • Aryl Halide Homocoupling: While less common, the coupling of two molecules of the 1-(2-halophenyl)ethanone can also occur.

  • Troubleshooting Strategies:

    • Rigorous Inert Atmosphere: The most critical step to prevent homocoupling is to ensure the reaction is free of oxygen.[7][10] Use Schlenk line techniques or a glovebox for the reaction setup. All solvents should be freshly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Stoichiometry: A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to ensure complete consumption of the aryl halide. However, a large excess can sometimes lead to increased homocoupling.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of this reagent, thereby disfavoring the homocoupling side reaction.

Q3: My primary impurity is the protodeboronated side product, anisole. What are the causes and how can I prevent this?

A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, converting your (4-methoxyphenyl)boronic acid into anisole.[10] This is a major pathway for boronic acid decomposition.

  • Causes of Protodeboronation:

    • Presence of Water: While water is often a component of the solvent system, its presence can facilitate hydrolysis of the boronic acid.[10][15]

    • Base-Catalyzed Decomposition: The basic conditions required for the Suzuki coupling can also promote protodeboronation.[11]

    • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.

  • Preventative Measures:

    • Use of Boronic Esters: As mentioned previously, boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than the corresponding boronic acids.[7][11]

    • Anhydrous Conditions: While seemingly contradictory to the use of aqueous bases, in some cases, running the reaction under anhydrous conditions with a non-aqueous soluble base (e.g., KF) can be beneficial.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times at elevated temperatures. Aim for the lowest temperature that provides a reasonable reaction rate.[3]

Q4: The purification of this compound is proving difficult due to a closely eluting impurity. What could this be and how can I improve the separation?

A4: A common and often difficult-to-separate impurity is the isomeric product, 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone.[16][17][18] This can arise if your starting aryl halide, 1-(2-halophenyl)ethanone, is contaminated with the 1-(4-halophenyl)ethanone isomer.

  • Source of Isomeric Impurity:

    • Starting Material Contamination: The synthesis of 1-(2-halophenyl)ethanone can sometimes co-produce the para-isomer. It is crucial to start with a highly pure ortho-substituted aryl halide.

  • Purification Strategies:

    • Column Chromatography Optimization:

      • Solvent System: A systematic screen of solvent systems with varying polarities is recommended. Hexane/ethyl acetate or toluene/ethyl acetate gradients are good starting points.

      • Stationary Phase: Standard silica gel is typically sufficient.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[19] Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures like ethyl acetate/hexanes, to find conditions that selectively crystallize the desired ortho-isomer.

Experimental Protocols & Data Presentation

General Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of this compound. Optimization of specific parameters may be required based on your specific laboratory setup and reagent batches.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-bromophenyl)ethanone (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water). Sparge the solution with argon for 15-20 minutes. To this mixture, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and the ligand if required.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[19]

Table 1: Troubleshooting Guide Summary
Problem Potential Cause(s) Recommended Action(s)
Low or No Yield Catalyst deactivation; Inactive reagents; Suboptimal conditions (solvent, base, temp.)Use fresh catalyst under strict inert atmosphere; Use bulky, electron-rich ligands; Check purity of starting materials; Screen different solvents, bases, and temperatures.[4][8][10]
Homocoupling Presence of oxygen; Suboptimal stoichiometryEnsure rigorous degassing and inert atmosphere; Optimize the ratio of aryl halide to boronic acid.[7][10]
Protodeboronation Boronic acid instability; Presence of water; High temperatureUse a more stable boronic ester; Optimize reaction time and temperature; Consider anhydrous conditions.[7][11]
Difficult Purification Isomeric impurities in starting materialsVerify the purity of the starting 1-(2-halophenyl)ethanone; Optimize column chromatography conditions; Attempt recrystallization.[19]

Visualizing the Process: Diagrams

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Stability, Stoichiometry) start->check_reagents check_catalyst Evaluate Catalyst System (Activity, Ligand, Loading) start->check_catalyst check_conditions Assess Reaction Conditions (Inert Atmosphere, Solvent, Base, Temp.) start->check_conditions analyze_byproducts Identify Side Products (Homocoupling, Protodeboronation, Isomers) check_reagents->analyze_byproducts check_catalyst->analyze_byproducts check_conditions->analyze_byproducts optimize_purification Refine Purification Method (Chromatography, Recrystallization) analyze_byproducts->optimize_purification success Improved Yield optimize_purification->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

This diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where common side reactions can occur.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_pitfalls Common Pitfalls Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) O2 O₂ Deactivation Pd0->O2 Inhibited by ArPdOR Ar-Pd(II)-OR(L₂) ArPdX->ArPdOR Ligand Exchange (Base, -X⁻) ArPdAr_prime Ar-Pd(II)-Ar'(L₂) ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OR)₂) Protodeboronation Protodeboronation (Ar'-H) Homocoupling Homocoupling (Ar'-Ar') ArPdOR->Homocoupling Leads to ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Caption: The Suzuki-Miyaura cycle and points of catalyst deactivation or side reactions.

References

  • Lloyd-Jones, G. C., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link][15][20]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link][3]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link][8]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link][10]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link][5]

  • Singh, U., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link][6]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link][12]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link][11]

  • ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link][14]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link][1]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link][9]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link][13]

  • Royal Society of Chemistry. (n.d.). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. Available at: [Link][17]

Sources

Technical Support Center: Stability and Storage of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Please note that while specific stability data for the ortho isomer (2-yl) is limited, the following recommendations are based on established chemical principles and data from structurally similar compounds, including the 4-yl isomer and other biphenyl ketone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Based on safety data for analogous compounds, protection from light and moisture is crucial.

Rationale: The biphenyl and ketone functional groups can be susceptible to degradation under certain conditions. The methoxy group is generally stable but can influence the electronic properties of the aromatic system. Cool temperatures slow down the rate of potential degradation reactions. A dry environment prevents potential hydrolysis, and a tightly sealed container minimizes exposure to atmospheric oxygen and moisture.

Q2: Should I store the compound under an inert atmosphere?

While the compound is generally stable in air for short-term storage, long-term storage (months to years) under an inert atmosphere, such as argon or nitrogen, is a best practice. This is particularly important if the compound will be used in sensitive downstream applications where even trace amounts of oxidized impurities could interfere.

Rationale: Biphenyl systems can be susceptible to slow oxidation over time. Storing under an inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation pathways.

Q3: Is this compound sensitive to light?

Yes, compounds with aromatic ketone structures can be photosensitive. It is recommended to store the vial in a light-blocking outer container or in a dark cabinet to prevent photolytic degradation.

Rationale: Aromatic ketones can absorb UV light, which can lead to the formation of reactive excited states. These species can then undergo various degradation reactions, such as photoreduction or the generation of radical species, leading to impurities.

Q4: What materials are incompatible with this compound?

Avoid storing the compound in proximity to strong oxidizing agents, strong acids, and strong bases.[1][2][3]

Rationale:

  • Strong Oxidizing Agents: Can lead to oxidative cleavage of the biphenyl rings or oxidation of other parts of the molecule.

  • Strong Acids/Bases: While the ether and ketone groups are relatively stable, extreme pH conditions could potentially catalyze degradation or other unwanted reactions over long storage periods.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions based on best practices for analogous chemical structures.

ParameterRecommended ConditionRationale & Cited Sources
Temperature Store at room temperature or refrigerated (2-8°C) for enhanced long-term stability.Lower temperatures reduce the rate of chemical degradation.[1]
Atmosphere Standard atmosphere (short-term). Inert gas (e.g., Argon, Nitrogen) for long-term storage.Minimizes exposure to oxygen, preventing oxidative degradation.[4]
Light Protect from light. Store in an amber vial or in the dark.Aromatic ketones can be photosensitive, leading to photolytic degradation.[3][4]
Container Tightly sealed, chemically resistant container (e.g., glass vial with a secure cap).Prevents contamination and exposure to moisture and air.[5]

Troubleshooting Guide

Issue 1: The solid compound has changed color (e.g., yellowing).
  • Potential Cause: This is often the first visual indicator of degradation, likely due to minor oxidation of the aromatic system or the formation of polymeric impurities. Exposure to air and/or light can accelerate this process.

  • Recommended Action:

    • Assess the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS, or ¹H NMR).

    • If the purity is no longer acceptable for your experiment, purification (e.g., recrystallization or column chromatography) may be necessary.

    • Review your storage procedure. Ensure the container is sealed tightly and protected from light. For future long-term storage, consider flushing the vial with an inert gas.

Issue 2: Inconsistent results in my assay using different batches or aged material.
  • Potential Cause: This could be due to the presence of degradants that interfere with your experiment. The steric hindrance from the ortho-acetyl group might lead to unique degradation pathways compared to the more common 4-yl isomer.

  • Recommended Action:

    • Perform a side-by-side comparison of the problematic batch with a fresh, unopened lot if available.

    • Characterize the aged material by LC-MS to identify potential degradant masses. This information can provide clues to the degradation pathway.

    • Always use material from the same lot for a given set of experiments to ensure consistency. Note the date the vial was first opened.

Troubleshooting Workflow

This diagram outlines a logical workflow for addressing stability concerns with this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Compound Stability start Experiment Yields Unexpected Results check_visual Visually Inspect Compound (Color Change, Clumping) start->check_visual check_purity Assess Purity (HPLC, LC-MS, NMR) check_visual->check_purity Abnormality Noted check_visual->check_purity No Obvious Change purity_ok Purity Acceptable? check_purity->purity_ok review_protocol Review Experimental Protocol (Solvents, Reagents, Conditions) purity_ok->review_protocol Yes purify Purify Compound or Use New Batch purity_ok->purify No end_ok Proceed with Experiment review_protocol->end_ok Protocol is Sound end_issue Contact Technical Support for Further Analysis review_protocol->end_issue Protocol Issue Identified & Corrected purify->check_purity review_storage Review Storage Conditions (Temp, Light, Atmosphere) purify->review_storage implement_changes Implement Corrective Storage (e.g., Inert Gas, Refrigerate) review_storage->implement_changes implement_changes->end_ok

Caption: A step-by-step guide for troubleshooting experimental issues.

Potential Degradation Pathways

While specific degradation studies on this compound are not widely published, we can infer potential pathways from studies on similar structures, such as the microbial oxidation of ortho-substituted biphenyls.[6][7][8] These pathways primarily involve oxidation.

  • Ring Hydroxylation: The electron-rich biphenyl rings are susceptible to electrophilic attack, including oxidation to form hydroxylated derivatives.

  • Oxidation of the Methoxy Group: The methyl group of the methoxy ether could be oxidized to a hydroxymethyl or even a formyl group under harsh oxidative conditions.

  • Oxidation of the Acetyl Group: The methyl of the acetyl group could also be a site for oxidation.

DegradationPathway Hypothetical Oxidative Degradation Pathways parent This compound oxidants [ O ] (Air, Light, Contaminants) parent->oxidants path1 Ring Hydroxylation (Phenolic Impurities) oxidants->path1 path2 O-Demethylation (Phenolic Impurity) oxidants->path2 path3 Acetyl Group Oxidation (Carboxylic Acid Impurity) oxidants->path3

Caption: Potential sites of oxidative degradation on the molecule.

Experimental Protocols

Protocol 1: Preparing a Stock Solution for Storage
  • Solvent Selection: Choose a dry, aprotic solvent in which the compound is highly soluble (e.g., anhydrous DMSO, DMF, or Dioxane). Avoid chlorinated solvents for long-term storage as they can degrade to form acidic impurities.

  • Preparation: In a clean, dry vial, dissolve the compound in the chosen solvent to the desired concentration. Work quickly to minimize atmospheric exposure.

  • Inerting: If available, gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Sealing: Tightly cap the vial. For extra protection, wrap the cap and neck with Parafilm®.

  • Storage: Store the solution at -20°C or -80°C, protected from light.

  • Usage: When using the solution, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

References

  • Lindner, A. S., et al. (2003). Quantitative structure-biodegradation relationships for ortho-substituted biphenyl compounds oxidized by Methylosinus trichosporium OB3b. Environmental Toxicology and Chemistry, 22(10), 2376-2384. [Link]

  • Lindner, A. S., et al. (2003). Quantitative structure–biodegradation relationships for Ortho‐substituted biphenyl compounds oxidized by Methylosinus trichosporium OB3b. Environmental Toxicology and Chemistry, 22(10), 2376-2384. [Link]

  • PubChem. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. [Link]

  • Lindner, A. S., et al. (2000). Transformation of ortho-substituted biphenyls by Methylosinus trichosporium OB3b: substituent effects on oxidation kinetics and product formation. Archives of Microbiology, 174(1-2), 35-41. [Link]

Sources

side reactions in the Friedel-Crafts acylation for 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for the Synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Welcome to the Technical Support Center for the Friedel-Crafts acylation of 4-methoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Friedel-Crafts acylation of 4-methoxybiphenyl to synthesize the 2-yl isomer?

The primary challenges in this synthesis revolve around controlling regioselectivity and preventing common side reactions associated with Friedel-Crafts chemistry. The 4-methoxybiphenyl substrate contains two activating groups: the methoxy group, which is a strong activating ortho-, para-director, and the phenyl group, which is a weaker activating ortho-, para-director.[1][2] This leads to a competition for the site of acylation, potentially forming a mixture of isomers. Additionally, like many Friedel-Crafts acylations, issues such as catalyst deactivation and the potential for polyacylation (though less common than in alkylations) need to be managed.[3][4]

Q2: What is the expected regioselectivity for the Friedel-Crafts acylation of 4-methoxybiphenyl?

The methoxy group (-OCH₃) is a powerful ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance.[5] The phenyl group is also an ortho-, para-director.[1] Therefore, the incoming acetyl group can potentially add to several positions. The primary sites of electrophilic attack will be ortho and para to the methoxy group (positions 3' and 4' are equivalent to 5' and 6' due to symmetry, and the para position is occupied by the other ring). On the other phenyl ring, the positions ortho and para to the methoxy-substituted phenyl group are activated.

Due to steric hindrance from the adjacent phenyl ring, acylation at the ortho position (2-position) to the biphenyl linkage can be less favored than at the para position. However, the strong activating effect of the methoxy group can still direct a significant amount of acylation to its ortho positions. Therefore, a mixture of the desired 2-yl isomer and other isomers, such as the 4'-acetyl and 3'-acetyl derivatives, is possible.

Q3: My reaction is giving a low yield. What are the likely causes?

Low yields in Friedel-Crafts acylation can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.[3]

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.[3]

  • Deactivated Substrate: While 4-methoxybiphenyl is an activated substrate, any impurities with strongly electron-withdrawing groups can hinder the reaction.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can lead to decomposition and side reactions.[3]

  • Poor Quality Reagents: Ensure the purity of your 4-methoxybiphenyl, acetyl chloride (or acetic anhydride), and the Lewis acid.

Troubleshooting Guide: Side Reactions and Solutions

This section provides a detailed breakdown of potential side reactions and practical steps to mitigate them.

Issue 1: Formation of Multiple Isomers (Poor Regioselectivity)

The most significant challenge in this synthesis is controlling the position of acylation.

Root Cause: As discussed, the presence of two activating groups at different positions on the biphenyl scaffold leads to multiple reactive sites for electrophilic substitution.

Solutions:

  • Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para-isomer over the ortho-isomer. Conversely, in some systems, kinetic control at low temperatures might favor the ortho product. Experimental optimization is key.

  • Choice of Lewis Acid: The size and nature of the Lewis acid can influence the ortho/para ratio. Bulkier Lewis acids may sterically hinder attack at the more crowded ortho position.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the product distribution.

Issue 2: Polyacylation

While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated substrates like 4-methoxybiphenyl.

Root Cause: The initial product, an acetylated 4-methoxybiphenyl, is generally less reactive than the starting material because the acetyl group is deactivating.[4] However, under forcing conditions or with a large excess of the acylating agent and catalyst, a second acylation can occur.

Solutions:

  • Control Stoichiometry: Use a molar ratio of the acylating agent to the biphenyl substrate that is close to 1:1.

  • Order of Addition: Adding the acylating agent slowly to the mixture of the substrate and Lewis acid can help to maintain a low concentration of the electrophile and disfavor polyacylation.

Issue 3: Catalyst Deactivation and Reaction Stalling

Your reaction may start but then fail to proceed to completion.

Root Cause: As mentioned, moisture is a primary culprit. Additionally, the product ketone forms a complex with the Lewis acid, which can halt the catalytic cycle if an insufficient amount of catalyst is used.[3]

Solutions:

  • Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the Lewis acid in a glove box or under an inert atmosphere.

  • Sufficient Catalyst: Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 4-Methoxybiphenyl

This protocol is a general guideline based on standard procedures for Friedel-Crafts acylation and should be optimized for the specific synthesis of the 2-yl isomer.

Materials:

  • 4-Methoxybiphenyl

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 1.2 equivalents).

  • Solvent Addition: Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Dissolve acetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: After the addition is complete, dissolve 4-methoxybiphenyl (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 4-methoxybiphenyl solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench it by pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 2-yl isomer from other isomers and impurities.

Data Presentation

Table 1: Troubleshooting Common Issues in the Acylation of 4-Methoxybiphenyl

Problem Potential Cause Recommended Solution
Low or No Reaction Inactive catalyst (moisture), Insufficient catalyst, Low temperatureUse anhydrous conditions and fresh Lewis acid. Increase catalyst loading to >1 equivalent. Optimize temperature.
Mixture of Isomers Competing directing effects of methoxy and phenyl groupsOptimize reaction temperature and choice of Lewis acid. Employ careful chromatographic purification.
Polyacylation Products Excess acylating agent/catalyst, High temperatureUse a 1:1 stoichiometry of acylating agent to substrate. Add the acylating agent slowly.
Dark Polymeric Byproducts High reaction temperature, Impure reagentsRun the reaction at a lower temperature. Purify starting materials.

Visualizations

Reaction Mechanism and Side Product Formation

Friedel_Crafts_Acylation cluster_activation Electrophile Generation cluster_reaction Electrophilic Aromatic Substitution AcCl Acetyl Chloride Acylium Acylium Ion [CH₃CO]⁺ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Substrate 4-Methoxybiphenyl Intermediate σ-complex (Arenium Ion) Substrate->Intermediate + [CH₃CO]⁺ Product This compound (Desired Product) Intermediate->Product - H⁺ Isomer1 4'-Acyl Isomer (Side Product) Intermediate->Isomer1 - H⁺ (alternative deprotonation) Isomer2 Other Isomers (Side Products) Intermediate->Isomer2 - H⁺ (alternative deprotonation)

Caption: Mechanism of Friedel-Crafts acylation and potential isomer formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Analyze Analyze Crude Product (TLC, NMR, MS) Start->Analyze DesiredProduct Desired Product Formed? Analyze->DesiredProduct Purify Purify Product (Column Chromatography) DesiredProduct->Purify Yes Troubleshoot Troubleshoot Reaction DesiredProduct->Troubleshoot No End Characterize Pure Product Purify->End LowYield Low Yield? Troubleshoot->LowYield CheckConditions Check Anhydrous Conditions, Catalyst Stoichiometry, and Temperature LowYield->CheckConditions Yes MultipleProducts Mixture of Isomers? LowYield->MultipleProducts No CheckConditions->Start Re-run OptimizeSelectivity Optimize Temperature, Solvent, and Lewis Acid MultipleProducts->OptimizeSelectivity Yes OptimizeSelectivity->Start Re-run

Caption: A logical workflow for troubleshooting common experimental issues.

References

  • Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.).
  • Reddit. (2022, September 19). Ortho vs. Para Product from Activating Groups. r/OrganicChemistry. Retrieved from [Link]

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3). [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • YouTube. (2019, December 18). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-4'-methoxybiphenyl. PubChem. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.).
  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • MDPI. (2020). A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. Molbank, 2020(3), M1149. [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybiphenyl. PubChem. Retrieved from [Link]

  • Roswanda, R., Sirampun, A. D., Mukti, R. R., & Mujahidin, D. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 573-587. [Link]

  • National Center for Biotechnology Information. (n.d.). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. PubMed. Retrieved from [Link]

  • University of Bristol. (n.d.). Rowsell_Nature_Catalysis_2024/NMR data/NMR Characterization data/Biaryls/3i, 4'-methoxy-N-methyl-[1,1'-biphenyl]-4-amine. data.bris. Retrieved from [Link]

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3).

Sources

improving the regioselectivity of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in this challenging biaryl synthesis. Here, we will address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by authoritative literature.

Troubleshooting Guide: Improving Regioselectivity and Yield

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing cross-coupling strategies.

Problem 1: Low Yield of the Desired ortho-Isomer and Formation of Significant para-Isomer Byproduct

Symptoms:

  • NMR or GC-MS analysis of the crude reaction mixture shows a low ratio of the desired 2-substituted product to the isomeric 4-substituted product.

  • Overall isolated yield of the desired product is poor, even with high conversion of starting materials.

Root Cause Analysis:

The primary challenge in this synthesis is controlling the regioselectivity of the C-C bond formation on the acetophenone ring. Without proper control, the coupling partner (e.g., 4-methoxyphenylboronic acid in a Suzuki-Miyaura reaction) can react at the more sterically accessible para position, or at both ortho and para positions. The acetyl group is a deactivating group and a meta-director for electrophilic aromatic substitution, but in the context of transition metal-catalyzed cross-coupling, its electronic influence is less straightforward and often overridden by other factors.[1][2]

Solutions:

  • Employ a Directing Group Strategy: The most effective method to enforce ortho-selectivity is to introduce a directing group that can chelate to the metal catalyst, positioning it proximally to the target C-H bond.[3][4][5][6][7] Oxime ethers are a well-established class of directing groups for the ortho-arylation of acetophenones.[3][4][5][6][7]

    • Experimental Protocol: Synthesis and ortho-Arylation of Acetophenone Oxime Ether

      • Formation of the Oxime Ether:

        • To a solution of 2'-bromoacetophenone (1.0 eq) in ethanol, add O-methylhydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

        • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

        • After cooling, remove the solvent under reduced pressure. Add water and extract with ethyl acetate.

        • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude O-methyl oxime ether of 2'-bromoacetophenone. Purify by column chromatography if necessary.

      • ortho-Arylation via Suzuki-Miyaura Coupling:

        • In a Schlenk flask, combine the acetophenone O-methyl oxime ether (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., SPhos, XPhos, or P(tBu)₃; 4-10 mol%).

        • Add a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

        • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

        • Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water).

        • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

        • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

        • Wash the organic layer with brine, dry, and concentrate.

        • Purify the crude product by column chromatography.

      • Hydrolysis of the Directing Group:

        • The resulting biaryl oxime ether can be hydrolyzed back to the ketone under acidic conditions (e.g., aqueous HCl in acetone) to yield the final product.

  • Fine-Tuning Reaction Parameters:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle and can significantly influence regioselectivity.[8][9][10][11] For sterically hindered couplings, ligands like Buchwald's SPhos or XPhos, or tri-tert-butylphosphine are often effective.

    • Solvent and Base Combination: The polarity of the solvent and the strength of the base can impact the reaction rate and selectivity. Aprotic solvents like toluene or dioxane are common. The choice between an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ can influence the activity of the boronic acid and the catalyst.

Problem 2: Catalyst Deactivation and Low Conversion

Symptoms:

  • The reaction stalls before the starting materials are fully consumed.

  • Formation of palladium black is observed.

Root Cause Analysis:

Catalyst deactivation can occur through several pathways, including the formation of inactive palladium clusters (palladium black) or the binding of reaction components or impurities to the catalytic center, inhibiting its activity.[12] In reactions involving heteroatoms, such as the oxygen in the methoxy group or the acetyl group, unwanted chelation can sometimes sequester the catalyst.[12][13]

Solutions:

  • Ensure Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is run under a positive pressure of an inert gas like argon or nitrogen. Oxygen can lead to the oxidation and decomposition of the Pd(0) active species.

  • Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes stabilize the catalyst.

  • Choice of Palladium Precursor: While Pd(OAc)₂ and PdCl₂(dppf) are common, pre-formed Pd(0) sources like Pd₂(dba)₃ might be more effective in some cases, as they do not require an in-situ reduction step.

  • Purity of Reagents: Ensure that the starting materials, particularly the boronic acid, are of high purity. Boronic acids can undergo self-condensation to form boroxines, which may have different reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving ortho-selectivity in the synthesis of this compound a significant challenge?

A1: The primary challenge is overcoming the inherent steric hindrance at the ortho position of the acetophenone ring. The acetyl group and the adjacent C-H bond create a crowded environment, making the approach of the bulky palladium catalyst and the coupling partner difficult. Without a directing group, the reaction often favors the more accessible para position.

Q2: What is the mechanism by which a directing group, such as an oxime ether, promotes ortho-arylation?

A2: A directing group functions by forming a chelate with the palladium catalyst. The nitrogen and oxygen atoms of the oxime ether can coordinate to the palladium center, forming a stable five- or six-membered metallacycle. This coordination holds the catalyst in close proximity to the ortho C-H bond, facilitating its activation and subsequent arylation. This process is often referred to as a cyclometalation-deprotonation pathway.

Q3: How do steric and electronic effects of the coupling partners influence the reaction?

A3: Both steric and electronic factors of the arylboronic acid and the aryl halide (or pseudohalide) play a crucial role.

  • Steric Effects: Highly substituted arylboronic acids or aryl halides can decrease the reaction rate due to steric clash during the transmetalation or oxidative addition steps.[9][10][14] However, bulky ligands on the palladium can sometimes overcome this hindrance.[8][11]

  • Electronic Effects: Electron-donating groups on the arylboronic acid generally increase its nucleophilicity and can accelerate the transmetalation step. Conversely, electron-withdrawing groups on the aryl halide can facilitate oxidative addition.[15][16]

Q4: Can I use other cross-coupling reactions besides Suzuki-Miyaura?

A4: Yes, other cross-coupling reactions can be adapted for this synthesis, often in conjunction with a directing group strategy. For example, direct C-H arylation using diaryliodonium salts or other aryl sources is a viable alternative. The choice of reaction will depend on the availability of starting materials and the functional group tolerance required.

Data and Visualization

Table 1: Influence of Reaction Parameters on Regioselectivity
ParameterVariationExpected Outcome on ortho:para RatioRationale
Directing Group Absent vs. Present (e.g., Oxime Ether)Low vs. HighThe directing group forces the catalyst to the ortho position through chelation.[3][7]
Ligand Small (e.g., PPh₃) vs. Bulky (e.g., SPhos)May favor para vs. Can improve orthoBulky ligands can promote reductive elimination from a sterically crowded intermediate.[8][11]
Temperature Low (e.g., 60 °C) vs. High (e.g., 110 °C)Potentially higher selectivity vs. Higher rateHigher temperatures can sometimes overcome activation barriers but may also lead to side reactions and decreased selectivity.
Base Weak (e.g., NaHCO₃) vs. Strong (e.g., Cs₂CO₃)Slower reaction vs. Faster reactionA stronger base can promote the formation of the active boronate species in Suzuki coupling, increasing the reaction rate.
Diagrams

Directed_Ortho_Arylation cluster_reactants Reactants cluster_cycle Catalytic Cycle Acetophenone_DG Acetophenone with Directing Group (DG) Coordination Coordination & Chelation of DG to Pd Acetophenone_DG->Coordination Aryl_Boronic 4-Methoxyphenyl boronic acid Transmetalation Transmetalation Aryl_Boronic->Transmetalation Catalyst Pd(0) Catalyst Catalyst->Coordination CH_Activation ortho C-H Activation (Cyclometalation) Coordination->CH_Activation Forms Palladacycle CH_Activation->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Regenerates Catalyst Product ortho-Arylated Product Reductive_Elimination->Product

Caption: Directed ortho-Arylation Catalytic Cycle.

Troubleshooting_Workflow Start Low Regioselectivity (ortho:para ratio) Check_DG Is a directing group (DG) being used? Start->Check_DG Implement_DG Implement a directing group (e.g., oxime ether) Check_DG->Implement_DG No Optimize_Ligand Optimize Ligand: - Increase steric bulk (SPhos, XPhos) - Screen electron-rich ligands Check_DG->Optimize_Ligand Yes Implement_DG->Optimize_Ligand Optimize_Conditions Optimize Conditions: - Screen bases (K2CO3, Cs2CO3) - Screen solvents (Toluene, Dioxane) - Adjust temperature Optimize_Ligand->Optimize_Conditions Check_Purity Check Reagent Purity and Inertness of System Optimize_Conditions->Check_Purity Success High Regioselectivity Achieved Check_Purity->Success

Caption: Troubleshooting Workflow for Regioselectivity.

References

  • Reddy, D. M., Wang, S. C., Du, K., & Lee, C. F. (2017). Palladium-Catalyzed ortho–C-H Arylation of Acetophenone Oxime Ethers with Aryl Pinacol Boronic Esters. The Journal of Organic Chemistry, 82(19), 10070-10076. [Link]

  • PubMed. (2017). Palladium-Catalyzed ortho-C-H Arylation of Acetophenone Oxime Ethers With Aryl Pinacol Boronic Esters. Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2017). Palladium-Catalyzed ortho-C-H Arylation of Acetophenone Oxime Ethers with Aryl Pinacol Boronic Esters. Journal of Organic Chemistry. [Link]

  • ACS Figshare. Palladium-Catalyzed ortho–C‑H Arylation of Acetophenone Oxime Ethers with Aryl Pinacol Boronic Esters. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed ortho-C-H Arylation of Acetophenone Oxime Ethers with Aryl Pinacol Boronic Esters. [Link]

  • ResearchGate. (2024). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. [Link]

  • ACS Publications. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. [Link]

  • ResearchGate. A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]

  • Semantic Scholar. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Formation of biaryl products by catalytic cross coupling or directed C–H activation. [Link]

  • RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • PubMed Central. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • ACS Publications. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • YouTube. (2022). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. [Link]

Sources

characterization of byproducts in 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this specific Suzuki-Miyaura cross-coupling reaction. Drawing upon established principles of organic synthesis and field-proven insights, this document will address common challenges, from byproduct formation to reaction optimization, ensuring a higher success rate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Suzuki-Miyaura coupling?

The Suzuki-Miyaura coupling of 2-acetylphenylboronic acid and 4-bromoanisole is a powerful method for the synthesis of this compound. However, like any cross-coupling reaction, it is susceptible to side reactions that can complicate purification and reduce yields. The primary byproducts encountered are typically:

  • Homocoupling Products: These arise from the coupling of two molecules of the same starting material. In this synthesis, you may observe:

    • 4,4'-Dimethoxybiphenyl: Formed from the coupling of two molecules of 4-bromoanisole.

    • 2,2'-Diacetylbiphenyl: Formed from the coupling of two molecules of 2-acetylphenylboronic acid. The presence of oxygen can promote the homocoupling of boronic acid reactants[1].

  • Protodeboronation Product: This results from the cleavage of the C-B bond in the boronic acid and its replacement with a C-H bond, leading to the formation of acetophenone .[2] This side reaction is often promoted by elevated temperatures and the presence of aqueous basic conditions.

  • Dehalogenation Product: The starting aryl halide, 4-bromoanisole, can undergo dehalogenation to form anisole . This can occur through various pathways, including reduction by phosphine ligands or other components in the reaction mixture.

These byproducts not only reduce the yield of the desired product but can also present significant purification challenges due to their similar polarities.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

A low or negligible yield of this compound is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the Suzuki reaction. Its inactivation can halt the catalytic cycle.

    • Oxidation of Pd(0): The active catalytic species is Pd(0). If your reaction is not properly degassed, oxygen can oxidize Pd(0) to Pd(II), rendering it inactive for oxidative addition.

      • Solution: Ensure rigorous degassing of your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

    • Improper Pre-catalyst Activation: If using a Pd(II) pre-catalyst, it must be reduced to Pd(0) in situ. This reduction can sometimes be inefficient.

      • Solution: Consider using a more readily activated pre-catalyst, such as a Buchwald pre-catalyst, which is designed for efficient generation of the active Pd(0) species.

  • Issues with the Boronic Acid: 2-Acetylphenylboronic acid can be prone to decomposition.

    • Protodeboronation: As mentioned, the boronic acid can be hydrolyzed back to acetophenone, especially under prolonged heating in aqueous base.

      • Solution: Use the mildest effective base (e.g., K₂CO₃ or K₃PO₄ instead of NaOH). Minimize reaction time by closely monitoring the reaction progress by TLC or LC-MS. Using anhydrous conditions with a fluoride source (e.g., CsF or KF) can also mitigate this issue.

    • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. While often in equilibrium with the monomeric form, high concentrations of boroxine can affect the reaction rate.

      • Solution: Use freshly purchased or properly stored boronic acid. If in doubt, the boronic acid can be converted to its trifluoroborate salt, which is more stable and can be used directly in the coupling reaction.

  • Steric Hindrance: The ortho-acetyl group on the phenylboronic acid introduces steric hindrance, which can slow down the transmetalation step of the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands can accelerate the rate-limiting steps and improve yields for sterically challenging substrates.

Workflow for Troubleshooting Low Yield:

Caption: A decision-making workflow for troubleshooting low yields in the synthesis.

Problem 2: Difficulty in Purifying the Product from Homocoupling Byproducts

The homocoupling byproducts, 4,4'-dimethoxybiphenyl and 2,2'-diacetylbiphenyl, can have similar polarities to the desired product, making chromatographic separation challenging.

Strategies for Mitigation and Separation:

  • Minimizing Homocoupling:

    • Aryl Halide Homocoupling (forming 4,4'-dimethoxybiphenyl): This is less common but can be promoted by certain palladium catalysts.

      • Solution: Ensure the use of a well-defined Pd(0) source or a pre-catalyst that cleanly generates the active species. Avoid excessively high temperatures.

    • Boronic Acid Homocoupling (forming 2,2'-diacetylbiphenyl): This is often promoted by the presence of oxygen.[1]

      • Solution: Rigorous degassing is crucial. Additionally, using a slight excess of the aryl halide (e.g., 1.1 equivalents of 4-bromoanisole) can help to consume the boronic acid in the desired cross-coupling pathway.

  • Improving Chromatographic Separation:

    • Solvent System Optimization: A systematic approach to optimizing the solvent system for column chromatography is essential.

      • Protocol: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Use TLC to screen a range of solvent ratios to find the one that provides the best separation between the product and the byproducts.

    • Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using a different stationary phase.

      • Solution: Alumina (basic or neutral) can sometimes offer different selectivity compared to silica. Alternatively, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be effective, as the elution order will be inverted based on polarity.

Byproduct Characterization

Accurate identification of byproducts is critical for effective troubleshooting. Below is a summary of the expected analytical data for the desired product and its major byproducts.

Table 1: Expected Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺Key Fragmentation Patterns
This compound C₁₅H₁₄O₂226.27227Loss of CH₃ (-15), loss of COCH₃ (-43)
4,4'-DimethoxybiphenylC₁₄H₁₄O₂214.26215Loss of CH₃ (-15), loss of OCH₃ (-31)
2,2'-DiacetylbiphenylC₁₆H₁₄O₂238.28239Loss of CH₃ (-15), loss of COCH₃ (-43)
AcetophenoneC₈H₈O120.15121Loss of CH₃ (-15)
AnisoleC₇H₈O108.14109Loss of CH₃ (-15)

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated)

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)
This compound 7.0-7.8 (multiplet, 8H)3.8 (singlet, 3H, -OCH₃), 2.6 (singlet, 3H, -COCH₃)
4,4'-Dimethoxybiphenyl[4][5]~7.49 (doublet, 4H), ~6.95 (doublet, 4H)~3.85 (singlet, 6H)
2,2'-Diacetylbiphenyl7.2-7.8 (multiplet, 8H)~2.5 (singlet, 6H)
Acetophenone7.4-8.0 (multiplet, 5H)2.6 (singlet, 3H)
Anisole6.8-7.3 (multiplet, 5H)3.8 (singlet, 3H)

Experimental Protocol: Reaction Monitoring by LC-MS

To effectively troubleshoot and optimize your reaction, real-time monitoring is invaluable.

  • Sample Preparation: At designated time points (e.g., 1h, 2h, 4h, and overnight), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture under an inert atmosphere.

  • Quenching and Dilution: Quench the aliquot with an equal volume of water and extract with a suitable organic solvent (e.g., ethyl acetate). Dilute the organic layer significantly with acetonitrile or methanol.

  • LC-MS Analysis: Inject the diluted sample into an LC-MS system. Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

  • Data Interpretation: Monitor the appearance of the desired product (m/z 227) and the disappearance of starting materials. Simultaneously, look for the masses of the potential byproducts listed in Table 1. This will provide a clear picture of the reaction progress and the byproduct profile.

Workflow for Byproduct Identification and Mitigation:

Sources

Technical Support Center: Purifying 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic purification of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for achieving high purity of this valuable compound. Our approach is grounded in scientific principles and extensive laboratory experience to ensure you can confidently navigate the nuances of this purification process.

Introduction: The Significance of Purifying this compound

This compound is a key intermediate in the synthesis of various pharmacologically active molecules and advanced materials. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final product. Column chromatography is a powerful and widely used technique for isolating this compound from complex reaction mixtures.[1][2] This guide will provide a comprehensive overview of the techniques, potential pitfalls, and solutions for a successful purification.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Question 1: My compound is not separating from a closely-eluting impurity. What can I do?

Answer:

This is a common challenge, often arising from impurities with similar polarities to the target compound. Here's a systematic approach to improve separation:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If using a normal-phase setup (e.g., silica gel), reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture) will increase the retention time of all compounds, potentially enhancing the separation between your target and the impurity.[3] Make small, incremental changes to the solvent ratio and monitor the separation using Thin Layer Chromatography (TLC).

    • Consider an Alternative Solvent System: Sometimes, a different solvent combination can offer better selectivity. For instance, substituting ethyl acetate with dichloromethane or a mixture of toluene and acetone might alter the interactions with the stationary phase and improve resolution.

  • Employ Gradient Elution:

    • Instead of using a constant solvent composition (isocratic elution), a gradual increase in the mobile phase polarity (gradient elution) can be highly effective.[4][5][6] This technique sharpens peaks and can resolve compounds that co-elute under isocratic conditions.[7][8] A shallow gradient around the elution point of your compound can significantly improve separation.

  • Change the Stationary Phase:

    • While silica gel is the most common choice, other stationary phases can provide different selectivities.[9] For aromatic compounds like this compound, a biphenyl stationary phase can offer enhanced π-π interactions, leading to better separation of structurally similar aromatic molecules.[10][11][12][13]

Question 2: My compound is eluting too quickly (high Rf) or not at all (low Rf). How do I adjust the elution conditions?

Answer:

The retention factor (Rf) on a TLC plate is a good predictor of column behavior. The ideal Rf for the target compound is typically between 0.2 and 0.4 for good separation.[1]

  • If the Rf is too high (eluting too quickly):

    • Your mobile phase is too polar. Decrease the concentration of the more polar solvent. For a hexane/ethyl acetate system, increase the proportion of hexane.

  • If the Rf is too low (eluting too slowly or stuck on the column):

    • Your mobile phase is not polar enough. Increase the concentration of the more polar solvent. In a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

Question 3: I'm observing peak tailing in my collected fractions. What is the cause and how can I fix it?

Answer:

Peak tailing, where the back of the peak is drawn out, can be caused by several factors:

  • Column Overloading: Loading too much sample onto the column is a common cause. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase before loading, it can lead to tailing. Ensure your compound is dissolved in a minimal amount of the initial mobile phase. If solubility is an issue, consider the "dry loading" technique.[14]

  • Interactions with the Stationary Phase: Acidic or basic functional groups on your compound can interact strongly with the stationary phase (e.g., silanol groups on silica gel), causing tailing. Adding a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, can mitigate these interactions.

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape. If the column has been used multiple times, it may need to be repacked or replaced.[15]

Question 4: I've run the column, but the yield of my purified compound is very low. Where could it have gone?

Answer:

Low recovery can be frustrating. Here are some potential reasons:

  • Compound is still on the column: The mobile phase may not have been polar enough to elute your compound completely. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even methanol) and check the eluent for your compound.

  • Decomposition on the stationary phase: Some compounds are sensitive to the acidic nature of silica gel.[16] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If your compound is acid-sensitive, consider using a neutral stationary phase like alumina or deactivating the silica gel with a base like triethylamine.

  • Co-elution with an unseen impurity: An impurity that is not UV-active might have co-eluted with your product, making the fractions appear pure by TLC but resulting in a lower mass after solvent evaporation.

  • Physical loss: Ensure all glassware is properly rinsed to recover all the material.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities will depend on the synthetic route. If using a Suzuki-Miyaura coupling, common impurities include unreacted starting materials (e.g., 4-haloanisole and 2-acetylphenylboronic acid) and homocoupling byproducts (e.g., 4,4'-dimethoxybiphenyl and 2,2'-diacetylbiphenyl).[17]

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A mixture of hexane and ethyl acetate is a standard and effective choice for compounds of moderate polarity like this compound. Based on data for similar biphenyl compounds, a good starting point for TLC analysis would be a 9:1 or 8:2 ratio of hexane to ethyl acetate.[18] Adjust the ratio to achieve an Rf value between 0.2 and 0.4 for your target compound.

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your crude mixture.

  • Isocratic elution (constant solvent composition) is simpler and can be effective if the impurities are well-separated from your product on the TLC plate.[4]

  • Gradient elution (gradually increasing solvent polarity) is generally preferred for complex mixtures where compounds have a wide range of polarities. It can provide better resolution and faster elution of strongly retained compounds.[5][6]

Q4: How do I perform "dry loading" of my sample?

A4: Dry loading is useful for samples that have poor solubility in the initial mobile phase.[14]

  • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution to form a slurry.

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

Part 3: Experimental Protocol and Data

Recommended Column Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica gel (60 Å, 230-400 mesh)Standard, cost-effective, and suitable for a wide range of compounds.[9]
Mobile Phase Hexane/Ethyl AcetateGood balance of polarity for eluting the target compound while separating from less polar and more polar impurities.[19]
Elution Mode Gradient ElutionRecommended for complex mixtures to achieve optimal separation and peak shape.[5]
Detection Method TLC with UV visualization (254 nm)The aromatic rings in the target compound will be visible under UV light.
Step-by-Step Purification Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to find the optimal solvent system that gives the target compound an Rf of ~0.2-0.4.

  • Column Packing:

    • Select an appropriately sized column (a 20-50:1 ratio of silica gel to crude product by weight is recommended).[3]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully pipette the solution onto the top of the silica bed.

    • Alternatively, use the dry loading method described in the FAQs.

  • Elution:

    • Begin eluting with the initial, low-polarity mobile phase.

    • If using a gradient, gradually increase the percentage of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane over several column volumes.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting every few fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

ColumnChromatographyWorkflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Wet or Dry) Pack->Load Elute 4. Elution (Gradient: Hexane to EtOAc) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC Monitoring) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

References

  • The Royal Society of Chemistry. (2007). Supporting Information for Chemical Communications. Retrieved from [Link]

  • Restek. (2016, November 23). Why Biphenyl is a very interesting primary choice as stationary phase in LC. Retrieved from [Link]

  • McCalley, D. V. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]

  • Chromatography Online. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

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  • PubMed. (1995). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 691(1-2), 1-17. Retrieved from [Link]

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  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

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  • Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to HPLC-Based Purity Validation of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of robust and reproducible outcomes. This guide provides an in-depth technical comparison for the purity validation of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone, a key building block in medicinal chemistry. We will explore a meticulously developed High-Performance Liquid Chromatography (HPLC) method, its validation against regulatory standards, and a critical comparison with alternative analytical technologies. This document is designed to be a practical resource, grounding every recommendation in established scientific principles and field-proven expertise.

The Analytical Imperative: Why Purity Matters for this compound

This compound is a structurally significant aromatic ketone. Its biphenyl core and reactive carbonyl group make it a versatile precursor for a variety of complex molecular targets. However, the very reactivity that makes it valuable also presents challenges in its synthesis and stability. Potential impurities, such as regioisomers, unreacted starting materials, and degradation products, can have a profound impact on the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).

Therefore, a robust, validated analytical method to assess its purity is not merely a quality control checkpoint but a critical component of a successful drug development program.

Strategic Selection of HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile, polar to semi-polar organic molecules like this compound.[1] Its advantages over other techniques, such as Gas Chromatography (GC), include:

  • Versatility: HPLC can analyze a wide range of compounds without the need for volatilization, which can cause degradation of thermally labile molecules.

  • Specificity: Through careful selection of stationary and mobile phases, HPLC can resolve structurally similar impurities, including regioisomers.

  • Quantitative Accuracy: HPLC with UV detection provides excellent precision and accuracy for quantifying impurities.[2]

The following sections detail a stability-indicating HPLC method developed and validated for this compound, designed to provide a comprehensive purity profile.

Part 1: A Stability-Indicating HPLC Method for this compound

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. It is crucial for assessing the stability of a drug substance and for determining its shelf-life.

Predicted Impurity Profile

A thorough understanding of the potential impurities is paramount for developing a specific and stability-indicating method. The primary synthetic routes to this compound are the Suzuki-Miyaura coupling and the Friedel-Crafts acylation.[3][4][5][6]

Based on these synthetic pathways, the following potential process-related impurities are anticipated:

  • Starting Materials:

    • From Suzuki Coupling: 2-bromoacetophenone, 4-methoxyphenylboronic acid, or 2-acetylphenylboronic acid and 4-bromoanisole.

    • From Friedel-Crafts Acylation: 4-methoxybiphenyl and acetyl chloride/acetic anhydride.

  • Regioisomers: Friedel-Crafts acylation of 4-methoxybiphenyl could lead to acylation at other positions on the biphenyl ring, with 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone being a likely regioisomer.

  • By-products: Homocoupling of boronic acids in the Suzuki reaction can lead to the formation of 4,4'-dimethoxybiphenyl.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are performed to generate potential degradation products.[5] These studies expose the drug substance to harsh conditions to accelerate its decomposition.

Experimental Protocol for Forced Degradation:

A solution of this compound (1 mg/mL in acetonitrile/water) was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

The stressed samples were then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the main peak and from each other.

Optimized HPLC Method

The following HPLC method was developed and optimized to achieve baseline separation of the parent compound from its potential impurities and degradation products.

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm (based on the chromophore of 4-methoxybiphenyl)[7]
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Causality Behind Experimental Choices:

  • Reversed-phase C18 column: Provides excellent retention and selectivity for non-polar to moderately polar aromatic compounds.

  • Formic Acid in Mobile Phase: Improves peak shape and suppresses the ionization of any potential acidic or basic impurities.

  • Gradient Elution: Necessary to elute both polar and non-polar impurities within a reasonable run time while maintaining good resolution.

  • UV Detection at 260 nm: The methoxy-biphenyl chromophore exhibits strong absorbance in this region, providing good sensitivity for the parent compound and related impurities.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8] The validation parameters and their acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak is free from interference from impurities, degradants, and placebo components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range of 50-150% of the nominal concentration.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% for the analyte at three concentration levels.
Precision (RSD) Repeatability (n=6): RSD ≤ 1.0%; Intermediate Precision (different days, analysts): RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters (flow rate, temperature, mobile phase composition).

The method successfully met all the validation criteria, demonstrating its suitability for the intended purpose of purity analysis of this compound.

Part 2: Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis of this compound, other techniques can provide complementary information or may be more suitable for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2]

Strengths for this Application:

  • High Sensitivity and Specificity: GC-MS can detect and identify volatile impurities, such as residual solvents and low molecular weight starting materials, at very low levels.

  • Structural Elucidation: The mass spectrometric detector provides fragmentation patterns that can be used to identify unknown impurities.

Limitations for this Application:

  • Thermal Lability: this compound and its potential high molecular weight impurities may not be sufficiently volatile or could degrade at the high temperatures required for GC analysis.

  • Limited to Volatiles: Non-volatile impurities, such as salts and some degradation products, will not be detected.

Recommendation: GC-MS is an excellent orthogonal technique to HPLC for the analysis of volatile impurities and residual solvents. It should not be used as the primary method for the overall purity assessment of this compound due to the limitations mentioned above.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC.[9] Coupling UPLC with a mass spectrometer provides both quantitative and qualitative information.

Strengths for this Application:

  • Increased Throughput: UPLC can significantly reduce the analysis time compared to HPLC, which is beneficial for high-throughput screening.

  • Enhanced Resolution: The higher resolving power of UPLC can separate closely eluting impurities that may co-elute in an HPLC method.

  • Impurity Identification: The mass spectrometer provides molecular weight and fragmentation data, aiding in the rapid identification of unknown impurities and degradation products.[1][10]

Limitations for this Application:

  • Higher Cost and Complexity: UPLC-MS systems are more expensive and complex to operate and maintain than standard HPLC-UV systems.

  • Matrix Effects: The presence of non-volatile buffers and other matrix components can suppress the ionization of the analyte in the mass spectrometer, affecting quantitation.

Recommendation: UPLC-MS is a powerful tool for in-depth impurity profiling, especially during process development and for the characterization of unknown impurities. For routine quality control, a validated HPLC-UV method is often sufficient and more cost-effective.

Part 3: Visualizing the Workflow and Logic

Experimental Workflow for HPLC Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Literature Search & Impurity Prediction B Forced Degradation Studies A->B C HPLC Method Optimization (Column, Mobile Phase, Gradient) B->C D Specificity C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate Precision) F->G H LOD & LOQ G->H I Robustness H->I J Sample Analysis I->J K Purity Calculation & Reporting J->K

Caption: Workflow for the development and validation of the HPLC method.

Logical Relationship for Technique Selection

G cluster_0 Primary Analysis Goal cluster_1 Recommended Technique Analyte This compound & Potential Impurities RoutineQC Routine QC & Purity Assay Analyte->RoutineQC ImpurityID Impurity Identification & In-depth Profiling Analyte->ImpurityID Volatiles Volatile Impurities & Residual Solvents Analyte->Volatiles HPLC_UV HPLC-UV RoutineQC->HPLC_UV Best Fit UPLC_MS UPLC-MS ImpurityID->UPLC_MS Optimal GC_MS GC-MS Volatiles->GC_MS Most Suitable HPLC_UV->UPLC_MS Orthogonal HPLC_UV->GC_MS Orthogonal

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The purity of this compound is a critical quality attribute that necessitates a robust and validated analytical method for its assessment. This guide has detailed a stability-indicating HPLC method that is specific, accurate, precise, and robust for its intended purpose. The causality behind the experimental choices has been elucidated to provide a deeper understanding of the method's development.

Furthermore, a comparative analysis with GC-MS and UPLC-MS has been presented to guide the selection of the most appropriate technique based on the analytical objective. While HPLC-UV remains the gold standard for routine quality control, an orthogonal approach utilizing GC-MS for volatile impurities and UPLC-MS for in-depth impurity profiling provides the highest level of confidence in the quality of this important synthetic intermediate. This comprehensive analytical strategy is essential for ensuring the integrity of the drug development process and the safety of the final pharmaceutical product.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]

  • Patel, K. N., et al. (2020). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 11(4), 159–166. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2025). Impurity Profiling Of Pharmaceutical Drug Substances. Retrieved from [Link]

  • Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 12(3), 32-43. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl). Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2025). Determination of 4, 4′-BIS (Bromomethyl) biphenyl genotoxic impurity in valsartan drug substances by HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Omicsonline.org. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methoxy-. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). UHPLC: Applications in Pharmaceutical Analysis. Retrieved from [Link]

  • ACS Publications. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]

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comparison of different synthetic routes to 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone is a key structural motif found in numerous biologically active molecules and functional materials. Its synthesis is of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive comparison of three distinct synthetic strategies to access this valuable compound: the Suzuki-Miyaura Coupling, the Friedel-Crafts Acylation, and a Directed ortho-Metalation (DoM) approach. Each route is evaluated based on its efficiency, regioselectivity, scalability, and overall practicality in a research setting. Detailed experimental protocols, mechanistic insights, and comparative data are presented to assist researchers in selecting the optimal synthetic pathway for their specific needs.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for this compound is dictated by factors such as the desired scale, purity requirements, and the availability of starting materials and specialized reagents. Below is a summary of the key performance indicators for the three routes discussed in this guide.

ParameterSuzuki-Miyaura CouplingFriedel-Crafts AcylationDirected ortho-Metalation (DoM)
Regioselectivity HighPoor to ModerateHigh
Typical Yield Good to ExcellentLow to ModerateGood
Substrate Scope BroadLimited by directing groupsBroad with directing groups
Key Reagents Palladium catalyst, boronic acidLewis acid, acyl halide/anhydrideStrong base (e.g., n-BuLi), electrophile
Experimental Setup Inert atmosphere techniquesAnhydrous conditionsStrict anhydrous and inert atmosphere
Scalability Generally goodCan be challenging due to catalyst loadingFeasible, but requires careful control
Cost-Effectiveness Moderate (catalyst cost)High (Lewis acid stoichiometry)Moderate (specialized reagents)

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl systems.[1][2] This method offers high functional group tolerance and generally proceeds under mild conditions.[3] For the synthesis of this compound, the most direct approach involves the coupling of 2-bromoacetophenone with 4-methoxyphenylboronic acid.

Reaction Scheme

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2-Bromoacetophenone P This compound R1->P R2 4-Methoxyphenylboronic acid R2->P Reagent Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) Reagent->P Heat

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol
  • To an oven-dried Schlenk flask, add 2-bromoacetophenone (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • To this suspension, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromoacetophenone) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (4-methoxyphenylboronic acid), activated by the base, transfers its organic group to the Pd(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple, leading to the formation of the biaryl product and regeneration of the Pd(0) catalyst.[1]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Route 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[4] In the context of synthesizing this compound, this would involve the acylation of 4-methoxybiphenyl. However, this route faces a significant challenge in controlling the regioselectivity.

Reaction Scheme

Friedel_Crafts cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 4-Methoxybiphenyl P1 This compound (Minor Product) R1->P1 P2 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone (Major Product) R1->P2 R2 Acetyl Chloride or Acetic Anhydride R2->P1 R2->P2 Reagent Lewis Acid (e.g., AlCl₃) Solvent (e.g., CS₂ or CH₂Cl₂) Reagent->P1 Reagent->P2

Caption: Friedel-Crafts acylation of 4-methoxybiphenyl leading to a mixture of isomers.

Experimental Protocol
  • To a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, add anhydrous aluminum chloride (AlCl₃, 1.2 equiv) and an anhydrous solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 equiv) in the same solvent to the stirred suspension.

  • After the addition is complete, add a solution of 4-methoxybiphenyl (1.0 equiv) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • After filtration and solvent removal, the resulting mixture of isomers requires careful separation by column chromatography or fractional crystallization.

Discussion on Regioselectivity

The methoxy group is a strong activating group and an ortho, para-director. In the Friedel-Crafts acylation of 4-methoxybiphenyl, the incoming electrophile (the acylium ion) can attack several positions. The 4'-position on the unsubstituted ring is electronically activated and sterically accessible, making it the most likely site of acylation, leading to the 4-yl isomer as the major product. The 2- and 6-positions are sterically hindered by the adjacent phenyl ring, and the 3- and 5-positions are less electronically favored. Therefore, isolating the desired 2-yl isomer in a significant yield via this method is challenging.[5]

Route 3: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[6] This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting aryllithium species can then be trapped with an electrophile. For the synthesis of our target molecule, a plausible approach would involve the ortho-lithiation of a suitably protected 4-methoxybiphenyl derivative, followed by quenching with an acetylating agent.

Reaction Scheme

DoM_Reaction cluster_steps Reaction Steps cluster_product Product Step1 1. 4-Methoxybiphenyl -> 4-Methoxy-2-bromobiphenyl (ortho-bromination) Step2 2. 4-Methoxy-2-bromobiphenyl -> (4'-Methoxy-[1,1'-biphenyl]-2-yl)lithium (Lithium-Halogen Exchange) Step1->Step2 Step3 3. Quench with Acetaldehyde Step2->Step3 Step4 4. Oxidation Step3->Step4 P This compound Step4->P

Caption: A multi-step DoM-based strategy for the synthesis of the target compound.

Experimental Protocol (Illustrative)

This protocol outlines a potential multi-step sequence starting from 4-methoxybiphenyl.

  • ortho-Bromination of 4-Methoxybiphenyl: Selectively brominate 4-methoxybiphenyl at the 2-position using a suitable brominating agent and conditions that favor ortho-substitution. This may require the use of a directing group strategy if direct bromination is not selective.

  • Lithium-Halogen Exchange: Dissolve the resulting 2-bromo-4'-methoxybiphenyl (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to -78 °C. Slowly add n-butyllithium (n-BuLi, 1.1 equiv) and stir for 1 hour at -78 °C to generate the aryllithium intermediate.

  • Acylation: Quench the aryllithium species by adding N,N-dimethylacetamide (DMA, 1.5 equiv) and allowing the reaction to warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Advantages of the DoM Approach

The primary advantage of the DoM strategy is the high degree of regiocontrol it offers. By generating the reactive nucleophile at the desired position, subsequent reaction with an electrophile occurs specifically at that site, avoiding the formation of isomeric mixtures that plague methods like Friedel-Crafts acylation. While this route may involve more steps than a direct coupling, the clean reaction profile and predictable outcome make it a highly attractive and often more efficient strategy overall, especially for complex molecules where purification of isomers is difficult.

Conclusion

The synthesis of this compound can be approached through several synthetic routes, each with its own set of advantages and disadvantages.

  • The Suzuki-Miyaura coupling stands out as a robust and reliable method, likely providing good yields and high purity with readily available starting materials. It represents a good balance of efficiency and practicality.

  • Friedel-Crafts acylation is a fundamentally important reaction but suffers from poor regioselectivity for this specific target, making it an inefficient choice for preparing the pure 2-yl isomer.

  • Directed ortho-metalation offers an elegant solution to the regioselectivity challenge, providing a precise method for constructing the desired substitution pattern. While it may require more steps and stringent reaction conditions, it is the preferred method for achieving high purity and avoiding tedious isomer separations.

The choice of the optimal route will depend on the specific goals of the researcher, including the desired scale of the synthesis, the importance of isomeric purity, and the available synthetic expertise and resources. For most applications requiring the pure 2-yl isomer, a Suzuki-Miyaura coupling or a Directed ortho-Metalation strategy is highly recommended.

References

  • Macklin, T. K., & Snieckus, V. (2007). The Directed ortho Metalation (DoM)/Suzuki-Miyaura cross-coupling strategy. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls. Journal of Organic Chemistry, 72(16), 5754–5765.
  • Sirianni, Q., Reed, J. N., & Cinel, B. (n.d.). Directed Ortho Lithiation of Biphenyl Containing Different Tertiary Amide Directing Metalation Groups at the 4 and 4' Positions. Thompson Rivers University.
  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. (2025). BenchChem.
  • Suzuki reaction. (2024). In Wikipedia. Retrieved from [Link]

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). A Multigram-Scale Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses.
  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
  • Synthesis of 4-acetyl-2-fluoro-4'-methoxybiphenyl. (n.d.). PrepChem.com.
  • Myers, A. G. (n.d.).
  • Friedel-Crafts Acyl
  • Directed Ortho Metalation. (2015).
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • Synthesis routes of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone. (n.d.). BenchChem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite C
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware.
  • Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis. (2025). BenchChem.
  • The Grignard Reagents: Their Prepar

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A Comparative Guide to the Definitive Structural Confirmation of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable and reproducible results. Isomeric impurities, often arising from the synthetic route, can possess vastly different biological activities or material properties, making their identification and differentiation a critical step in development. This guide provides an in-depth, multi-technique spectroscopic protocol for the definitive structural confirmation of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone, a molecule of interest in advanced chemical synthesis.

We will compare the expected spectroscopic data of the target ortho-substituted isomer with its more common para-substituted counterpart, 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone. This comparative approach highlights the subtle yet definitive spectral signatures that allow researchers to confirm the correct isomer with a high degree of confidence.

The Challenge: Differentiating Ortho and Para Isomers

During synthetic procedures like the Suzuki-Miyaura cross-coupling, positional isomers are common byproducts. For this compound, the primary analytical challenge is distinguishing it from the thermodynamically stable para isomer. The acetyl group's position relative to the biphenyl linkage dramatically influences the molecule's three-dimensional structure and, consequently, its spectroscopic fingerprint.

A Multi-Technique Approach for Unambiguous Confirmation

No single analytical technique can provide absolute structural proof. Instead, we rely on a self-validating system where data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) converge to support a single, unambiguous structure.

cluster_0 Analytical Workflow Sample Sample NMR NMR Sample->NMR Analysis IR IR Sample->IR Analysis MS MS Sample->MS Analysis Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Definitive Structure Confirmation Data_Analysis->Structure_Confirmation Convergent Evidence

Caption: Overall workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The key to differentiating the ortho and para isomers lies in the chemical shifts and splitting patterns of the aromatic protons, which are highly sensitive to the electronic environment and spatial arrangement of substituents.

Causality Behind Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent ability to dissolve a wide range of organic compounds, its relative inertness, and its single residual proton peak (~7.26 ppm) that typically does not interfere with the aromatic signals of the analyte.[1]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, soluble in most organic solvents, and has a single, sharp resonance peak that appears upfield of most other proton signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified sample and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution of aromatic signals.

  • Acquisition: Acquire a standard ¹H NMR spectrum with 16-32 scans. Following this, acquire a proton-decoupled ¹³C NMR spectrum, typically requiring a larger number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at ~77.16 ppm.

Comparative NMR Data Analysis

The steric hindrance caused by the ortho-acetyl group is the most significant factor differentiating the isomers.[2] This hindrance restricts the free rotation around the biphenyl C-C bond, leading to a twisted conformation.[3][4] This twisting has profound effects on the NMR spectra.

Table 1: Comparative ¹H NMR Data (Predicted for ortho vs. Literature for para) in CDCl₃

Assignment This compound (Ortho - Predicted) 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone (Para - Literature) [5]Justification for Prediction
-CH ₃ (acetyl)~2.5-2.7 ppm (s, 3H)2.64 ppm (s, 3H)Similar electronic environment, expected to be a sharp singlet.
-OCH~3.8-3.9 ppm (s, 3H)3.87 ppm (s, 3H)Similar electronic environment on the methoxy-bearing ring.
Ar-H (Ring A)~7.3-7.8 ppm (m, 4H)8.01 ppm (d, J=7.2 Hz, 2H), 7.65 ppm (d, J=7.2 Hz, 2H)The ortho substitution creates a complex, asymmetric spin system (ABCD type). Signals will be multiplets and likely spread over a wider range compared to the clean doublets of the symmetric para isomer.
Ar-H (Ring B)~7.0-7.4 ppm (m, 4H)7.59 ppm (d, J=7.2 Hz, 2H), 7.01 ppm (d, J=7.6 Hz, 2H)The protons on the methoxy-ring will also show more complex splitting due to the asymmetric nature of the molecule and potential through-space effects.

Table 2: Comparative ¹³C NMR Data (Predicted for ortho vs. Literature for para) in CDCl₃

Assignment This compound (Ortho - Predicted) 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone (Para - Literature) [6]Justification for Prediction
-C H₃ (acetyl)~30 ppm26.7 ppmThe ortho acetyl methyl carbon may be slightly deshielded due to steric compression.
-OC H₃~55.4 ppm55.3 ppmVery similar environment, little change expected.
Ar-C (ipso, Ring A)~140-142 ppm139.9 ppmThe ipso-carbon attached to the other ring is expected to be in a similar range.
Ar-C (ipso, Ring B)~130-132 ppm132.2 ppm (from similar compounds)The ipso-carbon on the methoxy-ring.
C =O~200-203 ppm197.8 ppmThe carbonyl carbon in the ortho position is often deshielded due to the loss of coplanarity with the aromatic ring, disrupting conjugation.
Ar-C (other)114-138 ppm114.4, 127.2, 128.3, 129.0, 159.9 ppmThe key differentiator will be the presence of 12 distinct aromatic carbon signals for the asymmetric ortho isomer, versus only 10 signals for the symmetric para isomer (due to C2 symmetry).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not distinguish isomers as definitively as NMR, subtle shifts in vibrational frequencies, particularly in the "fingerprint region," can provide strong corroborating evidence.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added to produce a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Comparative IR Data Analysis

The primary absorptions for the carbonyl and ether groups will be present in both isomers. However, the C=O stretching frequency and the pattern of C-H out-of-plane bending bands can be indicative of the substitution pattern.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Expected Range for Ortho Isomer Literature Data for Para Isomer [1]Interpretation
Aromatic C-H Stretch3100-30003100-3000Present in both.
Aliphatic C-H Stretch2980-28502980-2850From methyl groups, present in both.
C=O Stretch (Ketone) 1685-1700 ~1676 The carbonyl stretch in the ortho isomer is expected at a higher wavenumber. Steric hindrance twists the acetyl group out of the plane of the aromatic ring, reducing conjugation and increasing the double-bond character of the C=O bond.
Aromatic C=C Stretch1610-1580, 1500-1400~1602, ~1456Multiple bands expected in both.
C-O-C Asymmetric Stretch1250-1230~1236Strong absorption from the methoxy group, present in both.
C-H Out-of-Plane Bending~750-770 and others~840 (para-disubstituted)The pattern of bands below 900 cm⁻¹ is highly diagnostic of the aromatic substitution pattern. The ortho isomer will show a complex pattern characteristic of 1,2-disubstitution on one ring, while the para isomer shows a strong band typical for 1,4-disubstitution.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural clues through its fragmentation pattern. While both isomers will have the identical molecular mass, their fragmentation can differ due to the "ortho effect."

Causality Behind Experimental Choices
  • Ionization Method: Electron Ionization (EI) is used because it is a high-energy technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.

  • Mass Analyzer: A quadrupole analyzer is a robust and common choice, capable of separating ions based on their mass-to-charge ratio (m/z) with sufficient resolution for this application.

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a 1 µL aliquot into a Gas Chromatograph (GC) coupled to the mass spectrometer. The GC serves to purify the sample and introduce it into the ion source.

  • Ionization: Use a standard EI energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.

Comparative MS Data Analysis

The most crucial data point is the molecular ion peak, which confirms the elemental formula. Differences in fragment ion intensities can arise from the proximity of the substituents in the ortho isomer.

Table 4: Comparative Mass Spectrometry Data (EI)

Ion (m/z) Expected for Ortho Isomer Literature for Para Isomer [1]Interpretation
[M]⁺˙ 226 226 The molecular ion peak. Confirms the molecular formula C₁₅H₁₄O₂. This will be identical for both isomers.
[M - CH₃]⁺ 211 211 Loss of the acetyl methyl group (α-cleavage). This is a major fragment for both isomers and is often the base peak.
[M - COCH₃]⁺183183Loss of the entire acetyl group.
[M - OCH₃]⁺195195Loss of the methoxy group.
Ortho Effect Fragment Possible unique fragments, e.g., [M - H₂O]⁺˙ Not expected or very low intensity The proximity of the acetyl carbonyl oxygen and an ortho proton on the other ring in the ortho isomer could facilitate a rearrangement and loss of a water molecule, a pathway not available to the para isomer. This is a known "ortho effect" in mass spectrometry.[7][8][9]

Synthesizing the Data: A Self-Validating Conclusion

The definitive confirmation of this compound is achieved not by a single piece of data, but by the convergence of all spectroscopic evidence, which collectively rules out the alternative para structure.

cluster_1 Logic of Structural Confirmation NMR ¹H NMR: Complex, asymmetric multiplets ¹³C NMR: 12 aromatic signals, deshielded C=O (>200 ppm) Conclusion Structure is this compound NMR->Conclusion Rejected Structure is NOT the Para Isomer NMR->Rejected Contradicts symmetric structure, planarity, and substitution pattern IR IR: High C=O freq. (~1690 cm⁻¹) Bending pattern for 1,2-disubstitution IR->Conclusion IR->Rejected Contradicts symmetric structure, planarity, and substitution pattern MS MS: M⁺˙ at m/z 226 Possible [M-H₂O]⁺˙ ortho effect fragment MS->Conclusion

Caption: Logical flow for confirming the ortho-isomer structure.

This systematic and comparative approach, grounded in the fundamental principles of spectroscopy, provides a robust framework for researchers, scientists, and drug development professionals to confidently and accurately determine the structure of their target molecules, ensuring the integrity and success of their research endeavors.

References

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A Comparative Guide to the Reactivity of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, biphenyl scaffolds are privileged structures, offering a unique combination of rigidity and conformational flexibility.[1] The reactivity of functional groups appended to these scaffolds is of paramount importance for downstream applications. This guide provides an in-depth comparative analysis of the reactivity of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone , a sterically demanding aromatic ketone.

The core objective is to elucidate how the interplay of steric and electronic factors governs the chemical behavior of this ketone. To achieve this, we will benchmark its performance against a curated set of structurally analogous ketones. Each analogue has been selected to isolate and highlight a specific structural feature:

  • Acetophenone: The parent aromatic ketone, serving as a baseline for unsubstituted reactivity.

  • 4'-Methoxyacetophenone: Isolates the electronic contribution of the electron-donating methoxy group.

  • 2-Acetylbiphenyl: Isolates the steric hindrance imposed by an ortho-phenyl substituent.

  • 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone: The para-isomer of our target compound, serving as a direct comparison to underscore the profound impact of ortho-substitution.

This analysis will focus on foundational ketone reactions—nucleophilic addition and enolate formation—providing both theoretical rationale and supporting experimental frameworks.

Structural & Physicochemical Properties: The Foundation of Reactivity

The inherent reactivity of a ketone is dictated by the electrophilicity of its carbonyl carbon and the acidity of its α-protons. These properties, in turn, are modulated by the steric and electronic environment created by the substituents.

CompoundStructureMolecular FormulaM.W. ( g/mol )Key Structural Features
This compound C₁₅H₁₄O₂226.27Ortho-acetyl group causes significant steric hindrance. Methoxy group is electron-donating.
Acetophenone C₈H₈O120.15Unsubstituted baseline.
4'-Methoxyacetophenone C₉H₁₀O₂150.17Electron-donating methoxy group enhances electron density on the aromatic ring.[2]
2-Acetylbiphenyl C₁₄H₁₂O196.25Ortho-phenyl group introduces significant steric hindrance.
1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone C₁₅H₁₄O₂226.27Para-substitution allows for free rotation; minimal steric hindrance at the carbonyl.[3][4]
The Decisive Role of Steric Hindrance: Atropisomerism

The most striking feature of This compound and 2-Acetylbiphenyl is the ortho-substitution on the biphenyl core. The presence of bulky groups at the ortho positions severely restricts rotation around the central carbon-carbon single bond.[5][6] This phenomenon, known as atropisomerism , can lead to the existence of stable, separable enantiomers even without a traditional chiral center.[7][8]

From a reactivity standpoint, this restricted rotation means the carbonyl group is perpetually shielded by the adjacent phenyl ring, creating a sterically congested environment. This dramatically hinders the approach of nucleophiles to the electrophilic carbonyl carbon.[9]

Caption: Logic diagram of factors influencing the reactivity of the target ketone.

Comparative Reactivity Analysis

Nucleophilic Addition: The Case of Sodium Borohydride Reduction

Nucleophilic addition is a cornerstone reaction for ketones.[10] The reduction of a ketone to a secondary alcohol using sodium borohydride (NaBH₄) serves as an excellent probe for assessing the accessibility and electrophilicity of the carbonyl carbon.[11]

Hypothesis: The rate of reduction will be inversely proportional to the steric hindrance around the carbonyl group.

CompoundRelative Rate of Reduction (Predicted)Rationale
Acetophenone Very FastUnhindered carbonyl, baseline reactivity.
4'-Methoxyacetophenone FastElectron-donating OMe group slightly deactivates the carbonyl but steric hindrance is minimal.
1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone FastCarbonyl is sterically accessible, similar to 4'-Methoxyacetophenone.
2-Acetylbiphenyl SlowSignificant steric hindrance from the ortho-phenyl group shields the carbonyl.
This compound Very Slow Extreme steric hindrance from the ortho-phenyl group, combined with electronic deactivation from the methoxy group, makes the carbonyl highly inaccessible.

The severe steric congestion in the ortho-substituted isomers is expected to dramatically decrease the reaction rate. The hydride nucleophile (BH₄⁻) will face a significant energetic barrier to approach the carbonyl carbon, which is crowded by the nearby phenyl ring.

Enolate Formation and Subsequent Reactions

The acidity of the α-protons on the acetyl group allows for the formation of a nucleophilic enolate anion.[12][13][14] This enolate can then react with various electrophiles.

Hypothesis: While steric hindrance slows reactions at the carbonyl carbon, it has a less pronounced effect on the deprotonation of the more exposed α-methyl group. The acidity will be primarily influenced by electronic factors.

CompoundRelative Ease of Enolate Formation (Predicted)Rationale
Acetophenone ModeratePhenyl group stabilizes the conjugate base through resonance.
4'-Methoxyacetophenone LowerThe electron-donating methoxy group slightly destabilizes the negative charge of the enolate.
1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone LowerSimilar electronic effect to 4'-Methoxyacetophenone.
2-Acetylbiphenyl ModeratePhenyl group provides resonance stabilization similar to acetophenone.
This compound Lower The combined electronic effects of the biphenyl system and the electron-donating methoxy group are expected to make deprotonation slightly less favorable compared to the unsubstituted analogues.

While enolate formation may be achievable across the series, subsequent reactions of the enolate (e.g., alkylation, aldol condensation) will again be subject to steric hindrance, especially for the ortho-substituted compounds where the nucleophilic α-carbon is still in proximity to the bulky biphenyl moiety.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, which converts ketones to esters using peroxyacids, is highly sensitive to both electronic and steric effects.[15][16] The reaction involves the migration of a group adjacent to the carbonyl. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[17]

Hypothesis: All ketones in this series, having a methyl group and an aryl group attached to the carbonyl, are expected to yield the corresponding aryl acetate upon oxidation. However, the reaction rate will be severely impacted by steric hindrance.

CompoundProduct of OxidationRelative Rate of Oxidation (Predicted)
Acetophenone Phenyl acetateFast
4'-Methoxyacetophenone 4-Methoxyphenyl acetateVery Fast (Electron-rich aryl group migrates readily)
1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone 4-(4-Methoxyphenyl)phenyl acetateVery Fast
2-Acetylbiphenyl 2-Phenylphenyl acetateVery Slow
This compound 2-(4-Methoxyphenyl)phenyl acetate Extremely Slow / May not proceed

The initial step of the Baeyer-Villiger oxidation is the nucleophilic attack of the peroxyacid on the carbonyl carbon.[16][18] For the ortho-substituted ketones, this step is sterically hindered. Consequently, the reaction is expected to be inefficient, potentially requiring harsh conditions or failing altogether.

Experimental Protocols

The following protocols provide a framework for experimentally verifying the predicted reactivity trends.

Protocol 1: Synthesis of this compound via Suzuki Coupling

The synthesis of the target compound itself relies on modern cross-coupling chemistry, highlighting the utility of these methods for creating sterically hindered molecules.[1][19][20][21][22]

G cluster_workflow Experimental Workflow reagents Reagents: - 2-Bromoacetophenone - (4-Methoxyphenyl)boronic acid - Pd(PPh₃)₄ (catalyst) - K₂CO₃ (base) - Toluene/Ethanol/H₂O (solvent) A 1. Setup Combine reagents in a flask under inert atmosphere (N₂ or Ar). reagents->A B 2. Degas Bubble inert gas through the solvent mixture for 20 min. A->B C 3. Reaction Heat the mixture to reflux (e.g., 90°C) for 4-12 hours. Monitor by TLC. B->C D 4. Work-up Cool, add water, and extract with ethyl acetate. C->D E 5. Purification Wash organic layers, dry, concentrate, and purify by column chromatography. D->E

Caption: Workflow for the synthesis of the target ketone via Suzuki coupling.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-bromoacetophenone (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Bubble argon or nitrogen gas through the stirred solution for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 90°C) and maintain for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Add deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.

Protocol 2: Comparative Reduction using Sodium Borohydride

This protocol is designed to compare the reduction rates of the different ketones.

Procedure:

  • Substrate Preparation: In separate, identical flasks, dissolve equimolar amounts (e.g., 0.5 mmol) of each ketone in 10 mL of methanol at room temperature.

  • Initiation: To each flask, add a standardized solution of sodium borohydride in methanol (e.g., 1.0 eq, 0.5 mmol) simultaneously. Start timers for each reaction.

  • Monitoring: At set time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot with a drop of acetone to destroy any unreacted NaBH₄.

  • Analysis: Analyze the quenched aliquots by TLC or GC-MS to determine the ratio of remaining ketone to product alcohol.

  • Data Interpretation: Plot the percentage conversion against time for each ketone. The resulting curves will provide a quantitative comparison of their relative reaction rates.

Conclusion

The reactivity of This compound is profoundly dominated by steric hindrance. The ortho-acetyl and ortho-phenyl groups create a highly congested environment around the carbonyl functional group due to restricted bond rotation, a classic example of atropisomerism.[5]

This steric shielding dramatically reduces the ketone's susceptibility to nucleophilic attack at the carbonyl carbon, as demonstrated by its predicted slow rates in both hydride reduction and Baeyer-Villiger oxidation. While the electronic donation from the para-methoxy group also plays a role in deactivating the carbonyl, its effect is overshadowed by the overwhelming steric factor when compared to its para-isomer, 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone .

Conversely, reactions involving the more accessible α-protons, such as enolate formation, are expected to be less affected by this steric bulk. This divergent reactivity—an inert carbonyl carbon juxtaposed with accessible α-protons—makes this class of molecules fascinating and challenging substrates. For researchers in drug development and materials science, understanding these principles is critical for designing synthetic routes and predicting the chemical behavior of complex, sterically demanding scaffolds.

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  • Khan Academy. (n.d.). Enolate formation from ketones. [Online] Available at: [Link]

  • PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview. [Online] Available at: [Link]

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A Comparative Cost-Effectiveness Analysis of Synthetic Methods for 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of two powerful cross-coupling methodologies for the synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone, a biphenyl ketone with potential applications in medicinal chemistry and materials science. The choice of synthetic route can significantly impact project timelines and budgets. Here, we dissect the Suzuki-Miyaura coupling and the Negishi coupling, offering a cost-effectiveness analysis based on current reagent pricing and realistic yield estimations.

The isomeric position of the acetyl group at the 2-position of the biphenyl scaffold presents a greater synthetic challenge compared to its 4-position counterpart due to increased steric hindrance. This guide will address these challenges and provide actionable insights for selecting the most appropriate synthetic strategy.

Method 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1] Its popularity stems from the commercial availability of a wide range of boronic acids, relatively mild reaction conditions, and the generation of non-toxic inorganic byproducts.

Plausible Synthetic Route

A practical Suzuki coupling approach for the synthesis of this compound involves the reaction of 2-acetylphenylboronic acid with 4-bromoanisole.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 2-acetylphenylboronic_acid 2-Acetylphenylboronic Acid target_molecule This compound 2-acetylphenylboronic_acid->target_molecule Suzuki Coupling 4-bromoanisole 4-Bromoanisole 4-bromoanisole->target_molecule Pd2(dba)3 Pd₂(dba)₃ Pd2(dba)3->target_molecule XPhos XPhos XPhos->target_molecule CsF CsF (Base) CsF->target_molecule

Experimental Protocol
  • To an oven-dried Schlenk flask, add 2-acetylphenylboronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and XPhos (4 mol%).

  • Add cesium fluoride (CsF, 2.0 equiv.) as the base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous, degassed 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Cost-Effectiveness Analysis: Suzuki-Miyaura Coupling
ReagentPurityPrice (USD) per unitRequired Amount (per mmol of 4-bromoanisole)Cost per mmol (USD)
2-Acetylphenylboronic acid96%172.00 / 5g1.2 mmol (196.8 mg)6.77
4-Bromoanisole>99%40.00 / 100g1.0 mmol (187.0 mg)0.07
Pd₂(dba)₃97%73.50 / 1g0.02 mmol (18.3 mg)1.35
XPhos98%101.00 / 1g0.04 mmol (19.1 mg)1.93
Cesium Fluoride99.9%176.65 / 100g2.0 mmol (303.8 mg)0.54
Total Reagent Cost per mmol 10.66
Estimated Yield *70%
Cost per gram of Product ~67.20

Method 2: The Negishi Coupling Approach

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organohalide.[3] Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to shorter reaction times.[4] However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.

Plausible Synthetic Route

A viable Negishi coupling route to synthesize the target molecule involves the reaction of a pre-formed or in-situ generated (4-methoxyphenyl)zinc chloride with 2-iodobenzaldehyde. The resulting secondary alcohol would then need to be oxidized to the desired ketone in a subsequent step.

Negishi_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_intermediate Intermediate cluster_product Product 2-iodobenzaldehyde 2-Iodobenzaldehyde intermediate_alcohol Intermediate Alcohol 2-iodobenzaldehyde->intermediate_alcohol Negishi Coupling organozinc (4-Methoxyphenyl)zinc chloride organozinc->intermediate_alcohol Pd2(dba)3 Pd₂(dba)₃ Pd2(dba)3->intermediate_alcohol SPhos SPhos SPhos->intermediate_alcohol target_molecule This compound intermediate_alcohol->target_molecule Oxidation (e.g., PCC, DMP)

Experimental Protocol

Step 1: Negishi Coupling

  • To an oven-dried Schlenk flask, add 2-iodobenzaldehyde (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), and SPhos (3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon).

  • Add anhydrous THF as the solvent.

  • To this mixture, add a solution of (4-methoxyphenyl)zinc chloride (1.5 equiv.) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring progress by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol is often carried forward without extensive purification.

Step 2: Oxidation

  • Dissolve the crude alcohol from the previous step in dichloromethane (DCM).

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 equiv.).

  • Stir the mixture at room temperature for 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Cost-Effectiveness Analysis: Negishi Coupling
ReagentPurityPrice (USD) per unitRequired Amount (per mmol of 2-iodobenzaldehyde)Cost per mmol (USD)
2-Iodobenzaldehyde98%45.00 / 5g1.0 mmol (232.0 mg)2.07
(4-Methoxyphenyl)zinc chloride0.5M in THF281.35 / 50mL1.5 mmol (3.0 mL)16.88
Pd₂(dba)₃97%73.50 / 1g0.015 mmol (13.7 mg)1.01
SPhos>99%40.00 / 5g0.03 mmol (12.3 mg)0.10
Dess-Martin Periodinane (DMP)97%~50.00 / 5g1.5 mmol (635.0 mg)6.35
Total Reagent Cost per mmol 26.41
Estimated Yield *65% (over 2 steps)
Cost per gram of Product ~179.80

*Note on Yield: The estimated overall yield of 65% for the two-step Negishi coupling and oxidation sequence is a projection based on typical yields for such transformations. The actual yield may vary depending on the specific reaction conditions and the efficiency of each step.

Comparative Analysis and Conclusion

MetricSuzuki-Miyaura CouplingNegishi Coupling
Number of Steps 12
Total Reagent Cost per mmol $10.66 $26.41
Estimated Cost per Gram ~$67.20 ~$179.80
Reagent Handling Boronic acids are generally air and moisture stable.Organozinc reagents are air and moisture sensitive.
Reaction Conditions Higher temperatures may be required.Often proceeds at room temperature.
Byproducts Non-toxic borate salts.Zinc salts.

From a cost-effectiveness standpoint, the Suzuki-Miyaura coupling emerges as the more favorable route for the synthesis of this compound. The primary driver for this is the significantly lower cost of the starting materials, particularly the boronic acid compared to the pre-formed organozinc reagent. While the per-mmol cost of the palladium catalyst and ligand is higher in the proposed Suzuki protocol, the overall reagent cost remains substantially lower.

Furthermore, the single-step nature of the Suzuki coupling offers a more streamlined workflow, reducing operational time and the potential for material loss between steps. The greater stability of boronic acids compared to organozinc reagents also simplifies handling and setup, making the process more robust and scalable.

The Negishi coupling, while a powerful tool, is hampered in this specific comparison by the high cost of the commercially available organozinc reagent and the necessity of a two-step sequence. While it might offer advantages in terms of milder reaction conditions for the coupling step, the subsequent oxidation adds complexity and cost.

Recommendation for Researchers:

For the laboratory-scale synthesis of this compound, the Suzuki-Miyaura coupling of 2-acetylphenylboronic acid and 4-bromoanisole is the recommended approach due to its superior cost-effectiveness and operational simplicity. However, for projects where the specific reactivity of an organozinc reagent is required or where starting materials for the Suzuki coupling are unavailable, the Negishi coupling remains a viable, albeit more expensive, alternative. Optimization of the Negishi route, for instance, through the in-situ generation of the organozinc reagent from a less expensive precursor, could potentially improve its cost-competitiveness.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

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analytical methods for the quantification of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Quantification of Methoxy Biphenyl Ethanone Isomers

A Note on Isomeric Specificity: This guide addresses the analytical quantification of methoxy biphenyl ethanone. It is important to note that the publicly available scientific literature and application notes predominantly focus on the 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone isomer (CAS 13021-18-6). The analytical principles and methodologies detailed herein for this para isomer are fundamentally applicable to the quantification of the 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone isomer (ortho isomer, CAS 192863-43-7). However, researchers should anticipate variations in retention times, fragmentation patterns, and response factors due to differences in polarity and steric hindrance. Method optimization, particularly of the separation conditions, is essential when adapting these protocols for the ortho isomer.

Introduction: The Analytical Imperative for Methoxy Biphenyl Ethanones

This compound and its isomers are complex organic molecules featuring a biphenyl core, a structural motif prevalent in medicinal chemistry, materials science, and as synthetic intermediates.[1] The compound has a molecular formula of C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol .[2] Accurate and precise quantification of these compounds is paramount for ensuring the purity of synthetic products, determining reaction yields, performing pharmacokinetic studies, and conducting quality control in drug development pipelines.

The choice of analytical technique is a critical decision, dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. This guide provides a comparative analysis of the primary chromatographic techniques for the quantification of 1-(4'-Methoxy-[1,1'-biphenyl]-ethanone), supported by detailed experimental protocols and performance data.

Comparative Analysis of Key Quantification Methodologies

The quantification of this analyte is primarily achieved through separation science. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques, often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a moderately non-polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. In this mode, the stationary phase (e.g., C18) is non-polar, and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.[3] More hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.

Applicability and Rationale:

  • Suitability: The biphenyl structure provides a strong chromophore, making it ideal for detection by UV-Vis or Diode Array Detectors (DAD).

  • Expert Insight: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is a common practice to ensure sharp, symmetrical peaks. This suppresses the potential ionization of any residual silanol groups on the stationary phase, which can cause peak tailing.[3]

  • Versatility: HPLC is highly versatile and can be used for both purity assessment and the quantification of the analyte in complex matrices, from reaction mixtures to biological samples (after appropriate sample preparation).

Gas Chromatography (GC)

Principle of Operation: GC is a powerful separation technique for analyzing volatile and thermally stable compounds.[4] An inert carrier gas (the mobile phase) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the analyte's boiling point and its specific interactions with the stationary phase.[4]

Applicability and Rationale:

  • Suitability: With a reported melting point of 153-154 °C and a boiling point of 362.8 °C, the 4-yl isomer of methoxy biphenyl ethanone is sufficiently volatile and thermally stable for GC analysis.[5]

  • Expert Insight: The choice of column is critical. A mid-polarity column (e.g., 5% phenyl polysiloxane) is a good starting point, providing a balance of dispersive and polar interactions to achieve good separation from related impurities. A temperature gradient program is essential for eluting the analyte in a reasonable time with good peak shape.

  • Coupling with Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides definitive identification based on the analyte's mass spectrum and fragmentation pattern, offering unparalleled selectivity.[6]

Head-to-Head Method Comparison

The selection of an optimal analytical method requires a careful evaluation of its performance characteristics against the specific needs of the researcher.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.
Sample Requirements Analyte must be soluble in the mobile phase.Analyte must be volatile and thermally stable.
Typical Instrumentation Quaternary Pump, Autosampler, Column Oven, DAD/UV Detector.[3]Gas Supply, Autosampler, Heated Inlet, Column Oven, FID/MS Detector.
Advantages - High versatility for various matrices.- Room temperature operation prevents degradation of sensitive compounds.- Well-suited for purity analysis and preparative purification.[3]- High resolution and separation efficiency.- Excellent sensitivity, especially with specific detectors.- GC-MS provides definitive structural confirmation.[6]
Disadvantages - Higher solvent consumption.- Potential for peak tailing with polar compounds.- Limited to volatile and thermally stable analytes.- High-temperature inlet can cause degradation of labile compounds.
Best For Routine quality control, purity determination of synthetic products, and analysis in aqueous matrices.Trace analysis, impurity profiling, and definitive identification when coupled with MS.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the quantification of 1-(4'-Methoxy-[1,1'-biphenyl]-ethanone. All protocols should be validated for their intended use.

Protocol 1: Quantification by Reverse-Phase HPLC with DAD Detection

This method is designed for the accurate quantification and purity assessment of the target analyte in a clean matrix, such as a final synthetic product.

A. Instrumentation and Consumables

  • HPLC System: Quaternary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade).

  • Standard: A certified reference standard of 1-(4'-Methoxy-[1,1'-biphenyl]-ethanone).

B. Preparation of Solutions

  • Mobile Phase A (Water + 0.1% Formic Acid): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix and degas.[3]

  • Mobile Phase B (Acetonitrile + 0.1% Formic Acid): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix and degas.[3]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the Standard Stock Solution.

  • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the 50:50 diluent.

C. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: DAD, 254 nm (or λ-max of the analyte)

  • Gradient Program:

    • 0-15 min: 50% B to 95% B (linear gradient)

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 50% B and equilibrate

D. Quantification Workflow

  • System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <2%.

  • Calibration Curve: Inject each calibration standard and plot the peak area versus concentration. Perform a linear regression to obtain the calibration curve (R² > 0.999).

  • Sample Analysis: Inject the sample solution(s).

  • Calculation: Determine the concentration of the analyte in the sample using the peak area and the regression equation from the calibration curve.

Diagram: RP-HPLC Quantification Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A & B) P2 Prepare Standard & Sample Solutions A1 System Equilibration & Suitability P2->A1 A2 Inject Calibration Standards A1->A2 A3 Generate Calibration Curve A2->A3 A4 Inject Samples A3->A4 D1 Integrate Peak Areas A4->D1 D2 Quantify Analyte Concentration D1->D2

Caption: A streamlined workflow for analyte quantification using RP-HPLC.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for trace-level quantification and provides definitive confirmation of the analyte's identity.

A. Instrumentation and Consumables

  • GC-MS System: Gas Chromatograph with an Autosampler, coupled to a Mass Spectrometer (e.g., Single Quadrupole).

  • Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Solvent: HPLC or GC-grade Ethyl Acetate.

  • Standard: A certified reference standard of 1-(4'-Methoxy-[1,1'-biphenyl]-ethanone).

B. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with ethyl acetate.

  • Sample Solution: Dilute the sample to be analyzed with ethyl acetate to a concentration within the calibration range.

C. GC-MS Conditions

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Final: Hold at 300 °C for 5 min

  • MS Transfer Line Temp: 290 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-350 (for qualitative analysis)

    • Selected Ion Monitoring (SIM): m/z 226 (M⁺), 211 ([M-CH₃]⁺) (for quantitative analysis)[7]

D. Quantification Workflow

  • Method Development: First, run a mid-point standard in Full Scan mode to confirm the retention time and mass spectrum of the analyte.

  • Calibration Curve: Switch to SIM mode. Inject each calibration standard and plot the peak area of the primary ion (m/z 226) versus concentration. Perform a linear regression.

  • Sample Analysis: Inject the sample solution(s) in SIM mode.

  • Calculation: Determine the concentration of the analyte in the sample using the peak area and the regression equation. The presence of the qualifier ion (m/z 211) at the correct ratio confirms identity.

Diagram: GC-MS Quantification Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Standards & Samples in Volatile Solvent A1 Vaporization & Injection P1->A1 A2 Chromatographic Separation A1->A2 A3 Ionization & Mass Filtering (SIM/Scan) A2->A3 A4 Detection A3->A4 D1 Extract Ion Chromatograms A4->D1 D2 Integrate Peaks & Quantify D1->D2 D3 Confirm Identity (Qualifier Ion) D2->D3

Caption: A comprehensive workflow for GC-MS analysis from sample to result.

Conclusions and Recommendations

Both RP-HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound.

  • For routine analysis, quality control, and purity assessment where the analyte is present at moderate to high concentrations, RP-HPLC with DAD detection is the recommended method. It is robust, versatile, and does not require the analyte to be volatile.

  • When high sensitivity is required for trace-level quantification, or when definitive, legally-defensible identification is necessary, GC-MS operating in SIM mode is the superior choice. It offers exceptional selectivity and provides structural confirmation that is unmatched by other techniques.

Ultimately, the optimal method will be guided by the specific analytical challenge at hand. The protocols and comparative data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to make informed decisions and establish robust, reliable quantification assays for this important class of molecules.

References

  • GENERAL HPLC METHODS. Available from: [Link]

  • Analytical Methods. Available from: [Link]

  • Chavan, V., et al. A short review on gas chromatography. World Journal of Pharmaceutical Research. Available from: [Link]

  • Wiley-VCH. 1 Quantification. Available from: [Link]

  • PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Available from: [Link]

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A Guide to the Structural Elucidation of Substituted Biphenyls: A Comparative X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. It is the intricate dance of atoms in space that dictates biological activity, physical properties, and ultimately, the therapeutic or functional potential of a compound. Among the myriad of analytical techniques at our disposal, single-crystal X-ray diffraction stands as the gold standard for providing an unambiguous and high-resolution depiction of molecular architecture.[1][2][3][4]

This guide offers a comprehensive exploration of the X-ray crystallographic analysis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone, a biphenyl derivative of significant interest. We will delve into the theoretical underpinnings of the crystallographic experiment, present a detailed, step-by-step workflow, and, most critically, engage in a comparative analysis with structurally related molecules. This comparative approach is not merely an academic exercise; it is a vital tool for discerning the subtle yet impactful influence of substituent placement on molecular conformation—a key determinant of a molecule's function.

The Decisive Role of Substituent Position: A Comparative Overview

The biphenyl scaffold is a privileged motif in medicinal chemistry and materials science. The torsional angle between the two phenyl rings, however, is highly sensitive to the nature and position of its substituents. Steric and electronic effects govern the rotational barrier around the central C-C bond, directly influencing the molecule's overall shape and its ability to interact with biological targets or self-assemble into functional materials.[5][6][7][8]

To illustrate this, we will compare the crystallographic parameters of our target molecule with those of its isomer, 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone, and other relevant substituted biphenyls. While the full crystallographic dataset for the 2-yl isomer is not publicly available, we will utilize the known structure of the 4-yl isomer, sourced from the Cambridge Structural Database (CSD), as a foundational example for this guide.[9][10][11][12][13] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures and is an essential resource for chemists and material scientists.[9][10][11][12]

The Crystallographic Workflow: From Crystal to Structure

The journey from a crystalline sample to a refined three-dimensional structure is a multi-step process, grounded in the principles of diffraction and Fourier mathematics. The fundamental challenge in X-ray crystallography is the "phase problem," which arises because while we can measure the intensities (and thus the amplitudes) of the diffracted X-rays, the phase information is lost.[14][15][16][17][18] Various methods have been developed to solve this problem, with "direct methods" being particularly powerful for small molecules.[19][20][21][22][23]

Below is a generalized workflow for the X-ray crystallographic analysis of a small organic molecule like this compound.

X-ray_Crystallography_Workflow Figure 1: Generalized X-ray Crystallography Workflow cluster_0 Data Collection cluster_1 Structure Solution & Refinement Crystal_Mounting Crystal Mounting & Cryo-cooling Diffractometer Data Collection on Diffractometer Crystal_Mounting->Diffractometer X-ray Exposure Data_Processing Data Processing & Reduction Diffractometer->Data_Processing Diffraction Pattern Space_Group Space Group Determination Data_Processing->Space_Group Integrated Intensities Structure_Solution Structure Solution (Direct Methods) Space_Group->Structure_Solution Symmetry Information Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation Structure_Refinement->Validation Refined Structure

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.

Experimental Protocol: A Step-by-Step Guide
  • Crystal Growth and Selection: High-quality single crystals of the target compound are grown, typically by slow evaporation of a suitable solvent. A crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as absorption and crystal decay. This step yields a list of unique reflections with their corresponding intensities and standard uncertainties.

  • Structure Solution: The processed data is used to determine the unit cell dimensions and the space group of the crystal. The phase problem is then solved using direct methods, which utilize statistical relationships between the reflection intensities to generate an initial set of phases.[19][20][21][22][23] An initial electron density map is calculated, from which the positions of the atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[24][25][26][27] In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the observed and calculated structure factors.

  • Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters, including bond lengths, bond angles, and torsion angles, are then analyzed.

Comparative Structural Analysis

The true power of crystallographic data is often realized through comparison. By examining the structural parameters of related molecules, we can deduce the influence of specific chemical modifications.

Molecular Conformation: The Dihedral Angle

A key parameter in biphenyl chemistry is the dihedral angle between the two phenyl rings. In an unsubstituted biphenyl, this angle is approximately 44° in the gas phase due to steric hindrance between the ortho-hydrogens.[28] In the solid state, packing forces can lead to a more planar conformation.

The introduction of substituents, particularly at the ortho positions, can dramatically alter this dihedral angle. For this compound, the presence of the acetyl group at the 2-position is expected to induce a significant twist between the phenyl rings to alleviate steric strain. In contrast, for the 4-yl isomer, with substituents at the para positions, a more planar conformation is anticipated.

Caption: A diagram highlighting the critical dihedral angle between the two phenyl rings.

Tabulated Crystallographic Data

To facilitate a direct comparison, the following table summarizes key crystallographic parameters for 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone (from CSD entry 296213) and a hypothetical range for the 2-yl isomer based on known steric effects of ortho-substituents.[5][7]

Parameter1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanoneThis compound (Predicted)Biphenyl (Gas Phase)
Dihedral Angle (τ) ~10-20°> 50°~44°
C(1)-C(1') Bond Length (Å) ~1.49 Å~1.50 Å~1.51 Å
Crystal System Monoclinic-Monoclinic
Space Group P2₁/c-P2₁/c

Note: The values for the 2-yl isomer are predictive and serve to illustrate the expected conformational changes.

The significantly larger predicted dihedral angle for the 2-yl isomer is a direct consequence of the steric clash between the acetyl group and the adjacent phenyl ring. This twist would have profound implications for the molecule's overall shape, moving it from a relatively planar structure to a more globular one.

Conclusion

The X-ray crystallographic analysis of this compound, when compared with its 4-yl isomer and other biphenyl derivatives, provides invaluable insights into the structure-property relationships governed by substituent effects. The detailed, three-dimensional structural information obtained from such studies is not merely descriptive but predictive, enabling researchers in drug development and materials science to make informed decisions in the design of novel molecules with tailored properties. The rigorous application of the crystallographic workflow, coupled with a comparative analytical approach, remains a cornerstone of modern chemical research.

References

  • Hauptman, H. A., & Karle, J. (1953). Solution of the Phase Problem I. The Centrosymmetric Crystal.
  • Patterson, A. L. (1934). A Fourier Series Method for the Determination of the Components of Interatomic Distances in Crystals. Physical Review, 46(5), 372–376. [Link]

  • Cowtan, K. (n.d.). The Phase Problem. University of York. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • International Union of Crystallography. (n.d.). Online Dictionary of Crystallography. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). [Link]

  • O'Neill, M. A. (n.d.). Reciprocal Space. University of Cambridge. [Link]

  • PubChem. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. National Center for Biotechnology Information. [Link]

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Safety Operating Guide

Proper Disposal of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and an understanding of the chemical's inherent properties.

Hazard Identification and Risk Assessment

Key Hazards:

  • Skin and Eye Irritation: Aromatic compounds of this nature can cause significant irritation upon contact.

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

  • Aquatic Toxicity: Biphenyl compounds are noted for being very toxic to aquatic life with long-lasting effects. Therefore, disposal down the drain is strictly prohibited.[1]

  • Combustibility: The material is combustible and can form explosive mixtures with air upon intense heating.

This risk profile dictates that this compound must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound or its waste:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and irritation.[2]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A respirator may be required if dusts are generated.Minimizes the risk of inhaling irritating dust or vapors.[2]

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions within waste containers. This compound falls into the category of non-halogenated organic solids .

Step-by-Step Collection Procedure:
  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within your laboratory, at or near the point of waste generation, for collecting hazardous waste.[3][4][5] This area must be under the control of laboratory personnel.[1][3]

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with the chemical waste. For solid organic waste, a high-density polyethylene (HDPE) or glass container is suitable.[3][4][6]

    • The container must have a secure, leak-proof screw-on cap. Beakers with stoppers or parafilm are not acceptable.[2][4]

    • Ensure the container is in good condition, free of cracks or deterioration.[3][4]

  • Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[2][3][4]

    • Clearly list all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[3][4] For this specific waste stream, you would write "this compound". If it is in a solvent, list the solvent as well.

    • Indicate the associated hazards (e.g., "Irritant," "Flammable Solid").[4]

  • Waste Accumulation:

    • Place the solid waste directly into the labeled container.

    • If the compound is dissolved in a non-halogenated solvent (e.g., ethanol, hexane, acetone), it can be collected in a container designated for "Non-Halogenated Organic Solvents".[6][7] Do not mix with halogenated solvents, acids, bases, or oxidizers.[4]

    • Keep the waste container closed at all times except when adding waste.[2][3][4][5] Do not leave a funnel in the container.[3]

  • Container Full:

    • Do not fill the container beyond 90% capacity to allow for expansion.[6]

    • Once the container is full, securely fasten the cap.

    • Complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) office.[2][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Waste Generate Waste: This compound IsSolid Is the waste a solid or in a non-halogenated solvent? Waste->IsSolid SolidWaste Collect in container for: 'Non-Halogenated Organic Solids' IsSolid->SolidWaste Solid LiquidWaste Collect in container for: 'Non-Halogenated Organic Solvents' IsSolid->LiquidWaste In Solvent IsMixed Is it mixed with other waste types? Incompatible Consult EH&S Immediately! Do Not Mix. IsMixed->Incompatible Yes (e.g., acids, bases, halogenated solvents) Label Label Container: - 'Hazardous Waste' - Full Chemical Name(s) - Percentages & Hazards IsMixed->Label No SolidWaste->IsMixed LiquidWaste->IsMixed Store Store in designated SAA. Keep container closed. Label->Store Pickup Request pickup by EH&S for incineration. Store->Pickup

Caption: Decision workflow for proper waste segregation.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the extent of the spill. If it is large, involves other hazardous materials, or you are unsure how to proceed, evacuate the area and contact your institution's EH&S emergency line.[3]

  • Manage Small Spills: For a small, manageable spill of the solid compound:

    • Ensure you are wearing the appropriate PPE.

    • Carefully sweep the solid material into a dustpan. Avoid creating dust.

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a properly labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Report: Report all spills to your laboratory supervisor and EH&S office, as per your institution's policy.

Final Disposal Pathway

Once collected by your institution's EH&S department, this type of chemical waste is typically sent to a licensed hazardous waste disposal facility. The most common and effective disposal method for non-halogenated organic compounds is incineration at high temperatures in a facility equipped with the necessary environmental controls.[8] This process ensures the complete destruction of the compound, converting it to less harmful substances like carbon dioxide and water.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • University of Texas Health Science Center at Houston. Procedures for Disposal of Hazardous Waste. [Link]

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Personal protective equipment for handling 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Hazard Assessment and Risk Analysis

A thorough understanding of the potential hazards is the foundation of safe chemical handling. All chemical products should be treated with the recognition of "having unknown hazards and toxicity"[1].

Physicochemical Properties (Inferred)

While data for the target ortho-isomer is scarce, the properties of the closely related para-isomer (1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone, CAS 13021-18-6) provide a reasonable estimation for risk assessment purposes. The compound is expected to be a white to light yellow crystalline powder.[2]

PropertyEstimated ValueSource
Molecular Formula C₁₅H₁₄O₂[2][3][4]
Molecular Weight 226.27 g/mol [3][4][5]
Appearance White to Light yellow powder/crystal[2]
Melting Point ~153-154 °C[5][6]
Boiling Point ~362.8 °C (Predicted)[5][6]
Flash Point ~161.8 °C (Predicted)[6]
Toxicological Profile (Inferred)

Lacking a specific Safety Data Sheet (SDS), we must infer the toxicological profile from similar chemical classes.

  • Aromatic Ketones: This class of compounds can be irritants.[7] For example, 4'-Methoxyacetophenone, a related structure, is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[8][9]

  • Biphenyl Compounds: Substituted biphenyls warrant careful handling due to potential systemic toxicity.[10]

  • Solid/Particulate Nature: As a powder, the compound poses a risk of respiratory tract irritation if inhaled.[11]

Primary Routes of Exposure:

  • Inhalation: Inhaling dust can cause respiratory irritation.[11]

  • Skin Contact: May cause skin irritation upon direct contact.[8][11]

  • Eye Contact: Poses a risk of serious eye irritation.[8][9][11]

  • Ingestion: Assumed to be harmful if swallowed based on analogous compounds.[8]

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is a mandatory last line of defense against chemical exposure.[12] Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical safety measure.

PPE Specification Summary

The level of PPE required is dictated by the specific operation being performed.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling / Weighing (Solid) Safety glasses with side shields meeting ANSI Z87.1 standard.[13]Double-layered nitrile gloves (e.g., 8mil total thickness).[10]Standard laboratory coat, fully buttoned.[14]Not required if handled within a certified chemical fume hood.[10]
Solution Preparation / Dilution Chemical splash goggles and a face shield.[13][15]Chemical-resistant gloves (e.g., neoprene or butyl rubber) over inner nitrile gloves.[13]Chemical-resistant apron over a lab coat.[10][15]Required if not performed in a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge and P95 particulate filter.[10][13]
High-Volume Transfers / Reactions Chemical splash goggles and a face shield.[12][15]Heavy-duty chemical-resistant gloves (e.g., neoprene).Chemical-resistant coveralls or "bunny suit".[16]Required if potential for aerosolization exists, even in a hood. Use a NIOSH-approved respirator.

Rationale for Selections:

  • Eye/Face Protection: The risk of splashes and airborne particulates increases when handling solutions, necessitating the upgrade from safety glasses to splash goggles and a face shield.[15]

  • Hand Protection: Double-gloving provides a critical secondary barrier. Nitrile offers good initial protection, but more robust materials like neoprene are recommended for prolonged work or when handling solvents.[13]

  • Body Protection: An apron or coverall protects against larger spills that could saturate a standard lab coat.[15]

  • Respiratory Protection: All handling of the solid compound should occur in a fume hood to contain dust. A respirator becomes essential if these engineering controls are unavailable or insufficient.[11][13]

Standard Operating Procedure (SOP) for Safe Handling

This SOP outlines a self-validating workflow designed to minimize exposure at every step.

Safe Handling Workflow

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Handling & Disposal A Verify Fume Hood Certification B Check Eyewash/ Safety Shower A->B C Assemble All Required PPE B->C D Don PPE C->D E Weigh Solid Using Disposable Weigh Boat D->E F Prepare Solution: Slowly Add Solid to Solvent E->F G Keep Containers Tightly Sealed F->G H Segregate & Label Hazardous Waste G->H I Carefully Doff & Dispose of PPE H->I J Wash Hands Thoroughly I->J K Clean Work Surface J->K

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol
  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Verify that the safety shower and eyewash station are unobstructed and operational.[8][10]

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare a designated and clearly labeled container for hazardous chemical waste.[14]

  • Handling the Compound:

    • Don the appropriate PPE before entering the designated work area.

    • Conduct all manipulations of the solid compound and its solutions inside a chemical fume hood.[10][14]

    • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

    • For solution preparation, slowly add the solid to the solvent to prevent splashing.

    • Keep all containers tightly closed when not in use.[11]

  • Post-Handling and Decontamination:

    • After completing the work, carefully remove and dispose of contaminated PPE (gloves, apron, etc.) in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water.[8]

    • Decontaminate the work surface in the fume hood according to your institution's standard procedures.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

In Case of Spill:

  • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up without specialized training and equipment.

Waste Disposal Plan

Improper disposal is a significant safety and environmental hazard. Never dispose of this compound or its solutions down the drain.[14]

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a sealed, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated "Non-Halogenated Organic Liquid" waste container.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste management company.[7]

References

  • Essential Safety and Operational Guide for Handling [1,1'-Biphenyl]-2,2',5,5'-tetrol. Benchchem.
  • 1-(4'-Methoxy-biphenyl-4-yl)-ethanone | 13021-18-6. Benchchem.
  • 1-(4'-methoxy-biphenyl-4-yl)-ethanone 13021-18-6. Guidechem.
  • 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem, National Center for Biotechnology Information.
  • 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one. CymitQuimica.
  • 1-(4'-METHOXY-BIPHENYL-4-YL)-ETHANONE Product Description. ChemicalBook.
  • SAFETY DATA SHEET - Acetanisole. Fisher Scientific.
  • Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry.
  • SAFETY DATA SHEET - 4'-Methoxyacetophenone. Sigma-Aldrich.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • SAFETY DATA SHEET - 4'-Methoxyacetophenone. Fisher Scientific.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • CAS 13021-18-6 | 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone. Hoffman Fine Chemicals.
  • 1-(4′-Methyl[1,1′-biphenyl]-4-yl)ethanone. Sigma-Aldrich.
  • Acetone Hazards - Safe Handling and Disposal Practices. SafetyIQ.
  • 1-(3'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one Safety Data Sheet. Apollo Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Essential Chemical PPE. Trimaco.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.